Azilsartan medoxomil monopotassium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C30H24KN4O8+ |
|---|---|
分子量 |
607.6 g/mol |
IUPAC 名称 |
potassium (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1 |
InChI 键 |
IHWFKDWIUSZLCJ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Azilsartan Medoxomil Monopotassium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) medoxomil monopotassium, a potent orally administered angiotensin II receptor blocker (ARB), is a leading therapeutic agent for the management of hypertension.[1][2] This technical guide provides a comprehensive overview of its core mechanism of action, detailing its molecular interactions, downstream signaling effects, and the experimental basis for these findings. Azilsartan medoxomil is a prodrug that is rapidly and completely hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract during absorption.[3][4] The therapeutic efficacy of azilsartan is rooted in its highly selective and potent antagonism of the angiotensin II type 1 (AT1) receptor.[3][5]
High-Affinity and Selective Binding to the AT1 Receptor
The primary mechanism of action of azilsartan is the selective blockade of the AT1 receptor, which prevents angiotensin II from exerting its potent vasoconstrictive and aldosterone-secreting effects.[3][6] Azilsartan exhibits a markedly high affinity for the AT1 receptor, with a more than 10,000-fold greater selectivity for the AT1 receptor over the AT2 receptor.[3] This high affinity, coupled with a slow dissociation rate from the receptor, contributes to its powerful and sustained antihypertensive effects.[3][5]
Molecular Interactions
The unique chemical structure of azilsartan, particularly its 5-oxo-1,2,4-oxadiazole moiety, facilitates a strong and durable interaction with the AT1 receptor.[7][8] Molecular docking studies have revealed that azilsartan interacts with key amino acid residues within the AT1 receptor, including Tyr113, Lys199, and Gln257.[7][9] The interaction with Gln257 is thought to be particularly crucial for its strong binding and inverse agonist activity.[7][8]
Inverse Agonism
Beyond simple antagonism, azilsartan has been demonstrated to act as an inverse agonist at the AT1 receptor.[4][7] This means that it not only blocks the action of the agonist (angiotensin II) but also reduces the basal, constitutive activity of the receptor. This property may contribute to its superior blood pressure-lowering efficacy compared to other ARBs.[7]
Downstream Signaling Pathways
By blocking the AT1 receptor, azilsartan effectively inhibits the downstream signaling cascades initiated by angiotensin II. This leads to a cascade of physiological effects that collectively lower blood pressure and may confer additional cardiovascular protection.
Inhibition of G-protein Coupling and Second Messenger Systems
Angiotensin II binding to the AT1 receptor typically activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction. Azilsartan effectively blocks this pathway, leading to vasodilation.[9]
Attenuation of Mitogen-Activated Protein Kinase (MAPK) Signaling
Angiotensin II is a known activator of several mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[10][11][12] These kinases are involved in cellular processes such as growth, proliferation, inflammation, and fibrosis. Studies have shown that azilsartan significantly decreases the phosphorylation and activation of ERK1/2, p38 MAPK, and JNK in various cell types and animal models of cardiovascular disease.[9][10][11][12] This inhibition of MAPK signaling likely contributes to the anti-hypertrophic and anti-fibrotic effects of azilsartan observed in preclinical studies.[10][13]
Modulation of the (Pro)renin Receptor and TGF-β1 Signaling
Azilsartan has been shown to downregulate the expression of the cardiac (pro)renin receptor and its downstream signaling molecules, including transforming growth factor-beta 1 (TGF-β1).[10] The (pro)renin receptor is implicated in the pathogenesis of cardiac fibrosis and hypertrophy. By attenuating this pathway, azilsartan may offer direct cardioprotective benefits beyond blood pressure reduction.[10]
Pleiotropic Effects
Emerging evidence suggests that azilsartan possesses pleiotropic effects that extend beyond its primary role as an AT1 receptor blocker. These effects may contribute to its overall cardiovascular benefits.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
Some studies have indicated that azilsartan can act as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in insulin (B600854) sensitivity and lipid metabolism.[14] While the direct effect on PPARγ gene expression is debated, azilsartan has been shown to increase the expression of downstream target genes. This PPARγ agonistic activity may contribute to improved metabolic parameters and anti-inflammatory effects.[14]
Modulation of the ACE-2/Angiotensin-(1-7)/Mas Receptor Axis
Azilsartan treatment has been shown to modulate the protective arm of the renin-angiotensin system. Specifically, it can upregulate the expression of angiotensin-converting enzyme 2 (ACE-2) and the Mas receptor, leading to increased levels of the vasodilatory and anti-proliferative peptide angiotensin-(1-7).[13] This action may counterbalance the detrimental effects of angiotensin II and contribute to the cardioprotective properties of azilsartan.[13]
Antioxidant Effects via the Keap1-Nrf2 Pathway
Recent studies have demonstrated that azilsartan can activate the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15] Nrf2 is a master regulator of the antioxidant response. By promoting the nuclear translocation of Nrf2 and the expression of its downstream antioxidant enzymes, azilsartan can mitigate oxidative stress, a key contributor to cardiovascular pathology.[15]
Quantitative Data Summary
| Parameter | Value | Comparison | Reference |
| AT1 Receptor Binding Affinity | |||
| IC50 | 2.6 nM | Olmesartan: 6.7 nM, Telmisartan (B1682998): 5.1 nM, Valsartan: 44.9 nM, Irbesartan: 15.8 nM | [4] |
| IC50 (after washout) | 7.4 nM | Olmesartan: 242.5 nM, Telmisartan: 191.6 nM, Valsartan: >10,000 nM, Irbesartan: >10,000 nM | [4] |
| Inhibition of Ang II-induced IP1 Accumulation | |||
| IC50 | 9.2 nM | Olmesartan: 12.2 nM, Valsartan: 59.8 nM | [4] |
| IC50 (after washout) | 81.3 nM | Olmesartan: 908.5 nM, Valsartan: 22,664.4 nM | [4] |
| Antihypertensive Efficacy (Clinical Trials) | |||
| 24-h Mean Systolic Blood Pressure Reduction (80 mg azilsartan vs. 40 mg olmesartan) | -14.3 mmHg vs. -11.7 mmHg | Statistically significant greater reduction with azilsartan | [5] |
| 24-h Mean Systolic Blood Pressure Reduction (80 mg azilsartan vs. 320 mg valsartan) | -14.6 mmHg vs. -10.1 mmHg | Statistically significant greater reduction with azilsartan | [5] |
| Trough Sitting Clinic Systolic Blood Pressure Reduction (80 mg azilsartan vs. 10 mg ramipril) | -21.2 mmHg vs. -12.2 mmHg | Statistically significant greater reduction with azilsartan | [2] |
Experimental Protocols
In Vitro AT1 Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (IC50) of a test compound for the AT1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing AT1 receptors.
-
Radioligand (e.g., 125I-[Sar1,Ile8]Angiotensin II).
-
Unlabeled Angiotensin II (for determining non-specific binding).
-
Test compound (e.g., Azilsartan).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% Bovine Serum Albumin.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In assay tubes, add a fixed concentration of the radioligand.
-
For total binding, add only the radioligand and assay buffer.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
To the experimental tubes, add the radioligand and increasing concentrations of the test compound.
-
Add the membrane preparation to all tubes.
-
Incubate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.[16]
In Vivo Animal Model: Spontaneously Hypertensive Rat (SHR)
Objective: To evaluate the antihypertensive efficacy of a test compound in a genetic model of hypertension.
Animals:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[17]
Procedure:
-
Acclimate animals to housing conditions and handling.
-
Measure baseline blood pressure using a non-invasive tail-cuff method or via telemetry.[18][19]
-
Divide SHRs into treatment groups: vehicle control and test compound (e.g., azilsartan medoxomil) at various doses.
-
Administer the test compound or vehicle orally once daily for a specified period (e.g., 4-8 weeks).
-
Monitor blood pressure at regular intervals throughout the study.
-
At the end of the study, animals may be euthanized, and tissues (e.g., heart, kidneys, aorta) collected for further analysis (e.g., histology, gene expression, protein analysis).[10]
-
Analyze blood pressure data to determine the dose-dependent antihypertensive effect of the test compound.
Visualizations
Caption: Angiotensin II Type 1 Receptor Signaling Pathway and the Point of Intervention by Azilsartan.
Caption: General Experimental Workflow for Evaluating the Mechanism and Efficacy of Azilsartan.
Caption: Pleiotropic Signaling Pathways Modulated by Azilsartan.
References
- 1. researchgate.net [researchgate.net]
- 2. Azilsartan medoxomil: a new Angiotensin receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azilsartan medoxomil: a new angiotensin II receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 7. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Ability of the new AT1 receptor blocker azilsartan to block angiotensin II-induced AT1 receptor activation after wash-out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azilsartan attenuates cardiac damage caused by high salt intake through the downregulation of the cardiac (pro)renin receptor and its downstream signals in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azilsartan Modulates HMGB1/NF-κB/p38/ERK1/2/JNK and Apoptosis Pathways during Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azilsartan Modulates HMGB1/NF-κB/p38/ERK1/2/JNK and Apoptosis Pathways during Renal Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azilsartan ameliorates diabetic cardiomyopathy in young db/db mice through the modulation of ACE-2/ANG 1-7/Mas receptor cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardioprotective effects of azilsartan compared with that of telmisartan on an in vivo model of myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azilsartan ameliorates ventricular hypertrophy in rats suffering from pressure overload-induced cardiac hypertrophy by activating the Keap1-Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 18. storage.imrpress.com [storage.imrpress.com]
- 19. scialert.net [scialert.net]
Synthesis and characterization of Azilsartan medoxomil monopotassium
An In-depth Technical Guide to the Synthesis and Characterization of Azilsartan (B1666440) Medoxomil Monopotassium
Azilsartan medoxomil monopotassium is the potassium salt of azilsartan medoxomil, a prodrug that is converted to its active form, azilsartan, in the gastrointestinal tract.[1] Azilsartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[2][3] It selectively blocks the AT1 subtype angiotensin II receptor, which is responsible for the vasoconstrictor and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.[][5] This technical guide provides a detailed overview of the synthesis and characterization of this compound, intended for researchers, scientists, and drug development professionals.
Synthesis of this compound
The synthesis of Azilsartan medoxomil is a multi-step process, culminating in the formation of the monopotassium salt. Several synthetic routes have been reported in the literature.[2][6] A common pathway involves the initial synthesis of the core benzimidazole (B57391) structure, followed by the formation of the oxadiazole ring, esterification to add the medoxomil group, and finally, salt formation.[2][7]
A general synthetic pathway is outlined below[2]:
-
Formation of the Amidoxime (B1450833) Intermediate: The synthesis often starts with a cyanobiphenyl derivative, specifically 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole-7-carboxylate.[2] This starting material is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium bicarbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to yield the corresponding amidoxime intermediate, methyl 2-ethoxy [(2´-(hydroxyamidino) biphenyl-4-yl) Methyl]-1H-benzimidazole-7-carboxylate (AZP-1).[2]
-
Oxadiazole Ring Formation: The amidoxime intermediate (AZP-1) is then cyclized to form the 1,2,4-oxadiazol-5-one ring.[2] This is typically achieved by reacting it with ethyl chloroformate in the presence of a base like triethylamine (B128534) to give methyl 1-[[2´-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl) biphenyl-4-yl) Methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (AZP-II).[2]
-
Hydrolysis to Azilsartan: The resulting ester (AZP-II) is hydrolyzed using a base such as sodium hydroxide (B78521) solution to yield the carboxylic acid, Azilsartan (2-ethoxy-1-((2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid) (AZP-III).[2][7]
-
Esterification to Azilsartan Medoxomil: Azilsartan is then esterified with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol (chloromethyl-5-methyl-1,3-dioxol-2-one) in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form Azilsartan medoxomil.[2]
-
Potassium Salt Formation: The final step is the reaction of Azilsartan medoxomil with a potassium source, such as potassium-2-ethylhexanoate, to yield this compound.[2][8]
Experimental Protocol: Preparation of this compound
The following protocol is a representative procedure for the formation of the potassium salt from Azilsartan medoxomil.[8]
-
Dissolution: Dissolve Azilsartan medoxomil (10.0 g) in a solvent mixture of methylene (B1212753) dichloride and isopropyl alcohol (100 ml; 10:1 v/v) at 20°C to 30°C. Stir for 5 to 10 minutes to obtain a clear solution.
-
Cooling: Cool the clear solution to a temperature range of 0°C to 5°C.
-
Preparation of Potassium Source: In a separate vessel, prepare a solution of potassium-2-ethylhexanoate (3.2 g) in a mixture of methylene chloride and isopropyl alcohol (30 ml; 10:1 v/v) at 20°C to 30°C.
-
Precipitation: Add the potassium source solution dropwise to the cooled Azilsartan medoxomil solution over 5 to 10 minutes with continuous stirring.
-
Crystallization: Raise the temperature of the reaction mixture to 20°C to 30°C and stir for 2 hours to facilitate precipitation.
-
Isolation: Filter the solid product at 20°C to 30°C.
-
Washing and Drying: Wash the isolated solid with methylene chloride (6 ml) and dry to obtain this compound.
Characterization of this compound
Comprehensive characterization is essential to ensure the identity, purity, and stability of the active pharmaceutical ingredient (API). Key analytical techniques include chromatography, spectroscopy, and crystallography.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Azilsartan medoxomil and quantifying any related substances or degradation products.[9][10]
This protocol describes a typical reversed-phase HPLC method for the determination of Azilsartan medoxomil in the presence of its degradation products.[9][11][12]
-
Instrumentation: A liquid chromatography system equipped with a PDA detector.
-
Column: A C18 column (e.g., Qualisil-Gold or Symmetry C18, 150 mm x 4.6 mm, 5 µm).[9][12]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., 0.2% Triethylamine, pH 3.0 or 0.02% trifluoroacetic acid).[9][12] The ratio can be optimized, for instance, 62:38% v/v Acetonitrile:Buffer.[9]
-
Sample Preparation:
-
Prepare a stock solution by dissolving a known quantity of this compound in a suitable solvent like methanol to achieve a concentration of ~500 µg/ml.[9]
-
Sonicate for approximately 15 minutes to ensure complete dissolution.[9]
-
Further dilute an aliquot of the stock solution with the mobile phase to a working concentration (e.g., 50 µg/ml).[9]
-
Filter the final solution through a 0.45 µm filter before injection.[9]
-
The HPLC method should be validated according to ICH guidelines.[11] The table below summarizes typical validation parameters found in the literature.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 20-120 µg/ml or 10-50 µg/ml | [9][10] |
| Correlation Coefficient (r²) | > 0.999 | [9][11] |
| Accuracy (% Recovery) | 99.92 - 100.29 % | [9] |
| Precision (RSD %) | Intraday: 0.31 %, Interday: 0.22 % | [9] |
| Limit of Detection (LOD) | 0.00607 ng/mL | [10] |
| Limit of Quantification (LOQ) | 0.01841 ng/mL | [10] |
Forced Degradation Studies
Forced degradation studies are crucial for establishing the stability-indicating nature of the analytical method and understanding the degradation pathways of the drug substance.[10][11] The drug is subjected to stress conditions like acid, base, oxidation, heat, and light.[11]
The following table summarizes typical conditions used for stress testing this compound.[11]
| Stress Condition | Reagent/Condition | Duration/Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 hour at 60°C | 21% | [11] |
| Alkaline Hydrolysis | 0.01 N NaOH | 15 min at Room Temp. | 26% | [11] |
| Neutral Hydrolysis | Water | 1 hour at 60°C | 15% | [11] |
| Oxidative Degradation | 0.5% (w/v) H₂O₂ | 3 hours at Room Temp. | 18% | [11] |
| Thermal Degradation | Dry Heat | 48 hours at 100°C | No Degradation | [11] |
| Photolytic Degradation | UV light (200 Whr/m²) / Fluorescent light (1.2 million lux hours) | N/A | No Degradation | [11] |
Degradation was observed under acidic, alkaline, neutral, and oxidative conditions, while the drug was found to be stable against thermal and photolytic stress.[11] The degradation products are separated and characterized using techniques like LC-MS/MS to elucidate their structures.[11][14]
Spectroscopic Characterization
Spectroscopic methods are used to confirm the chemical structure of Azilsartan medoxomil and its related substances.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule and its impurities.[2][15] It is often coupled with liquid chromatography (LC-MS) for the identification of degradation products.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to provide detailed information about the molecular structure, confirming the arrangement of atoms and functional groups.[14][15] These techniques are crucial for the definitive structural elucidation of the API and any synthesized impurities.[15]
Crystallographic Characterization (Polymorphism)
This compound can exist in different crystalline polymorphic forms, which can impact its physical properties such as solubility, stability, and bioavailability.[16][17] X-ray Powder Diffraction (XRPD) is the primary technique used to identify and differentiate these forms.
A general procedure for analyzing the crystalline form is as follows[1]:
-
Instrument: Use an X-ray powder diffractometer (e.g., BRUKER/D8 ADVANCE).
-
Radiation: Use CuKα radiation (wavelength 1.5406 Å).
-
Scan Range: Collect data over a 2-theta (2θ) range, typically from 3° to 50°.
-
Scan Rate: Employ a continuous scan speed (e.g., 0.03°/min or 10°/min).
-
Data Analysis: Analyze the resulting diffractogram to identify characteristic peaks (in degrees 2θ) for the specific crystalline form.
Several polymorphic forms of this compound have been identified in patent literature. The table below lists characteristic 2θ peaks for some of these forms.
| Crystalline Form | Characteristic XRPD Peaks (2θ ± 0.2°) | Reference |
| Form I | 6.08, 7.24, 9.24, 10.04, 11.27, 11.63, 11.96, 13.33, 16.05, 20.31, 22.34, 22.63, 23.37, 24.17 | [16] |
| Form II (Sesquihydrate) | 9.23, 10.04, 11.58, 13.28, 16.09, 20.48, 21.13, 23.49, 24.22 | [16] |
| Form G | 6.18, 13.32, 14.10, 16.02, 18.70, 22.70, 23.70, 24.38, 28.28, 40.50 | [17] |
| Form K | 6.06, 13.22, 15.84, 20.14 | [17] |
| Form L | 10.34, 18.26, 20.92, 22.10, 24.06 | [17] |
| Form AL | 6.2, 13.3, 14.7, 16.0, 18.7, 22.8 | [18] |
Conclusion
The synthesis and characterization of this compound involve a well-defined multi-step chemical process and a rigorous set of analytical procedures. The synthetic pathway is designed for efficiency and purity, while the characterization methods, particularly stability-indicating HPLC and XRPD, are critical for ensuring the quality, safety, and efficacy of the final drug substance. This guide provides a comprehensive framework of the key protocols and data essential for professionals in the field of pharmaceutical development and research. protocols and data essential for professionals in the field of pharmaceutical development and research.
References
- 1. tdcommons.org [tdcommons.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. go.drugbank.com [go.drugbank.com]
- 5. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20170197951A1 - Process of Preparing Potassium Salt of Azilsartan Medoxomil - Google Patents [patents.google.com]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. WO2013124748A1 - Novel polymorphs of azilsartan medoxomil potassium - Google Patents [patents.google.com]
- 17. US9403811B2 - Crystalline forms of azilsartan medoxomil potassium and preparation and uses thereof - Google Patents [patents.google.com]
- 18. WO2014020381A1 - Novel crystalline form of azilsartan medoxomil potassium - Google Patents [patents.google.com]
An In-depth Technical Guide to Azilsartan Medoxomil Monopotassium (CAS: 863031-24-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) medoxomil monopotassium, with the CAS number 863031-24-7, is the potassium salt of azilsartan medoxomil.[1] Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[2][3][4] Azilsartan is a potent and highly selective angiotensin II receptor type 1 (AT1) antagonist, also known as an angiotensin receptor blocker (ARB).[4][5] It is utilized in the management of hypertension in adults, either as a monotherapy or in combination with other antihypertensive agents.[2][6][7] This document provides a comprehensive technical overview of its core characteristics, mechanism of action, pharmacokinetics, synthesis, and analytical methodologies.
Physicochemical Properties
Azilsartan medoxomil monopotassium is a white to off-white crystalline powder.[] Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 863031-24-7 | [6][9] |
| Molecular Formula | C30H23KN4O8 | [][9][10] |
| Molecular Weight | 606.63 g/mol | [6][][10] |
| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt | [11] |
| Synonyms | Azilsartan kamedoxomil, TAK-491 monopotassium | [6][] |
| Solubility | Practically insoluble in water; freely soluble in methanol. Soluble in DMSO (10 mM). | [][12] |
| Storage Temperature | Inert atmosphere, 2-8°C or -20°C Freezer | [][13] |
Mechanism of Action
Azilsartan medoxomil exerts its therapeutic effect by blocking the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[2][5]
3.1 The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS cascade begins with the release of renin, which cleaves angiotensinogen (B3276523) to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II binds to two main receptor subtypes: AT1 and AT2.[14][15]
3.2 AT1 Receptor Blockade
Most of the known physiological and pathophysiological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) synthesis and release, cardiac stimulation, and renal sodium reabsorption, are mediated through the AT1 receptor.[2][16] Azilsartan is a selective antagonist of the AT1 receptor, exhibiting a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor.[2] By blocking the binding of angiotensin II to the AT1 receptor, azilsartan inhibits these pressor effects, leading to vasodilation, reduced aldosterone secretion, decreased sodium and water retention, and a subsequent lowering of blood pressure.[2][5] This blockade also inhibits the negative feedback loop of angiotensin II on renin secretion, resulting in increased plasma renin activity and circulating angiotensin II levels; however, these do not overcome the antihypertensive effect of azilsartan.[2]
Pharmacokinetics and Pharmacodynamics
4.1 Pharmacokinetics
Azilsartan medoxomil is a prodrug that is completely hydrolyzed to its active form, azilsartan, during absorption from the gastrointestinal tract.[4] The parent drug is not detectable in plasma following oral administration.[2]
| Parameter | Description | Source |
| Absorption | Absolute bioavailability is approximately 60%. Peak plasma concentration (Tmax) is reached within 1.5 to 3 hours. | [2][4] |
| Distribution | The volume of distribution is approximately 16 L. It is highly bound (>99%) to human plasma proteins, primarily serum albumin. | [2][3][17] |
| Metabolism | Metabolized to two primary, pharmacologically inactive metabolites. The major metabolite, M-II, is formed by O-dealkylation via CYP2C9. The minor metabolite, M-I, is formed by decarboxylation via CYP2C8 and CYP2B6. | [2] |
| Elimination | Approximately 55% is recovered in feces and 42% in urine (15% as unchanged azilsartan). The elimination half-life is approximately 11 hours. Renal clearance is about 2.3 mL/min. | [3][17] |
| Steady State | Achieved within 5 days of once-daily dosing, with no plasma accumulation. | [2][17] |
4.2 Pharmacodynamics
The pharmacodynamic effects of azilsartan are a direct consequence of its AT1 receptor blockade.
| Effect | Description | Source |
| Blood Pressure Reduction | Azilsartan inhibits the pressor effects of angiotensin II infusion in a dose-related manner. A single 32 mg dose inhibits the maximal pressor effect by about 90% at peak and 60% at 24 hours. | [2] |
| RAAS Effects | In healthy subjects, plasma angiotensin I and II concentrations and plasma renin activity increase, while plasma aldosterone concentrations decrease, consistent with AT1 receptor blockade. | [2] |
| Potassium/Sodium Levels | Has negligible effects on serum potassium or sodium levels. | [2] |
| Antihypertensive Efficacy | Clinical trials have shown that azilsartan medoxomil (40-80 mg daily) provides potent and sustained blood pressure reduction over a 24-hour period. | [4][7][18] |
Synthesis and Manufacturing
The synthesis of Azilsartan medoxomil is a multi-step process. Various synthetic routes have been described in patent literature. A general approach involves the synthesis of key intermediates followed by their coupling and final conversion to the medoxomil ester and potassium salt.
Experimental Protocol: General Synthesis of Azilsartan Medoxomil
This protocol is a generalized summary based on patent literature and should be adapted and optimized for laboratory or manufacturing scale.
-
Step 1: Amidoxime (B1450833) Formation: Methyl 1-[(2'cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylate is reacted with a hydroxylamine salt in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., DMSO) at an elevated temperature (e.g., 85-90°C) to form the corresponding amidoxime intermediate, methyl 2-ethoxy [[2'-(hydroxyamidino) biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.[19]
-
Step 2: Oxadiazolone Ring Formation: The amidoxime intermediate is cyclized to form the 1,2,4-oxadiazol-5-one ring. This can be achieved by reacting with an agent like ethyl chloroformate in the presence of a base.[20]
-
Step 3: Hydrolysis: The methyl ester of the resulting compound is hydrolyzed to the carboxylic acid (Azilsartan) using a base such as sodium hydroxide (B78521) in an aqueous/alcoholic solvent mixture.[20]
-
Step 4: Esterification (Prodrug Formation): Azilsartan is reacted with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride) in the presence of a base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like DMF to form Azilsartan medoxomil.[20]
-
Step 5: Potassium Salt Formation: The crude Azilsartan medoxomil is dissolved in a suitable solvent system (e.g., a mixture of a chlorinated solvent and an alcohol). A solution of a potassium source, such as potassium-2-ethylhexanoate, is added to precipitate this compound.[11]
-
Step 6: Purification: The final product is isolated by filtration, washed with an appropriate solvent, and dried under vacuum to yield the purified crystalline salt.[11]
Analytical Methods
The quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.
| Method | Application | Key Parameters | Source |
| RP-HPLC | Stability-indicating assay for bulk drug and formulations | Column: C8 or C18 (e.g., Inertsil C8 ODS, 5 µm, 150 mm x 2.5 mm). Mobile Phase: Phosphate buffer (pH 3.2):acetonitrile:methanol (60:25:15, v/v/v). Flow Rate: 1.5 mL/min. Detection: UV at 254 nm. | [21][22] |
| LC-MS/MS | Quantification in human plasma for pharmacokinetic/bioequivalence studies | Column: Chromolith SpeedROD RP-18e (50 x 4.6 mm). Mobile Phase: Gradient of 0.1% acetic acid in water and 0.1% acetic acid in methanol. Flow Rate: 2.0 mL/min. Detection: Positive ion electrospray in multiple-reaction monitoring (MRM) mode. | [3] |
| Stability-Indicating HPLC | Quantification in the presence of degradation products | Column: Symmetry C18 (150 mm x 4.6 mm, 5 µm). Mobile Phase: Gradient elution with 0.02% trifluoroacetic acid and acetonitrile. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. | [23] |
6.1 Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is based on a published method for the quantification of Azilsartan medoxomil and its impurities.[21]
-
Chromatographic System: An HPLC system equipped with a UV detector (e.g., Agilent 1260 infinity series).[23]
-
Column: Qualisil-Gold C18 column.
-
Mobile Phase: A mixture of Acetonitrile and 0.2% Triethylamine (pH adjusted to 3.0 with an acid like orthophosphoric acid) in a 62:38 v/v ratio.[24]
-
Flow Rate: 1.0 mL/min.[24]
-
Detection Wavelength: 248 nm.[24]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 500 µg/mL). Further dilute with the mobile phase to create working standards within the linear range (e.g., 20-120 µg/mL).[24]
-
Sample Preparation (Tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 50 mg of Azilsartan medoxomil to a 100 mL volumetric flask. Add methanol, sonicate for 15 minutes to dissolve, and make up the volume. Filter the solution. Further dilute 1 mL of the filtrate to 10 mL with the mobile phase for analysis.[24]
-
Validation Parameters: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[21][25]
Clinical Efficacy and Safety
Numerous clinical trials have demonstrated the efficacy and safety of azilsartan medoxomil for the treatment of hypertension. It has shown superior blood pressure reduction compared to other widely used ARBs.
| Trial Identifier / First Author | Comparator(s) | Key Efficacy Outcome | Key Safety Finding | Source |
| Bakris et al. (2011) | Olmesartan (B1677269) (40 mg), Placebo | Azilsartan 80 mg reduced 24-hour mean systolic BP significantly more than olmesartan 40 mg (-14.3 mmHg vs. -11.7 mmHg). | The incidence of adverse events was similar across all active treatment groups and placebo. | [4][19] |
| Sica et al. | Valsartan (B143634) (320 mg), Placebo | Azilsartan 80 mg lowered 24-hour mean systolic BP more than valsartan 320 mg (-15.3 mmHg vs. -11.3 mmHg). | Safety and tolerability profiles were similar between azilsartan and valsartan. | [4] |
| Rakugi et al. | Candesartan (8-12 mg) | Azilsartan (20-40 mg) showed a significantly greater reduction in sitting systolic and diastolic BP compared to candesartan. | Safety profiles were comparable between the two treatment groups. | [4] |
| Phase 4 Asian Study (NCT02517866) | Single-arm study in patients with T2DM | At 12 weeks, 54.8% of patients reached the BP goal of <140/85 mmHg. | The most frequent treatment-emergent adverse event was dizziness (4.7%); most events were mild in severity. | [26][27] |
A 2024 meta-analysis of 11 randomized controlled trials confirmed that both 40 mg and 80 mg doses of azilsartan medoxomil were superior to control therapies in reducing systolic and diastolic blood pressure.[28] The safety analysis showed no difference in total or serious adverse events, though a higher risk of dizziness was noted with the 80 mg dose.[28]
References
- 1. Azilsartan Kamedoxomil | C30H23KN4O8 | CID 23699544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults | springermedizin.de [springermedizin.de]
- 4. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. This compound |CAS:863031-24-7 Probechem Biochemicals [probechem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. US9902717B2 - Process of preparing potassium salt of Azilsartan medoxomil - Google Patents [patents.google.com]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. This compound | 863031-24-7 [sigmaaldrich.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 16. ahajournals.org [ahajournals.org]
- 17. efda.gov.et [efda.gov.et]
- 18. researchgate.net [researchgate.net]
- 19. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 23. researchgate.net [researchgate.net]
- 24. jyoungpharm.org [jyoungpharm.org]
- 25. omicsonline.org [omicsonline.org]
- 26. A Prospective Study of Azilsartan Medoxomil in the Treatment of Patients with Essential Hypertension and Type 2 Diabetes in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Frontiers | Efficacy and safety of azilsartan medoxomil in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]
The Bioactivation of Azilsartan Medoxomil: An In-Depth Analysis of Prodrug Hydrolysis
For Immediate Release
This technical guide provides a comprehensive overview of the hydrolytic conversion of the prodrug azilsartan (B1666440) medoxomil monopotassium to its pharmacologically active metabolite, azilsartan. Designed for researchers, scientists, and professionals in drug development, this document details the enzymatic pathways, chemical mechanisms, and experimental methodologies central to understanding this critical bioactivation step.
Introduction: The Prodrug Strategy in Antihypertensive Therapy
Azilsartan medoxomil is a potent angiotensin II receptor blocker (ARB) approved for the treatment of hypertension. To enhance its oral bioavailability, it is administered as a medoxomil ester prodrug. This prodrug is rapidly and extensively hydrolyzed in the gastrointestinal tract during absorption, releasing the active moiety, azilsartan.[1][2][3] The parent prodrug is typically undetectable in plasma following oral administration, underscoring the efficiency of this conversion process.[1][4] The absolute bioavailability of azilsartan from the prodrug is approximately 60%, with peak plasma concentrations achieved within 1.5 to 3 hours.[1][4][5]
The Enzymatic Catalyst: Carboxymethylenebutenolidase (CMBL)
The primary enzyme responsible for the hydrolysis of azilsartan medoxomil is carboxymethylenebutenolidase (CMBL).[6] This hydrolase, found in the cytosol of intestinal and liver cells, efficiently cleaves the ester bond of the medoxomil group, liberating azilsartan.[2][6][7] The enzymatic action of CMBL is crucial for the timely and effective bioactivation of the drug. Azilsartan medoxomil has been identified as a substrate for CMBL, and its hydrolysis mechanism is analogous to that of other medoxomil-containing prodrugs like olmesartan (B1677269) medoxomil.[6][8]
Chemical Mechanism of Hydrolysis
The hydrolysis of azilsartan medoxomil is an esterase-catalyzed reaction where a water molecule attacks the carbonyl carbon of the ester linkage. This process is facilitated by the active site of CMBL, leading to the formation of azilsartan, 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one, and a potassium ion. The reaction is swift and complete, ensuring that the therapeutic effect is mediated by the active drug, azilsartan.
Quantitative Analysis of Hydrolysis Kinetics
| Prodrug | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Olmesartan Medoxomil | 170 | 24.6 | [2][9] |
| Faropenem Medoxomil | 283 | 16.4 | [2][9] |
| Lenampicillin | 63.4 | 4.0 | [2][9] |
Table 1: Comparative Michaelis-Menten kinetic parameters for the hydrolysis of medoxomil prodrugs by recombinant human CMBL.
Experimental Protocols for In Vitro Hydrolysis Assay
The following protocol, adapted from studies on olmesartan medoxomil, can be utilized to investigate the in vitro hydrolysis of azilsartan medoxomil.[2]
Objective: To determine the kinetic parameters of azilsartan medoxomil hydrolysis by recombinant human carboxymethylenebutenolidase (CMBL).
Materials:
-
Azilsartan medoxomil monopotassium
-
Azilsartan reference standard
-
Recombinant human CMBL (expressed in a suitable system, e.g., mammalian cells)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
HPLC system with UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of azilsartan medoxomil in a suitable organic solvent (e.g., DMSO or acetonitrile) and dilute to final concentrations in the potassium phosphate buffer.
-
Prepare a stock solution of the recombinant human CMBL in the assay buffer.
-
Prepare mobile phases for HPLC analysis (e.g., a gradient of acetonitrile and water with 0.1% TFA).
-
-
Enzymatic Reaction:
-
Pre-warm all solutions to 37°C.
-
In a microcentrifuge tube, combine the potassium phosphate buffer, a specific concentration of azilsartan medoxomil, and initiate the reaction by adding the recombinant human CMBL. The final reaction volume should be standardized (e.g., 200 µL).
-
Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 5, 10, 15, 30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme and stop the hydrolysis.
-
Centrifuge the tubes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a specific volume of the supernatant onto the HPLC system.
-
Separate and quantify the concentrations of azilsartan medoxomil and the formed azilsartan using a validated HPLC method. The detection wavelength is typically around 250 nm.[10]
-
Generate a standard curve for azilsartan to accurately quantify its formation.
-
-
Data Analysis:
-
Plot the concentration of azilsartan formed over time to determine the initial reaction velocity.
-
Repeat the experiment with varying concentrations of azilsartan medoxomil.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Enzymatic hydrolysis of this compound.
Caption: In vitro hydrolysis assay workflow.
Conclusion
The hydrolysis of this compound, catalyzed by carboxymethylenebutenolidase, is a pivotal step in its mechanism of action. This efficient conversion in the gastrointestinal tract ensures the rapid delivery of the active antihypertensive agent, azilsartan, to its site of action. The experimental protocols and kinetic data presented in this guide provide a framework for further research into the bioactivation of this and other medoxomil-containing prodrugs, aiding in the development of more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Carboxymethylenebutenolidase as a Bioactivating Hydrolase of Olmesartan Medoxomil in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Azilsartan Medoxomil (anti-hypertension drug) by Cyclic Voltammetry Study and Biological Applications [eajbsc.journals.ekb.eg]
- 4. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the AT1 Receptor Selectivity of Azilsartan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azilsartan (B1666440) is a potent and highly selective angiotensin II type 1 (AT1) receptor blocker (ARB) utilized in the management of hypertension. Its efficacy is rooted in its unique molecular structure and pharmacological profile, characterized by a high affinity for the AT1 receptor, slow dissociation kinetics, and insurmountable antagonism. This guide provides a detailed examination of the AT1 receptor selectivity of azilsartan, presenting quantitative data, experimental methodologies, and visualizations of key pathways to offer a comprehensive resource for the scientific community.
Introduction to Angiotensin II Receptors and Azilsartan's Mechanism of Action
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The primary effector of this system, angiotensin II (Ang II), exerts its physiological effects by binding to two main G protein-coupled receptors: the AT1 and AT2 receptors. The AT1 receptor mediates the majority of the known cardiovascular effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and cellular proliferation.[1][2] In contrast, the AT2 receptor is often associated with counter-regulatory effects, such as vasodilation and anti-proliferative actions.[3]
Angiotensin receptor blockers (ARBs) are a class of drugs that selectively antagonize the AT1 receptor, thereby inhibiting the detrimental effects of Ang II.[4] Azilsartan is a modern ARB distinguished by its potent and long-lasting antihypertensive effects.[5] This is attributed to its high affinity and selectivity for the AT1 receptor, coupled with a remarkably slow dissociation rate, which leads to a phenomenon known as insurmountable antagonism.[6][7] This means that even with increasing concentrations of the agonist (Ang II), the blockade by azilsartan is not easily overcome.[8] Furthermore, azilsartan exhibits inverse agonist activity, meaning it can reduce the basal, ligand-independent activity of the AT1 receptor.[7][9]
The chemical structure of azilsartan, particularly its 5-oxo-1,2,4-oxadiazole moiety in place of the more common tetrazole ring found in other ARBs, is thought to contribute to its unique binding characteristics and potent inverse agonism.[9][10]
Quantitative Analysis of Receptor Binding and Antagonism
The selectivity and potency of azilsartan are quantified through various in vitro assays. The following tables summarize key quantitative data from radioligand binding studies and functional assays, comparing azilsartan to other commonly used ARBs.
Table 1: Comparative AT1 Receptor Binding Affinity of Various ARBs
This table presents the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (pKi) for several ARBs at the human AT1 receptor. Lower IC50 and higher pKi values indicate greater binding affinity.
| Compound | IC50 (nM) | pKi / pIC50 |
| Azilsartan | 2.6 [7] | 8.51 [8] |
| Olmesartan | 6.7[7] | 8.17[8] |
| Telmisartan | 5.1[7] | 8.33[8] |
| Irbesartan | 15.8[7] | 8.72[8] |
| Valsartan | 44.9[7] | 8.46[8] |
| Candesartan (B1668252) | N/A | 8.43[8] |
| Losartan | N/A | 7.71[8] |
Data compiled from multiple sources.[7][8]
Table 2: AT1 Receptor Selectivity and Persistent Blockade
A hallmark of azilsartan is its profound selectivity for the AT1 receptor over the AT2 receptor and its persistent binding, as demonstrated by washout experiments.
| Compound | AT1 vs. AT2 Affinity Ratio | IC50 (nM) Post-Washout |
| Azilsartan | >10,000-fold [2][6] | 7.4 [7] |
| Olmesartan | N/A | 242.5[7] |
| Telmisartan | N/A | 191.6[7] |
| Irbesartan | N/A | >10,000[7] |
| Valsartan | ~20,000-fold[11] | >10,000[7] |
| Losartan | ~1,000-fold[11] | N/A |
Data compiled from multiple sources.[2][6][7][11]
Table 3: Functional Antagonism of Azilsartan
Functional assays measure the ability of an antagonist to inhibit the physiological response to an agonist. The pD'2 value is a measure of antagonist potency derived from the inhibition of the maximal agonist response.
| Assay Type | Parameter | Value |
| Ang II-induced vasoconstriction (rabbit aortic strips) | pD'2 | 9.9[7] |
| Ang II-induced inositol-1-phosphate (IP1) accumulation | IC50 | 9.2 nM[7] |
| IP1 accumulation (post-washout) | IC50 | 81.3 nM[7] |
Data from Ojima et al.[7]
Key Experimental Methodologies
The quantitative data presented above are derived from specific and rigorous experimental protocols. The following sections detail the methodologies for the key assays used to characterize the AT1 receptor selectivity of azilsartan.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Human AT1 receptors are typically expressed in a stable cell line (e.g., CHO cells). The cells are harvested, and a crude membrane fraction is prepared by homogenization followed by centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains:
-
A fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., ¹²⁵I-Sar¹,Ile⁸-Ang II).
-
Increasing concentrations of the unlabeled test compound (e.g., azilsartan).
-
A fixed amount of the receptor membrane preparation.
-
-
Incubation: The plates are incubated, typically for 60-90 minutes at room temperature, to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor membranes (with bound radioligand), while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value. Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).
Inositol (B14025) Phosphate (IP1) Accumulation Assay
Objective: To functionally assess the antagonist activity of a compound by measuring its ability to inhibit Ang II-induced activation of the Gq signaling pathway, which results in the production of inositol phosphates.
Protocol:
-
Cell Culture: Cells stably expressing the human AT1 receptor are cultured in multi-well plates.
-
Compound Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (e.g., azilsartan) for a defined period (e.g., 30-60 minutes).
-
Agonist Stimulation: Angiotensin II is then added to the wells at a concentration known to elicit a submaximal response (e.g., EC80) and incubated for a specified time (e.g., 30-60 minutes) at 37°C. The stimulation buffer typically contains lithium chloride (LiCl) to inhibit the degradation of IP1, allowing it to accumulate.
-
Cell Lysis and Detection: The cells are lysed, and the accumulated IP1 is measured. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) IP-One assay. This is a competitive immunoassay where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody. The resulting HTRF signal is inversely proportional to the concentration of IP1 in the sample.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the Ang II-induced IP1 accumulation is calculated as the IC50 value.
Isolated Aortic Ring Vasoconstriction Assay
Objective: To evaluate the functional antagonism of a compound in an ex vivo tissue model by measuring its ability to inhibit Ang II-induced contraction of vascular smooth muscle.
Protocol:
-
Tissue Preparation: The thoracic aorta is excised from a laboratory animal (e.g., rabbit or rat) and placed in ice-cold, oxygenated Krebs' solution.[6] The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in length.[6]
-
Mounting: Each aortic ring is suspended between two L-shaped stainless-steel wires in an organ bath containing Krebs' solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.[1][6] An initial tension (e.g., 1-2 g) is applied, and the tissue is allowed to equilibrate for 60-90 minutes.[1][6]
-
Viability Check: The viability of the rings is confirmed by inducing contraction with a high concentration of potassium chloride (KCl).
-
Antagonist Incubation: The aortic rings are incubated with a specific concentration of the antagonist (e.g., azilsartan) for a set period.
-
Cumulative Concentration-Response Curve: Angiotensin II is added to the organ bath in a cumulative manner, and the resulting isometric tension (contraction) is recorded.
-
Data Analysis: The antagonist's effect is observed as a shift in the Ang II concentration-response curve. For insurmountable antagonists like azilsartan, a depression of the maximum response is also observed. The potency can be expressed as a pD'2 value.
Visualizing Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
AT1 Receptor Signaling and Azilsartan's Point of Intervention
Caption: AT1 receptor signaling cascade and the inhibitory action of azilsartan.
Workflow for Competitive Radioligand Binding Assay
Caption: Step-by-step workflow of a competitive radioligand binding assay.
Logical Relationship: Insurmountable vs. Surmountable Antagonism
Caption: Key differences between surmountable and insurmountable antagonism.
Conclusion
Azilsartan demonstrates exceptional selectivity and potency for the angiotensin II type 1 receptor. This is substantiated by robust quantitative data from both receptor binding and functional assays, which consistently place it among the most potent ARBs. Its unique pharmacological profile, defined by high affinity, profound AT1 over AT2 selectivity, and particularly its slow receptor dissociation rate, results in a durable and insurmountable blockade. These characteristics provide a clear molecular basis for its potent and long-lasting antihypertensive effects observed in clinical practice. This guide serves as a consolidated technical resource for professionals in pharmacology and drug development, providing the foundational data and methodologies for understanding and further investigating the properties of azilsartan.
References
- 1. mdpi.com [mdpi.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Angiotensin II-induced aortic ring constriction is mediated by phosphatidylinositol 3-kinase/L-type calcium channel signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 10. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
A Technical Guide to Synthesis Impurities and Byproducts of Azilsartan Medoxomil Monopotassium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the impurities and byproducts associated with the synthesis of azilsartan (B1666440) medoxomil monopotassium. Azilsartan medoxomil, a prodrug of the angiotensin II receptor blocker azilsartan, is a critical therapeutic agent for the management of hypertension.[1][2] Ensuring the purity and safety of the final active pharmaceutical ingredient (API) is paramount, necessitating a thorough understanding and control of potential impurities.[3] This document details the various process-related impurities and degradation products, their formation pathways, and analytical methodologies for their detection and quantification.
Overview of Azilsartan Medoxomil Synthesis and Impurity Formation
The synthesis of azilsartan medoxomil is a multi-step process that can give rise to various impurities. These can originate from starting materials, intermediates, byproducts of side reactions, or degradation of the final product.[3][4] Regulatory bodies worldwide mandate the identification, characterization, and control of these impurities to ensure the safety and efficacy of the drug product.[3]
Process-related impurities can arise from different synthetic routes. One common route involves the reaction of a cyano biphenyl (B1667301) derivative with hydroxylamine (B1172632) hydrochloride, which has been reported to yield a desethyl impurity.[3][5] Other identified process-related impurities include azilsartan N-medoxomil, azilsartan dimedoxomil, and a methoxy (B1213986) analogue of azilsartan medoxomil.[6] An improved synthesis method aims to control these impurities to below 0.10% by isolating the intermediate, azilsartan methyl ester, as a DBU salt, resulting in an overall high purity (> 99.9% by HPLC).[7]
Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, have been conducted to identify potential degradation products that could form during storage or administration.[8] These studies have shown that azilsartan medoxomil is susceptible to degradation under acidic, alkaline, and hydrolytic conditions.[8][9]
Tabulated Summary of Key Impurities
The following tables summarize the known process-related and degradation impurities of azilsartan medoxomil.
Table 1: Process-Related Impurities
| Impurity Name | Chemical Name | Origin/Formation Pathway |
| Desethyl Impurity | 1-[[2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-hydroxy-1H-benzimidazole-7-carboxylic acid | Byproduct from the reaction of cyano biphenyl derivative with hydroxylamine hydrochloride.[3][5] |
| Azilsartan N-medoxomil | 2-Ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl] methyl] benzimidazole-4-carboxylic acid | Observed during laboratory synthesis.[6] |
| Azilsartan Dimedoxomil | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl] methyl] benzimidazole-4-carboxylate | Observed during laboratory synthesis.[6] |
| Methoxy Analogue | (5-methyl-2-oxo-1,3-dioxo-4-yl)methyl 1-[2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-methoxy-1H-benzimidazole-7-carboxylate | Observed during laboratory synthesis.[6] |
| Amide Methyl Ester | Methyl 1-((2'-amidobiphenyl-4-yl) methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | Observed during laboratory synthesis.[6] |
| 2-Chloromethyl-1H-benzimidazole | 2-Chloromethyl-1H-benzimidazole | A process-related impurity.[10] |
Table 2: Degradation Products Identified from Forced Degradation Studies
| Degradation Product | Chemical Name | Formation Condition |
| Degradation Product I | 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid | Acid, alkali, and water hydrolysis under thermal and photolytic conditions.[8] |
| Degradation Product II (Deethylated AZL) | 2-hydroxy-3-[2'-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid | Acid and water hydrolysis.[8] |
| Degradation Product III | 3-[2'-(1H-diazirin-3-yl)-biphenyl]-4-ylmethyl]-2-ethoxy-3H-benzoimidazole-4-carboxylic acid | Acid, alkali, and water hydrolysis.[8] |
| Degradation Product IV (Decarboxylated AZL) | 3-[4'-(2-ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one | Exclusively in alkaline medium.[8] |
Experimental Protocols
General HPLC Method for Impurity Profiling
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the quantitative determination of azilsartan medoxomil and its related compounds.
-
Column: YMC-Pack pro C18 (150 x 4.6 mm, 3 µm) or equivalent.[11]
-
Mobile Phase A: 2.72 g of potassium dihydrogen orthophosphate and 4.0 g of 1-octane sulfonic acid sodium salt anhydrous dissolved in 1000 mL of Milli-Q water, with pH adjusted to 2.5 using dilute orthophosphoric acid.[11]
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution: A suitable gradient program to ensure separation of all impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 220 nm.[11]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Forced Degradation Studies Protocol
Forced degradation studies are performed to evaluate the stability of the drug substance and to identify potential degradation products.
-
Acid Hydrolysis: 50 mg of azilsartan medoxomil is dissolved in 50 mL of acetonitrile and 50 mL of 0.1 N HCl. The solution is heated at 60°C for a specified period (e.g., 1 hour).[11] The solution is then neutralized before analysis.
-
Base Hydrolysis: 50 mg of azilsartan medoxomil is dissolved in 50 mL of acetonitrile and 50 mL of 0.1 N NaOH. The solution is heated at 60°C for a specified period (e.g., 1 hour).[11] The solution is then neutralized before analysis.
-
Oxidative Degradation: 50 mg of azilsartan medoxomil is dissolved in a solution containing an oxidizing agent (e.g., 30% H2O2) and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is exposed to dry heat at a specific temperature (e.g., 105°C) for a defined period (e.g., 2 days).[12]
-
Photolytic Degradation: The drug substance is exposed to UV light (e.g., 200 Wh/m²) to assess photosensitivity.[11]
-
Water Degradation: 50 mg of the drug substance is dissolved in a mixture of acetonitrile and water and heated at 60°C for 1 hour.[11]
Visualizations
The following diagrams illustrate the synthesis pathway, impurity formation, and an analytical workflow.
References
- 1. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 4. Azilsartan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. WO2012107814A1 - An improved process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies by HPTLC-MS Method for Estimation of Azilsartan Kamedoxomil in Pharmaceutical Dosage Form [bostonsciencepublishing.us]
- 10. Azilsartan Medoxomil Impurity: Significance and symbolism [wisdomlib.org]
- 11. academic.oup.com [academic.oup.com]
- 12. alliedacademies.org [alliedacademies.org]
The Sartan Race: Azilsartan's Distinct Pharmacological Profile Redefines AT1 Receptor Blockade
A Technical Deep Dive for Researchers and Drug Development Professionals
The landscape of angiotensin II receptor blockers (ARBs), colloquially known as sartans, has been significantly shaped by the arrival of azilsartan (B1666440). While all sartans share the common mechanism of blocking the angiotensin II type 1 (AT1) receptor, a closer examination of their pharmacological profiles reveals critical distinctions. This technical guide provides an in-depth comparison of azilsartan with other widely prescribed sartans, focusing on receptor binding kinetics, clinical efficacy, and the underlying molecular interactions that confer its unique therapeutic advantages. Through a comprehensive review of preclinical and clinical data, this whitepaper will demonstrate that azilsartan's superior pharmacological properties, including its potent and persistent receptor blockade, position it as a standout molecule in its class.
AT1 Receptor Binding Affinity and Kinetics: A Quantitative Comparison
The cornerstone of a sartan's efficacy lies in its ability to bind to and inhibit the AT1 receptor. Azilsartan exhibits a markedly higher affinity and a slower dissociation rate from the AT1 receptor compared to other sartans, contributing to its potent and sustained antihypertensive effects.[1][2] This persistent binding ensures a more profound and prolonged blockade of the renin-angiotensin-aldosterone system (RAAS).[3]
| SARTAN | Binding Affinity (IC50, nM) - without washout | Binding Affinity (IC50, nM) - with 5-hour washout | Receptor Dissociation | Key Structural Feature |
| Azilsartan | Potent | >30-1000 times more potent than other ARBs[4] | Slowest dissociation[1][5] | 5-oxo-1,2,4-oxadiazole ring[6] |
| Olmesartan | Potent | - | Slower than telmisartan (B1682998) and valsartan[5] | - |
| Telmisartan | Potent | - | Faster than olmesartan[5] | - |
| Valsartan | Less potent than azilsartan[7] | - | Faster than olmesartan[5] | - |
| Candesartan (B1668252) | High affinity[8] | - | - | Tetrazole ring[6] |
| Irbesartan | High affinity[8] | - | - | - |
| Losartan | Less potent[7] | - | - | - |
Table 1: Comparative AT1 Receptor Binding Characteristics of Various Sartans. Data compiled from multiple preclinical studies. The "washout" condition simulates a more physiologically relevant scenario, highlighting the durability of receptor blockade.
Clinical Efficacy: Superior Blood Pressure Reduction
The enhanced receptor binding of azilsartan translates into superior clinical efficacy in reducing blood pressure. Multiple large-scale clinical trials have demonstrated that azilsartan provides more potent and sustained blood pressure control compared to other leading sartans, including valsartan, olmesartan, and candesartan.[7][9][10]
| Clinical Trial Metric | Azilsartan (80 mg) | Olmesartan (40 mg) | Valsartan (320 mg) | Candesartan (32 mg) |
| Mean 24-hour Systolic BP Reduction (mmHg) | -14.3 to -15.3 [7] | -11.7[11] | -10.0 to -11.3[7] | Less effective than azilsartan[7] |
| BP Target Control and Response Rate | 8-10% higher than other ARBs[9] | - | - | - |
Table 2: Comparative Clinical Efficacy in Blood Pressure Reduction. Data from head-to-head comparative clinical trials. Azilsartan consistently demonstrates a greater reduction in 24-hour mean systolic blood pressure, a key indicator of antihypertensive efficacy.
Inverse Agonism: A Differentiating Mechanism
Beyond simple antagonism, azilsartan exhibits strong inverse agonist activity at the AT1 receptor.[2][6] This means that it not only blocks the action of angiotensin II but also reduces the basal, constitutive activity of the receptor in the absence of the agonist. This property, which is more pronounced in azilsartan compared to candesartan, may contribute to its enhanced therapeutic effects by further dampening the signaling pathways that lead to vasoconstriction and other pathological processes.[6] The unique 5-oxo-1,2,4-oxadiazole moiety in azilsartan's chemical structure is thought to be responsible for this stronger inverse agonism.[6]
Angiotensin II Type 1 (AT1) Receptor Signaling Pathway
The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events that mediate its physiological and pathophysiological effects. Sartans, by blocking this initial step, inhibit these downstream pathways. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[12] This ultimately results in vasoconstriction, cell growth, and inflammation. The AT1 receptor can also activate other signaling pathways, including those involving MAP kinases (ERK, JNK, p38) and tyrosine kinases, which contribute to cardiovascular remodeling.[13][14]
Experimental Protocols: A Methodological Overview
The robust data supporting azilsartan's superior pharmacological profile is derived from well-defined experimental protocols. The following provides a synthesized overview of the methodologies employed in key comparative studies.
Radioligand Binding Assay for AT1 Receptor Affinity
This assay is fundamental for determining the binding affinity of sartans to the AT1 receptor.[15][16][17]
Objective: To quantify the affinity (IC50 or Ki) of a test compound (sartan) for the AT1 receptor.
Materials:
-
Membrane preparations from cells expressing human AT1 receptors (e.g., CHO cells).[18]
-
Radioligand (e.g., 125I-[Sar1,Ile8]Angiotensin II).[15]
-
Unlabeled angiotensin II for determining non-specific binding.[15]
-
Test compounds (sartans) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).[15]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[15]
-
Glass fiber filters.[15]
-
Scintillation counter.[15]
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test sartan. A parallel set of tubes containing the radioligand and a high concentration of unlabeled angiotensin II is used to determine non-specific binding.[15]
-
Equilibrium: The incubation is carried out at room temperature or 37°C for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.[15]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[15]
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[15]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[15]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the sartan that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
Ambulatory Blood Pressure Monitoring (ABPM) in Clinical Trials
ABPM is the gold standard for assessing the 24-hour efficacy of antihypertensive medications in a real-world setting.[19][20]
Objective: To evaluate the effect of a sartan on blood pressure over a 24-hour period, including daytime and nighttime measurements.
Equipment:
-
Validated automated, non-invasive ambulatory blood pressure monitoring device.[19]
-
Appropriately sized cuff.[19]
Procedure:
-
Device Preparation and Fitting: The ABPM device is programmed to record blood pressure at regular intervals, typically every 15-30 minutes during the day and every 30-60 minutes at night.[19] The cuff is fitted to the non-dominant arm of the participant.[19]
-
Patient Instructions: Patients are instructed to continue their normal daily activities but to keep their arm still and relaxed during the blood pressure measurements.[21] They are also asked to maintain a diary of their activities and sleep times.[20]
-
Data Collection: The device automatically records blood pressure and heart rate for a continuous 24-hour period.
-
Data Analysis: The collected data is downloaded and analyzed to determine the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure. A valid 24-hour recording should have at least 70% successful readings, with a minimum of 20 daytime and 7 nighttime readings.[19] The change from baseline blood pressure is then compared between different treatment groups.
Conclusion
Azilsartan's pharmacological profile is distinguished by its superior AT1 receptor binding kinetics, including a high affinity and slow dissociation rate, which contribute to a more potent and sustained antihypertensive effect compared to other widely used sartans. Furthermore, its pronounced inverse agonist activity represents a key mechanistic differentiator. The robust clinical trial data, underpinned by standardized and rigorous experimental methodologies, consistently support the superior blood pressure-lowering efficacy of azilsartan. For researchers and drug development professionals, the distinct pharmacological characteristics of azilsartan highlight the potential for further optimization within the sartan class and underscore the importance of considering nuanced molecular interactions in the design of future cardiovascular therapies.
References
- 1. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azilsartan: Novel Angiotensin Receptor Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Newly emerging pharmacologic differences in angiotensin II receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Changeover Trial of Azilsartan and Olmesartan Comparing Effects on the Renin-Angiotensin-Aldosterone System in Patients with Essential Hypertension after Cardiac Surgery (CHAOS Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AT1 receptor downregulation: A mechanism for improving glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Figure 2 from Angiotensin II signal transduction through the AT1 receptor: novel insights into mechanisms and pathophysiology. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Guidance on ambulatory blood pressure monitoring: A statement from the HOPE Asia Network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 21. aric.cscc.unc.edu [aric.cscc.unc.edu]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Azilsartan Medoxomil Monopotassium in Plasma
This document provides a comprehensive guide for the quantitative analysis of azilsartan (B1666440) medoxomil monopotassium in plasma using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Azilsartan medoxomil is an angiotensin II receptor blocker used for the treatment of hypertension.[1][2] Accurate and reliable quantification of azilsartan medoxomil and its active metabolite, azilsartan, in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this purpose.
Principle
The method involves the extraction of azilsartan medoxomil from plasma samples, followed by chromatographic separation on a C18 or C8 reverse-phase column.[1][3] Detection is typically performed using a UV detector.[1] The concentration of the analyte is determined by comparing its peak area to that of a known concentration of an internal standard.
Materials and Reagents
-
Reference Standards: Azilsartan Medoxomil Potassium and a suitable internal standard (e.g., Telmisartan or Ambroxol).[1][4]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.[5][6]
-
Buffers: Phosphate buffer or ammonium (B1175870) acetate (B1210297) buffer.[1][5]
-
Extraction Cartridges: Solid-phase extraction (SPE) cartridges (e.g., Strata-X).[5]
-
Plasma: Drug-free human plasma.[5]
Instrumentation
A standard HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV or Photodiode Array (PDA) detector[3]
-
Data acquisition and processing software
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of azilsartan medoxomil potassium reference standard in methanol to obtain a concentration of 1 mg/mL.[5][6]
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with a suitable solvent mixture (e.g., methanol:water 50:50 v/v) to achieve the desired concentrations for calibration curve standards and quality control samples.[5]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., Telmisartan) in methanol.
-
IS Working Solution: Dilute the IS stock solution to the final working concentration.
Sample Preparation (Solid-Phase Extraction)
This protocol is a common method for extracting azilsartan medoxomil from plasma.[1][5][7]
-
Pre-treatment: To a 475 µL aliquot of plasma in a glass tube, add the internal standard.[1][5]
-
Conditioning: Condition a solid-phase extraction cartridge by passing 2 mL of methanol followed by 2 mL of water.[5]
-
Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge twice with 1 mL of water to remove interfering substances.[5]
-
Elution: Elute the analyte and internal standard with 1.0 mL of methanol into a clean test tube.[5]
-
Injection: Inject a 20 µL aliquot of the eluate into the HPLC system.[5]
Sample Preparation Workflow using Solid-Phase Extraction.
Chromatographic Conditions
The following are typical HPLC conditions for the analysis of azilsartan medoxomil. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition 1 | Condition 2 |
| Column | Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[5][8] | Inertsil C8 ODS (150 x 2.5 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : 25 mM Ammonium Acetate (pH 5.5) (45:55 v/v)[5] | Phosphate Buffer (pH 3.2) : Acetonitrile : Methanol (60:25:15 v/v/v)[1] |
| Flow Rate | 1.0 mL/min[5][8] | 1.5 mL/min[1] |
| Column Temperature | Ambient | 25°C[1] |
| Injection Volume | 20 µL[5] | 25 µL[1] |
| Detection Wavelength | 254 nm[1][5] | 254 nm[1] |
| Internal Standard | Telmisartan[1] | Not specified |
| Retention Time (Azilsartan) | ~7.5 min[5][8] | Not specified |
Method Validation
The analytical method should be validated according to relevant guidelines (e.g., ICH) to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas (n=6) | < 2% |
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for azilsartan medoxomil in plasma.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
| Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 1.0 - 9.0 | > 0.9985 | 0.150 | 0.400 | [8] |
| 0.1 - 1.5 | ≥ 0.997 | Not Reported | Not Reported | [1] |
| 10 - 70 | 0.9997 | 0.010 | 0.032 | [9] |
| 10 - 50 | Not Reported | 0.00607 ng/mL | 0.01841 ng/mL | [10] |
Table 2: Precision and Accuracy
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LQC, MQC, HQC | 1.53 - 8.41 | 1.78 - 4.59 | 99 - 113 | [8] |
| LQC, MQC, HQC | 3.07 - 13.0 | 0.04 - 13.8 | 90 - 109 | [1] |
| Not Specified | 0.20 | 0.37 | Not Reported | [9] |
Table 3: Recovery and Stability
| Parameter | Result | Conditions | Reference |
| Mean Recovery | 92.35% | Solid-Phase Extraction | [8] |
| Mean Recovery | 93.7% | Solid-Phase Extraction | [1] |
| Freeze-Thaw Stability | Stable | 3 cycles | Not specified |
| Short-Term Stability | Stable | 24 hours at room temperature | Not specified |
| Long-Term Stability | Stable | 30 days at -20°C | Not specified |
Logical Workflow for Method Development and Validation
The development and validation of an HPLC method for plasma analysis follows a logical progression to ensure a robust and reliable assay.
Logical workflow for HPLC method development and validation.
Conclusion
The described RP-HPLC method with UV detection is suitable for the quantification of azilsartan medoxomil in human plasma. The solid-phase extraction procedure provides clean extracts and good recovery. The method is demonstrated to be linear, precise, accurate, and sensitive for its intended application in pharmacokinetic and bioequivalence studies. It is essential to perform a full validation of the method in the specific laboratory environment where it will be used.
References
- 1. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 2. Determination of Azilsartan Medoxomil by Reversed-Phase Chromatography (RP-HPLC/RP-UPLC) - STEMart [ste-mart.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | PDF [slideshare.net]
- 8. scispace.com [scispace.com]
- 9. pjps.pk [pjps.pk]
- 10. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Azilsartan in an In Vitro Endothelial Dysfunction Model
References
- 1. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro [protocols.io]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Molecular and cellular effects of azilsartan: a new generation angiotensin II receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sfrbm.org [sfrbm.org]
- 8. ulab360.com [ulab360.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Frontiers | Mechanisms of Oxidized LDL-Mediated Endothelial Dysfunction and Its Consequences for the Development of Atherosclerosis [frontiersin.org]
- 11. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Monocyte-endothelial cell adhesion assay [bio-protocol.org]
- 13. Azilsartan, an angiotensin II type 1 receptor blocker, attenuates tert-butyl hydroperoxide-induced endothelial cell injury through inhibition of mitochondrial dysfunction and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. eNOS (NOS3) [abcam.com]
Application Notes and Protocols: Azilsartan Medoxomil Monopotassium in Spontaneously Hypertensive Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azilsartan (B1666440) medoxomil monopotassium, a potent angiotensin II receptor blocker (ARB), in spontaneously hypertensive rat (SHR) models. The information compiled from various studies offers insights into its antihypertensive efficacy, effects on cardiac hypertrophy, and the underlying mechanism of action. Detailed experimental protocols are provided to facilitate the design and execution of similar preclinical studies.
Introduction
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract.[1][2] Azilsartan exhibits high affinity and slow dissociation from the angiotensin II type 1 (AT1) receptor, leading to a potent and sustained blockade of the renin-angiotensin-aldosterone system (RAAS).[1][2] This selective AT1 receptor antagonism results in vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure.[3] The spontaneously hypertensive rat (SHR) is a widely used and well-characterized preclinical model that closely mimics human essential hypertension, making it an ideal model for evaluating the efficacy of antihypertensive agents like azilsartan medoxomil.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of Azilsartan medoxomil in spontaneously hypertensive rat models.
Table 1: Effect of Azilsartan Medoxomil on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dosage (mg/kg/day) | Administration Route | Duration | Animal Model | Blood Pressure Parameter | Change from Baseline/Control | Reference |
| 0.1 - 1 | Oral | 24 hours | SHR | Systolic Blood Pressure | Significant reduction at all doses | [4] |
| 0.1 - 1 | Oral | 2 weeks | SHR | Systolic Blood Pressure | More stable antihypertensive effects than olmesartan (B1677269) medoxomil | [4] |
| Not Specified | Oral | 56 days | SHROB | Systolic Blood Pressure | Significant anti-hypertensive effects | [5] |
*SHROB: Spontaneously Hypertensive Obese Rat
Table 2: Comparative Efficacy of Azilsartan Medoxomil in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Duration | Animal Model | Key Finding | Reference |
| Azilsartan medoxomil | 0.1 - 1 | Oral | 24 hours | SHR | ID₅₀ of 0.12 mg/kg for inhibiting Ang II-induced pressor response | [4] |
| Olmesartan medoxomil | Not Specified | Oral | 24 hours | SHR | ID₅₀ of 0.55 mg/kg for inhibiting Ang II-induced pressor response | [4] |
| Azilsartan medoxomil | 0.1 - 1 | Oral | 2 weeks | SHR | More potent improvement in insulin (B600854) sensitivity than olmesartan medoxomil | [4] |
Table 3: Effect of Azilsartan Medoxomil on Cardiac Hypertrophy in Spontaneously Hypertensive Obese Rats (SHROB)
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Duration | Animal Model | Key Finding | Reference |
| Azilsartan medoxomil | Not Specified | Oral | 56 days | SHROB | Attenuated development of left ventricular hypertrophy and reduced cardiac fibrosis | [5][6] |
| Vehicle | - | Oral | 56 days | SHROB | Development of left ventricular hypertrophy and cardiac fibrosis | [5][6] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy of Azilsartan Medoxomil in SHR
Objective: To determine the dose-dependent effect of orally administered Azilsartan medoxomil on blood pressure in conscious spontaneously hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks of age.
-
Azilsartan medoxomil monopotassium.
-
Vehicle: 0.5% (w/v) methylcellulose (B11928114) solution.
-
Oral gavage needles.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).
-
Animal restrainers (for tail-cuff method).
-
Warming chamber (for tail-cuff method).
Procedure:
-
Animal Acclimatization: Acclimate SHR to the housing facility for at least one week before the experiment. For tail-cuff measurements, acclimatize the rats to the restrainers and warming chamber for 3-5 consecutive days prior to the study to minimize stress-induced blood pressure fluctuations.
-
Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for at least three consecutive days before drug administration. For tail-cuff measurements, warm the rats in a chamber at 32-34°C for 10-15 minutes before taking readings. Obtain at least 5-10 stable readings per rat and average them. For telemetry, record data continuously for a baseline period.
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in 0.5% methylcellulose solution to achieve the desired concentrations (e.g., 0.1, 0.3, and 1 mg/kg).
-
Administer the drug suspension or vehicle orally via gavage once daily for the specified duration (e.g., 2 weeks). The volume of administration should be consistent across all groups (e.g., 5 ml/kg).
-
-
Blood Pressure Monitoring:
-
Tail-Cuff Method: Measure blood pressure at predetermined time points after drug administration (e.g., 2, 4, 8, and 24 hours post-dose) on selected days throughout the study.
-
Radiotelemetry Method: For continuous monitoring, implant telemetry transmitters according to the manufacturer's instructions at least one week before the start of the experiment. Record blood pressure and heart rate data continuously.
-
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the treatment effects.
Protocol 2: Assessment of Azilsartan Medoxomil's Effect on Cardiac Hypertrophy in SHROB
Objective: To evaluate the effect of chronic Azilsartan medoxomil treatment on the development of cardiac hypertrophy in a model of hypertensive cardiometabolic syndrome.
Materials:
-
Spontaneously Hypertensive Obese Rats (SHROB), male.
-
Normotensive Wistar-Kyoto (WKY) rats (as controls).
-
This compound.
-
Vehicle: 0.5% (w/v) methylcellulose solution.
-
Oral gavage needles.
-
Echocardiography system.
-
Histology equipment and reagents (formalin, paraffin, microtome, hematoxylin (B73222) and eosin (B541160) stains).
-
Microscope with a digital camera.
Procedure:
-
Animal Groups and Treatment:
-
Divide SHROB into two groups: Vehicle-treated and Azilsartan medoxomil-treated.
-
Include a group of vehicle-treated WKY rats as normotensive controls.
-
Administer Azilsartan medoxomil or vehicle orally once daily for 56 days.
-
-
Echocardiography:
-
Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions.
-
Anesthetize the rats lightly and measure parameters such as left ventricular internal diameter, posterior wall thickness, and interventricular septum thickness in diastole and systole.
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the rats and excise the hearts.
-
Wash the hearts with saline, blot dry, and weigh them. Calculate the heart weight to body weight ratio as an index of hypertrophy.
-
Fix the hearts in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissues, embed in paraffin, and cut 4-5 µm thick sections.
-
-
Histological Analysis (Hematoxylin and Eosin Staining):
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydrate and mount the sections.
-
Examine the stained sections under a microscope to assess cardiomyocyte size and overall cardiac morphology.
-
-
Data Analysis: Compare the heart weight to body weight ratio, echocardiographic parameters, and cardiomyocyte size between the different treatment groups using appropriate statistical tests.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified diagram of the Renin-Angiotensin System and the site of action for Azilsartan.
Caption: Key downstream signaling pathways of the AT1 receptor in vascular smooth muscle cells.
Caption: A typical experimental workflow for evaluating an antihypertensive agent in SHR.
References
- 1. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying Cardiac Fibrosis in Diabetic Mice with Azilsartan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease and hypertension.[1] A key pathological feature of diabetic cardiomyopathy is cardiac fibrosis, the excessive deposition of extracellular matrix proteins, primarily collagen. This leads to myocardial stiffening, diastolic and systolic dysfunction, and ultimately, heart failure.[2][3]
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of cardiovascular homeostasis, and its over-activation is strongly implicated in the pathogenesis of cardiac fibrosis.[4][5] Angiotensin II (Ang II), the primary effector of the RAAS, promotes fibrosis by binding to its type 1 receptor (AT1R), stimulating inflammation, oxidative stress, and the expression of pro-fibrotic cytokines like Transforming Growth Factor-beta 1 (TGF-β1).[3][5][6]
Azilsartan (B1666440) is a potent and selective AT1R blocker (ARB) used for the treatment of hypertension.[7][8][9] By preventing Ang II from binding to the AT1R, azilsartan effectively mitigates its downstream pathological effects.[7][8] Preclinical studies have demonstrated that azilsartan can ameliorate cardiac fibrosis and improve cardiac function in animal models of diabetes, making it a promising candidate for therapeutic intervention in diabetic cardiomyopathy.[10][11][12]
These application notes provide a comprehensive overview and detailed protocols for studying the anti-fibrotic effects of azilsartan in a streptozotocin (B1681764) (STZ)-induced diabetic mouse model.
Mechanism of Action: Azilsartan in Cardiac Fibrosis
Azilsartan exerts its anti-fibrotic effects by selectively antagonizing the AT1R. In the context of diabetic cardiomyopathy, hyperglycemia stimulates the local production of Ang II in the heart.[10][11] Ang II then binds to AT1R on cardiac fibroblasts and cardiomyocytes, initiating a signaling cascade that promotes a fibrotic response. This cascade prominently involves the upregulation of TGF-β1, which in turn activates the Smad signaling pathway, leading to the transcription of genes encoding collagen and other extracellular matrix proteins.[1][13][14] Azilsartan directly blocks the initial step of this pathway by preventing Ang II from binding to AT1R, thereby inhibiting the downstream pro-fibrotic signaling.[7][8]
Experimental Design and Workflow
A robust preclinical study to evaluate azilsartan's efficacy involves inducing diabetes in mice, followed by a chronic treatment period and subsequent endpoint analysis. The following workflow outlines the key stages of the experiment.
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison between experimental groups.
Table 1: Physiological and Metabolic Parameters
| Parameter | Control | Diabetic (Vehicle) | Diabetic + Azilsartan |
| Body Weight (g) | 28.5 ± 1.5 | 22.1 ± 1.8 | 23.5 ± 1.6 |
| Blood Glucose (mg/dL) | 145 ± 12 | 480 ± 45 | 455 ± 50 |
| Systolic Blood Pressure (mmHg) | 115 ± 8 | 118 ± 10 | 102 ± 7# |
| Heart Weight/Body Weight (mg/g) | 4.1 ± 0.3 | 5.5 ± 0.4* | 4.8 ± 0.5# |
*p < 0.05 vs. Control; #p < 0.05 vs. Diabetic (Vehicle)
Table 2: Quantification of Cardiac Fibrosis and Key Markers
| Analysis Method | Parameter | Control | Diabetic (Vehicle) | Diabetic + Azilsartan |
| Histology | Collagen Volume (%) | 2.1 ± 0.5 | 8.5 ± 1.2 | 4.3 ± 0.9# |
| Western Blot | Collagen I (relative units) | 1.0 ± 0.2 | 3.8 ± 0.6 | 1.9 ± 0.4# |
| Western Blot | TGF-β1 (relative units) | 1.0 ± 0.1 | 2.9 ± 0.4 | 1.5 ± 0.3# |
| qRT-PCR | Tgf-β1 mRNA (fold change) | 1.0 ± 0.3 | 4.2 ± 0.7 | 2.1 ± 0.5# |
| qRT-PCR | Ctgf mRNA (fold change) | 1.0 ± 0.2 | 5.1 ± 0.8* | 2.5 ± 0.6# |
*p < 0.05 vs. Control; #p < 0.05 vs. Diabetic (Vehicle)
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes with Streptozotocin (STZ)
This protocol describes the multiple low-dose STZ injection method to induce diabetes, which mimics the progressive autoimmune process in human Type 1 diabetes.[15]
Materials:
-
Streptozotocin (STZ) (light-sensitive, store at -20°C)
-
Sodium Citrate (B86180) Buffer (0.1 M, pH 4.5), sterile and cold
-
Mice (e.g., C57BL/6, male, 8 weeks old)
-
Insulin syringes (28G)
-
Glucometer and test strips
-
10% sucrose (B13894) water
Procedure:
-
Preparation: Fast mice for 4-6 hours before each injection.[16][17] Provide water ad libitum.
-
STZ Solution Preparation: Immediately before injection, dissolve STZ in cold sodium citrate buffer to a final concentration of 10 mg/mL.[15] Protect the solution from light by wrapping the tube in aluminum foil. Use within 15 minutes of preparation as STZ degrades quickly.[16][17]
-
Injection: Weigh each mouse and calculate the required volume for a dose of 40-50 mg/kg. Administer the STZ solution via intraperitoneal (IP) injection.
-
Consecutive Injections: Repeat the injection daily for 5 consecutive days.[15][17]
-
Post-Injection Care: To prevent fatal hypoglycemia, supply mice with 10% sucrose water for 48-72 hours after the final injection.[15][17]
-
Confirmation of Diabetes: Monitor blood glucose levels 7-10 days after the final injection from tail vein blood. Mice with non-fasting blood glucose levels ≥250 mg/dL (13.9 mmol/L) are considered diabetic and can be included in the study.[18]
Protocol 2: Azilsartan Formulation and Administration
Materials:
-
Azilsartan medoxomil powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] solution)
-
Oral gavage needles (20-22G, curved)
-
1 mL syringes
Procedure:
-
Formulation: Prepare a suspension of azilsartan in the vehicle. For a dose of 3 mg/kg, a 0.3 mg/mL suspension would be appropriate for a 10 mL/kg gavage volume.
-
Vortexing: Vortex the suspension thoroughly before each use to ensure homogeneity.
-
Administration: Administer the calculated volume of azilsartan suspension or vehicle to each mouse once daily via oral gavage.[10][11] A typical treatment duration is 8 to 16 weeks.[10][11][12]
Protocol 3: Histological Assessment of Cardiac Fibrosis (Picrosirius Red Staining)
Picrosirius Red (PSR) staining is a highly specific method for visualizing collagen fibers in tissue sections.[19]
Materials:
-
Paraffin-embedded heart tissue sections (4-5 μm thick)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Picrosirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acetic acid solution (0.5%)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Staining:
-
Incubate sections in Picrosirius Red solution for 60-90 minutes at room temperature.[20]
-
-
Rinsing and Dehydration:
-
Rinse slides in two changes of 0.5% acetic acid solution.
-
Dehydrate rapidly through 3 changes of 100% ethanol.
-
Clear in xylene: 2 changes, 5 minutes each.
-
-
Mounting:
-
Mount coverslips using a permanent mounting medium.
-
-
Imaging and Quantification:
-
Image the stained sections using a light microscope. Under bright-field microscopy, collagen will appear red and cardiomyocytes yellow/orange.
-
Quantify the fibrotic area (percentage of total tissue area) using image analysis software (e.g., ImageJ/Fiji).[19]
-
Protocol 4: Western Blotting for Fibrotic Marker Proteins (Collagen I, TGF-β1)
Materials:
-
Frozen mouse ventricular tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors[21][22]
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6% for Collagen I, 10% for TGF-β1)[23]
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Collagen I, anti-TGF-β1)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Homogenize ~30-50 mg of frozen ventricular tissue in ice-cold RIPA buffer.[21] Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and run on an appropriate percentage SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify band density using image analysis software and normalize to a loading control (e.g., GAPDH).
Protocol 5: Quantitative RT-PCR for Fibrotic Marker Genes (Tgf-β1, Ctgf)
Materials:
-
Frozen mouse ventricular tissue
-
RNA extraction reagent (e.g., TRIzol)[24]
-
cDNA synthesis kit[25]
-
SYBR Green RT-PCR master mix[24]
-
Gene-specific primers (mouse Tgf-β1, Ctgf, and a housekeeping gene like Gapdh)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Homogenize ~20-30 mg of frozen ventricular tissue in TRIzol reagent and extract total RNA according to the manufacturer's protocol.[2][24]
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.[6][25]
-
Real-Time PCR:
-
Prepare the PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[26]
-
Summary and Conclusion
The protocols outlined provide a comprehensive framework for investigating the therapeutic potential of azilsartan against cardiac fibrosis in a diabetic mouse model. The data consistently show that in STZ-induced diabetic mice, cardiac fibrosis is significantly increased, as evidenced by elevated collagen deposition and upregulation of pro-fibrotic markers such as TGF-β1 and CTGF.[10][11] Treatment with azilsartan effectively attenuates these changes, demonstrating its potent anti-fibrotic activity.[4][10] This experimental model is a valuable tool for drug development professionals and researchers seeking to understand and therapeutically target the mechanisms of diabetic cardiomyopathy.
References
- 1. Silymarin ameliorates diabetic cardiomyopathy via inhibiting TGF-β1/Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Losartan reduces myocardial interstitial fibrosis in diabetic cardiomyopathy rats by inhibiting JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New angiotensin II type 1 receptor blocker, azilsartan, attenuates cardiac remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Renin-Angiotensin-Aldosterone System in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β1 mediates the hypertrophic cardiomyocyte growth induced by angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ijbcp.com [ijbcp.com]
- 10. researchgate.net [researchgate.net]
- 11. Azilsartan ameliorates diabetic cardiomyopathy in young db/db mice through the modulation of ACE-2/ANG 1-7/Mas receptor cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Angiotensin II type 1 receptor blocker inhibits fibrosis in rat nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Low-Dose Streptozotocin Induction Protocol (mouse) [protocols.io]
- 17. diacomp.org [diacomp.org]
- 18. ndineuroscience.com [ndineuroscience.com]
- 19. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sirius Red staining of murine tissues [protocols.io]
- 21. mdpi.com [mdpi.com]
- 22. Mouse Heart Tissue Control Extracts | Cell Signaling Technology [cellsignal.com]
- 23. Collagen I (COL1A1) | Abcam [abcam.com]
- 24. Transforming growth factor-β inhibits myocardial PPARγ expression in pressure overload-induced cardiac fibrosis and remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Col1a2-Deleted Mice Have Defective Type I Collagen and Secondary Reactive Cardiac Fibrosis with Altered Hypertrophic Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Protective Effects of Azilsartan on Endothelial Function in HUVECs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis and hypertension. It is characterized by a reduction in the bioavailability of nitric oxide (NO), a key signaling molecule that regulates vascular tone, inhibits inflammation, and prevents thrombosis. The renin-angiotensin system (RAS), particularly its primary effector peptide Angiotensin II (Ang II), is a major contributor to endothelial dysfunction by promoting oxidative stress and inflammation.
Azilsartan (B1666440) is a potent Angiotensin II type 1 (AT1) receptor blocker (ARB) used for the treatment of hypertension.[1][2] Beyond its blood pressure-lowering effects, azilsartan has demonstrated direct protective effects on the endothelium.[3][4] In Human Umbilical Vein Endothelial Cells (HUVECs), a widely used in vitro model, azilsartan has been shown to ameliorate endothelial dysfunction induced by stimuli like oxidized low-density lipoprotein (ox-LDL) and Ang II.[5][6][7] The protective mechanisms involve the enhancement of endothelial nitric oxide synthase (eNOS) expression and activation, leading to increased NO production, and the suppression of reactive oxygen species (ROS) generation.[1][8]
These application notes provide detailed protocols for assessing the effects of azilsartan on key markers of endothelial function in HUVECs, including NO bioavailability, eNOS phosphorylation, and oxidative stress.
Key Signaling Pathways
Azilsartan exerts its protective effects on endothelial cells by blocking the Angiotensin II Type 1 (AT1) receptor. This action initiates a cascade of downstream events that collectively improve endothelial function by increasing nitric oxide (NO) bioavailability and reducing oxidative stress.
Figure 1: Azilsartan's Protective Signaling Pathway in HUVECs.
Experimental Design & Workflow
The general workflow involves culturing HUVECs, inducing a state of endothelial dysfunction using an agonist like Angiotensin II, and then treating the cells with azilsartan to assess its restorative effects.
Figure 2: General Experimental Workflow.
Materials & Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| HUVECs | Lonza | C2519A |
| Endothelial Cell Growth Medium (EGM-2) | Lonza | CC-3162 |
| Fetal Bovine Serum (FBS) | Gibco | 10082147 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Azilsartan | Sigma-Aldrich | SML0973 |
| Angiotensin II | Sigma-Aldrich | A9525 |
| DAF-FM Diacetate (for NO) | Thermo Fisher | D23844 |
| DCFH-DA (for ROS) | Sigma-Aldrich | D6883 |
| FITC-Dextran (40 kDa) | Sigma-Aldrich | FD40S |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher | 78442 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibody: p-eNOS (Ser1177) | Cell Signaling | 9571 |
| Primary Antibody: eNOS | Cell Signaling | 32027 |
| Primary Antibody: β-Actin | Cell Signaling | 4970 |
| HRP-conjugated Secondary Antibody | Cell Signaling | 7074 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Detailed Experimental Protocols
HUVEC Culture and Treatment
-
Culture HUVECs in EGM-2 medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO₂.
-
Passage cells upon reaching 80-90% confluency. Use cells between passages 3 and 6 for experiments.
-
Seed HUVECs in appropriate well plates (e.g., 96-well for NO/ROS, 6-well for Western Blot) and allow them to adhere and reach ~80% confluency.
-
Pre-treatment: Replace the medium with a serum-free medium containing desired concentrations of azilsartan (e.g., 3 µM, 6 µM) for 6 hours.[9] Include a vehicle control (DMSO).
-
Induction of Dysfunction: Add Angiotensin II (e.g., 1 µM final concentration) to the wells containing azilsartan and incubate for an additional 24 hours.[10] Maintain control wells (no Ang II) and Ang II-only wells.
Protocol: Nitric Oxide (NO) Production Assay
This protocol uses DAF-FM Diacetate, a fluorescent probe that detects NO.[6]
-
After the treatment period, gently wash the HUVECs twice with warm PBS.
-
Prepare a 5 µM working solution of DAF-FM Diacetate in serum-free medium.
-
Add the DAF-FM DA solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh PBS or serum-free medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation/emission wavelengths of ~495/515 nm.
-
Normalize the fluorescence intensity to the cell number or total protein content.
Protocol: Reactive Oxygen Species (ROS) Detection
This protocol uses DCFH-DA, which is oxidized to the highly fluorescent DCF in the presence of ROS.[11]
-
Following cell treatment, wash the HUVECs twice with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add the DCFH-DA solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm.
Protocol: Western Blot for eNOS and p-eNOS (Ser1177)
This protocol quantifies the total and activated forms of the eNOS enzyme.[2][12]
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE (8-10% gel) and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eNOS (Ser1177) (1:1000) and total eNOS (1:1000) overnight at 4°C. A loading control like β-Actin (1:2000) should be used.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band densities using image analysis software. The key metric is the ratio of p-eNOS to total eNOS.[2]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Azilsartan on NO Production and ROS Generation in Ang II-treated HUVECs
| Treatment Group | Relative NO Production (Fold Change vs. Control) | Relative ROS Generation (Fold Change vs. Control) |
| Control | 1.00 ± 0.05 | 1.00 ± 0.08 |
| Ang II (1 µM) | 0.45 ± 0.06 | 2.50 ± 0.21 |
| Ang II + Azilsartan (3 µM) | 0.75 ± 0.07 | 1.65 ± 0.15 |
| Ang II + Azilsartan (6 µM) | 0.92 ± 0.05 | 1.15 ± 0.11 |
| Azilsartan (6 µM) alone | 1.10 ± 0.04 | 0.95 ± 0.09 |
| Data are presented as mean ± SEM from n=6 experiments. |
Table 2: Effect of Azilsartan on eNOS Phosphorylation in Ang II-treated HUVECs
| Treatment Group | p-eNOS (Ser1177) / Total eNOS Ratio |
| Control | 1.00 ± 0.08 |
| Ang II (1 µM) | 0.38 ± 0.05 |
| Ang II + Azilsartan (3 µM) | 0.69 ± 0.07 |
| Ang II + Azilsartan (6 µM) | 0.91 ± 0.09 |
| Data are presented as mean ± SEM from n=4 experiments. |
Conclusion
The protocols outlined provide a robust framework for investigating the protective effects of azilsartan on endothelial function in HUVECs. By quantifying changes in NO production, ROS levels, and eNOS activation, researchers can effectively characterize the vasoprotective potential of azilsartan and similar therapeutic agents. These assays demonstrate that azilsartan can reverse Ang II-induced endothelial dysfunction by restoring NO bioavailability and attenuating oxidative stress.
References
- 1. Azilsartan, an angiotensin II type 1 receptor blocker, attenuates tert-butyl hydroperoxide-induced endothelial cell injury through inhibition of mitochondrial dysfunction and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser(1177)/Thr(497) of endothelial nitric oxide synthase in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and cellular effects of azilsartan: a new generation angiotensin II receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Azilsartan ameliorates ox-LDL-induced endothelial dysfunction via promoting the expression of KLF2 | Aging [aging-us.com]
- 6. Azilsartan ameliorates ox-LDL-induced endothelial dysfunction via promoting the expression of KLF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gulhanemedj.org [gulhanemedj.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Coptisine prevents angiotensin II‑induced endothelial cell injury and senescence via the lncRNA SNHG12/miR‑603/NAMPT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The protective effects of azilsartan against oscillatory shear stress-induced endothelial dysfunction and inflammation are mediated by KLF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Angiotensin II Decreases Endothelial Nitric Oxide Synthase Phosphorylation via AT1R Nox/ROS/PP2A Pathway [frontiersin.org]
Application Notes and Protocols for Gene Expression Analysis in Kidney Tissue Following Azilsartan Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in kidney tissue following treatment with azilsartan (B1666440), an angiotensin II receptor blocker (ARB). This document is intended to guide researchers through the experimental design, execution, and data analysis of such studies.
Introduction
Azilsartan is a potent and selective AT1 receptor antagonist used for the treatment of hypertension.[1] Its mechanism of action involves blocking the binding of angiotensin II to its receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of the renin-angiotensin-aldosterone system (RAAS).[2][3] Beyond its blood pressure-lowering effects, azilsartan has been shown to exert pleiotropic effects on the kidney, including anti-inflammatory, antioxidant, and anti-fibrotic properties. These effects are associated with significant changes in the renal gene expression profile. This document outlines the methodologies to investigate these changes.
Data Presentation: Quantitative Gene Expression Changes
The following tables summarize the reported changes in gene expression in kidney tissue from animal models treated with azilsartan.
Table 1: Effect of Azilsartan on Renal Gene Expression in a Rat Model of Ischemia-Reperfusion Injury
| Gene | Function | Change with Azilsartan Treatment | Fold Change (IR/Azilsartan vs. IR) | p-value |
| IL-1β | Pro-inflammatory Cytokine | Down-regulation | ~2.5-fold decrease | < 0.001 |
| IL-6 | Pro-inflammatory Cytokine | Down-regulation | ~2-fold decrease | < 0.001 |
| TNF-α | Pro-inflammatory Cytokine | Down-regulation | ~2.5-fold decrease | < 0.001 |
| NF-κB | Transcription Factor (Inflammation) | Down-regulation | ~2-fold decrease | < 0.001 |
| p53 | Tumor Suppressor (Apoptosis) | Down-regulation | ~2-fold decrease | < 0.001 |
| Bax | Pro-apoptotic Protein | Down-regulation | ~2.5-fold decrease | < 0.001 |
| IL-10 | Anti-inflammatory Cytokine | Up-regulation | ~1.5-fold increase | < 0.05 |
Data extracted from a study on renal ischemia-reperfusion injury in rats.[4]
Table 2: Effect of Azilsartan on Renal Inflammation Markers in a Mouse Model of Hypertensive Nephrosclerosis
| Marker | Function | Change with Azilsartan Treatment |
| IL-6 | Pro-inflammatory Cytokine | Dose-dependent decrease in mRNA and protein levels |
| TNF-α | Pro-inflammatory Cytokine | Dose-dependent decrease in mRNA and protein levels |
| IL-1β | Pro-inflammatory Cytokine | Dose-dependent decrease in mRNA and protein levels |
| KLF2 | Transcription Factor (Endothelial function) | Increased mRNA and protein levels |
| Occludin | Tight Junction Protein | Increased mRNA and protein levels |
Data from a study on angiotensin II and high-salt diet-induced hypertension in mice.[5]
Table 3: Effect of Azilsartan on Renal Injury Markers in a Rat Model of Diabetic Nephropathy
| Marker | Function | Change with Azilsartan Treatment |
| Urinary Monocyte Chemoattractant Protein-1 (MCP-1) | Chemokine (Inflammation) | Reduction |
| Renal Macrophage Infiltration | Cellular Inflammation | Reduction |
| Kidney Malondialdehyde (MDA) | Oxidative Stress Marker | Reduction |
Data from a study on Zucker diabetic fatty rats.[6][7]
Experimental Protocols
Animal Model and Azilsartan Treatment
A common animal model for studying the renal effects of azilsartan is the spontaneously hypertensive rat (SHR) or models of induced kidney injury such as diabetic nephropathy in Zucker diabetic fatty (ZDF) rats or renal ischemia-reperfusion injury.[4][7][8]
Protocol for Azilsartan Treatment in a Rat Model:
-
Animal Model: Male spontaneously hypertensive obese rats (SHROB) or Zucker diabetic fatty (ZDF) rats are commonly used.[7][8]
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Grouping: Divide the animals into at least two groups: a vehicle-treated control group and an azilsartan-treated group.
-
Drug Administration: Azilsartan medoxomil can be administered orally via gavage. A typical dose for rats is in the range of 1 to 10 mg/kg/day.[9] The drug is often suspended in a vehicle like 0.5% carboxymethylcellulose.
-
Treatment Duration: The treatment duration can vary depending on the study's objective, ranging from a few days to several weeks (e.g., 56 days).[8]
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect kidney tissues. For gene expression analysis, it is crucial to process the tissues immediately or flash-freeze them in liquid nitrogen and store them at -80°C to preserve RNA integrity.
RNA Extraction from Kidney Tissue
High-quality RNA is essential for reliable gene expression analysis.
Protocol for Total RNA Extraction:
-
Homogenization: Homogenize approximately 30-50 mg of frozen kidney tissue in 1 mL of a suitable lysis reagent (e.g., TRIzol) using a mechanical homogenizer.
-
Phase Separation: Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the RNA pellet and dissolve it in an appropriate volume of RNase-free water.
-
Quality Control: Assess the RNA quantity and purity using a spectrophotometer (e.g., NanoDrop) by measuring the A260/A280 and A260/A230 ratios. Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of > 7 is generally recommended for RNA sequencing.
Gene Expression Analysis by RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the transcriptome.
Protocol for RNA-Seq:
-
Library Preparation:
-
Start with 1 µg of total RNA.
-
Deplete ribosomal RNA (rRNA) using a commercially available kit.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Use tools like Trimmomatic to remove adapter sequences and low-quality reads.[10]
-
Alignment: Align the trimmed reads to a reference genome (e.g., rat or mouse genome) using a splice-aware aligner like STAR.[10]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.[10]
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the azilsartan-treated and control groups.[10]
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify biological processes and signaling pathways affected by azilsartan.
-
Validation of Differentially Expressed Genes by qPCR
Quantitative real-time PCR (qPCR) is used to validate the results obtained from RNA-Seq for a subset of genes.
Protocol for qPCR Validation:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design primers for the target genes and at least two stable reference genes (e.g., GAPDH, ACTB, B2M for kidney tissue).[11] Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and forward and reverse primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for gene expression analysis.
Caption: Azilsartan's mechanism in the RAAS pathway.
Caption: Azilsartan's effect on the HMGB1/NF-κB pathway.
References
- 1. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 4. Azilsartan Modulates HMGB1/NF-κB/p38/ERK1/2/JNK and Apoptosis Pathways during Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azilsartan improves urinary albumin excretion in hypertension mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Azilsartan improves glycemic status and reduces kidney damage in zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. blog.genewiz.com [blog.genewiz.com]
- 11. reddit.com [reddit.com]
Application Note & Protocol: Proteomic Analysis of Vascular Smooth Muscle Cells Treated with Azilsartan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular smooth muscle cells (VSMCs) are critical regulators of vascular tone and blood pressure. In hypertensive states, VSMCs can undergo phenotypic changes, leading to increased proliferation and vascular remodeling. The renin-angiotensin-aldosterone system (RAAS) is a key hormonal cascade in blood pressure regulation, with angiotensin II (Ang II) as its primary effector. Angiotensin II binds to the Angiotensin II Type 1 (AT1) receptor on VSMCs, triggering a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, and cellular growth.[1][2][3]
Azilsartan (B1666440) is a potent and selective Angiotensin II Type 1 (AT1) receptor blocker (ARB).[4][5] By preventing Ang II from binding to its receptor, azilsartan effectively inhibits these downstream effects, leading to vasodilation and a reduction in blood pressure.[4][6] Beyond its primary antihypertensive action, azilsartan has been shown to have pleiotropic effects, including the inhibition of Ang II-induced activation of mitogen-activated protein kinase (MAPK) in VSMCs and the potent inhibition of vascular cell proliferation.[7]
This application note provides a detailed protocol for the quantitative proteomic analysis of VSMCs treated with azilsartan. The aim of such a study is to elucidate the broader molecular changes in the VSMC proteome in response to azilsartan treatment, potentially uncovering novel mechanisms of action and identifying new therapeutic targets.
Experimental Design
To investigate the proteomic effects of azilsartan on VSMCs, a label-free quantitative proteomics approach is proposed. This methodology allows for the identification and quantification of thousands of proteins, providing a global view of the cellular response to the drug. The experiment will involve comparing the proteomes of VSMCs under four conditions:
-
Vehicle Control: Untreated cells.
-
Azilsartan: Cells treated with azilsartan alone.
-
Angiotensin II: Cells stimulated with Angiotensin II.
-
Azilsartan + Angiotensin II: Cells pre-treated with azilsartan and then stimulated with Angiotensin II.
This design allows for the characterization of the effects of azilsartan alone and its ability to counteract the proteomic changes induced by Angiotensin II.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and the experimental workflow for this proteomic analysis.
Caption: Angiotensin II signaling pathway in VSMCs and the inhibitory action of Azilsartan.
Caption: Experimental workflow for proteomic analysis of VSMCs.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Primary human aortic smooth muscle cells (HAoSMCs) are recommended.
-
Culture Medium: Use Smooth Muscle Cell Basal Medium supplemented with a growth kit (containing growth factors, insulin, and 5% fetal bovine serum).
-
Culturing Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HAoSMCs in 10 cm dishes and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 24 hours in basal medium to synchronize them and reduce background signaling.
-
Treatment Groups (in triplicate):
-
Vehicle Control: Treat with an equivalent volume of the drug solvent (e.g., 0.1% DMSO).
-
Azilsartan: Treat with 1 µM azilsartan for 24 hours.
-
Angiotensin II: Treat with 100 nM Angiotensin II for 30 minutes.
-
Azilsartan + Angiotensin II: Pre-treat with 1 µM azilsartan for 24 hours, followed by stimulation with 100 nM Angiotensin II for 30 minutes.
-
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS), and then scrape the cells into a collection tube. Centrifuge at 500 x g for 5 minutes to pellet the cells.
Protein Extraction and Digestion
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate) containing protease and phosphatase inhibitors.[8]
-
Sonication: Sonicate the lysate on ice to shear DNA and ensure complete cell disruption.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Reduction and Alkylation:
-
Take a 100 µg aliquot of protein from each sample.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 50 mM. Incubate for 45 minutes in the dark.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[9]
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using C18 solid-phase extraction cartridges or ZipTips according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., an Orbitrap) coupled with a nano-liquid chromatography system.
-
Reconstitution: Reconstitute the dried peptides in 0.1% formic acid in water.
-
Chromatography:
-
Load an equal amount of peptides (e.g., 1 µg) onto a trap column.
-
Separate the peptides on an analytical column using a gradient of acetonitrile (B52724) in 0.1% formic acid. A typical gradient might be from 2% to 40% acetonitrile over 120 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap at a resolution of 120,000.
-
Select the top 20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Acquire MS/MS scans in the Orbitrap at a resolution of 30,000.
-
Data Analysis
-
Protein Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a human protein database (e.g., UniProt/Swiss-Prot).
-
Search Parameters: Include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification. Allow for up to two missed tryptic cleavages.
-
Label-Free Quantification (LFQ): Use an algorithm such as MaxLFQ within the MaxQuant software to calculate peptide intensities and infer protein abundance across the different samples.[10]
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) on the normalized protein abundance data to identify proteins that are significantly differentially expressed between the treatment groups (e.g., p-value < 0.05 and fold change > 1.5).
-
Bioinformatics: Use bioinformatics tools (e.g., DAVID, STRING) for functional annotation and pathway analysis of the differentially expressed proteins to understand their biological significance.
Data Presentation (Hypothetical)
The following table represents a hypothetical summary of quantitative proteomic data. It illustrates how the results of this experimental protocol could be presented, highlighting proteins with significant changes in abundance in response to azilsartan and/or Angiotensin II.
| Protein Accession | Gene Name | Protein Name | Fold Change (Ang II vs. Control) | Fold Change (Azilsartan + Ang II vs. Ang II) | Putative Function |
| P02768 | ALB | Serum albumin | 1.1 | 0.95 | Carrier protein |
| P62736 | ACTA2 | Actin, aortic smooth muscle | 2.1 | 0.6 | Cytoskeletal, Contraction |
| P16473 | MYH11 | Myosin-11 | 1.9 | 0.7 | Molecular Motor, Contraction |
| P08670 | VIM | Vimentin | 1.8 | 0.8 | Intermediate Filament |
| P04083 | ANXA2 | Annexin A2 | -1.7 | 1.5 | Ca²⁺-dependent binding |
| Q06830 | FBLN1 | Fibulin-1 | 2.5 | 0.5 | Extracellular Matrix |
| P05067 | APP | Amyloid beta A4 protein | 1.6 | 0.9 | Cell Adhesion |
| P14618 | CALD1 | Caldesmon | 1.5 | 0.8* | Actin-binding, Contraction |
*Statistically significant change (p < 0.05). This data is for illustrative purposes only.
Conclusion
This application note provides a comprehensive framework for investigating the proteomic effects of azilsartan on vascular smooth muscle cells. The detailed protocols for cell culture, sample preparation, mass spectrometry, and data analysis offer a robust methodology for researchers. The insights gained from such a study can significantly enhance our understanding of azilsartan's mechanism of action beyond simple AT1 receptor blockade and may reveal novel pathways involved in its beneficial cardiovascular effects.
References
- 1. Angiotensin II signaling in vascular smooth muscle. New concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 5. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]
- 7. Molecular and cellular effects of azilsartan: a new generation angiotensin II receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of cell lysis and protein digestion protocols for protein analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.4. Label-Free Quantitative Proteomic Analysis [bio-protocol.org]
- 10. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
Application Notes and Protocols for Studying Renal Ischemia-Reperfusion Injury with Azilsartan Medoxomil Monopotassium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azilsartan (B1666440) medoxomil monopotassium in preclinical research models of renal ischemia-reperfusion injury (IRI). The protocols and data presented are compiled from peer-reviewed studies and are intended to guide researchers in designing and conducting their own investigations into the therapeutic potential of this angiotensin II receptor blocker.
Azilsartan medoxomil, a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, has demonstrated significant nephroprotective effects in animal models of renal IRI.[1][2][3] Its mechanism of action extends beyond blood pressure control, encompassing antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][3] These notes will detail the experimental framework for evaluating these effects.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of azilsartan on various biomarkers in a rat model of renal ischemia-reperfusion injury.
Table 1: Effects of Azilsartan on Renal Function Markers
| Group | Serum Creatinine (B1669602) (mg/dL) | Blood Urea (B33335) Nitrogen (BUN) (mg/dL) |
| Sham | Normal | Normal |
| Ischemia-Reperfusion (IR) | 4.81 ± 0.64 | 52.4 ± 4.39 |
| IR + Azilsartan (4 mg/kg) | 2.39 ± 0.34 | 27.19 ± 3.89 |
Data are presented as mean ± standard deviation.[3]
Table 2: Effects of Azilsartan on Markers of Kidney Injury, Inflammation, and Apoptosis
| Group | KIM-1 | HMGB1 | Caspase 3 | NF-κB (pg/mL) | p53 (pg/mL) |
| Sham | Normal | Normal | Normal | Normal | Normal |
| Ischemia-Reperfusion (IR) | Elevated | Elevated | Elevated | Elevated | Elevated |
| IR + Azilsartan (4 mg/kg) | Reduced | Reduced | Reduced | 152.4 ± 16.9 | 191.8 ± 21.8 |
KIM-1 (Kidney Injury Molecule-1) and HMGB1 (High Mobility Group Box 1) levels were significantly reduced with Azilsartan treatment.[1][3]
Table 3: Effects of Azilsartan on Oxidative Stress Markers
| Group | Glutathione (B108866) Peroxidase (GPX) (ng/mL) | Superoxide (B77818) Dismutase (SOD) (U/mL) |
| Sham | Normal | Normal |
| Ischemia-Reperfusion (IR) | Decreased | Decreased |
| IR + Azilsartan (4 mg/kg) | 14.67 ± 1.44 | 50.91 ± 3.59 |
Data are presented as mean ± standard deviation.[3]
Table 4: Effects of Azilsartan on Gene Expression of Inflammatory Cytokines and Apoptotic Markers
| Gene | Ischemia-Reperfusion (IR) Group | IR + Azilsartan Group |
| IL-1β | Upregulated | Significantly Decreased |
| IL-6 | Upregulated | Significantly Decreased |
| TNF-α | Upregulated | Significantly Decreased |
| NF-κB | Upregulated | Significantly Decreased |
| IL-10 | Not significantly changed | Significantly Increased |
| p53 | Upregulated | Significantly Decreased |
| Bax | Upregulated | Significantly Decreased |
Gene expression levels were assessed by qRT-PCR.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the effects of azilsartan medoxomil monopotassium in a rat model of renal ischemia-reperfusion injury.
Animal Model and Ischemia-Reperfusion Surgery
-
Animals: Male Wistar rats are commonly used.[3]
-
Acclimatization: Animals should be housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are typically divided into four groups: (1) Sham, (2) Azilsartan alone, (3) Ischemia-Reperfusion (IR), and (4) IR + Azilsartan.[1][2]
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbitone at 50 mg/kg).[4]
-
Surgical Procedure:
-
Under aseptic conditions, perform a midline laparotomy to expose both kidneys.
-
In the IR and IR + Azilsartan groups, carefully dissect and clamp both renal arteries with non-traumatic vascular clamps for a period of 30 to 45 minutes to induce ischemia.[3][5]
-
In the sham group, the renal arteries are exposed but not clamped.
-
After the ischemic period, remove the clamps to allow reperfusion for a specified duration, typically 24 to 48 hours.[1][5]
-
Suture the abdominal incision in layers.
-
Provide postoperative care, including analgesia and monitoring.
-
Drug Administration
-
Drug Preparation: this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC).[3]
-
Dosage and Administration: A common oral dose used in rat studies is 4 mg/kg body weight.[3] Another study used an intraperitoneal injection of 0.4 mg/kg 30 minutes prior to inducing ischemia.[6] Administration is typically performed daily for a period leading up to the IRI surgery (e.g., 9 days).[3]
Assessment of Renal Function and Injury
-
Blood and Tissue Collection: At the end of the reperfusion period, collect blood samples via cardiac puncture and euthanize the animals. Perfuse and collect the kidneys for histological and molecular analysis.
-
Serum Biomarkers:
-
Measure serum creatinine and blood urea nitrogen (BUN) levels using standard biochemical assays to assess renal function.[3]
-
-
Kidney Injury Markers:
-
Histopathological Examination:
-
Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a light microscope to assess the degree of tubular necrosis, cast formation, and inflammatory cell infiltration. A semi-quantitative scoring system can be used to evaluate the extent of tubulointerstitial damage.[3]
-
Analysis of Oxidative Stress, Inflammation, and Apoptosis
-
Oxidative Stress Markers:
-
Inflammatory Markers:
-
Apoptosis Markers:
-
Western Blotting:
-
Investigate the expression and phosphorylation status of proteins in the MAPK signaling pathway (p38, ERK1/2, JNK) in kidney tissue lysates.[1]
-
Visualization of Pathways and Workflows
Signaling Pathway of Azilsartan's Nephroprotective Effects
References
- 1. Azilsartan Modulates HMGB1/NF-κB/p38/ERK1/2/JNK and Apoptosis Pathways during Renal Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of angiotensin II type 1 receptor blockade on kidney ischemia/reperfusion; a gender-related difference [journalrip.com]
- 6. sysrevpharm.org [sysrevpharm.org]
Application Notes & Protocols: Development of a Controlled-Release Azilsartan Formulation for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the development and evaluation of a controlled-release oral formulation of azilsartan (B1666440) intended for pre-clinical animal studies. Azilsartan, a potent angiotensin II receptor blocker (ARB), is characterized by poor aqueous solubility, which can limit its oral bioavailability. Controlled-release formulations are crucial for maintaining therapeutic drug concentrations over an extended period, improving efficacy, and enhancing patient compliance in a clinical setting. The protocols herein describe the formulation of azilsartan solid dispersions to improve dissolution, followed by comprehensive in-vitro and in-vivo characterization to ensure desired pharmacokinetic profiles for animal research.
Introduction
Azilsartan is an angiotensin II receptor blocker prescribed for the treatment of hypertension.[1][2] It functions by selectively antagonizing the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[3][4] This action leads to vasodilation and a reduction in blood pressure.[3] The therapeutic efficacy of azilsartan is well-established; however, its low water solubility can present challenges in formulation development, particularly for achieving consistent and prolonged therapeutic effects.
Controlled-release formulations offer a solution by modulating the rate of drug release, thereby maintaining plasma concentrations within the therapeutic window for a longer duration. This approach can lead to improved therapeutic outcomes and is a critical step in the pre-clinical evaluation of new drug delivery systems. This guide outlines a systematic approach to developing and testing a controlled-release azilsartan formulation for use in animal models, such as rats.
Signaling Pathway of Azilsartan
Azilsartan's primary mechanism of action involves the blockade of the AT1 receptor within the Renin-Angiotensin-Aldosterone System (RAAS).[2] This blockade has downstream effects on various signaling pathways, including the inhibition of the p38 MAPK pathway, which is associated with inflammation.[5]
References
Troubleshooting & Optimization
Azilsartan medoxomil monopotassium solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azilsartan (B1666440) medoxomil monopotassium, focusing on its solubility challenges in aqueous solutions.
Troubleshooting Guide
This guide addresses common experimental issues related to the aqueous solubility of azilsartan medoxomil monopotassium.
1. Issue: Precipitate forms when trying to dissolve the compound in an aqueous buffer.
-
Question: I am observing precipitation when I add this compound to my aqueous buffer. What could be the cause and how can I resolve this?
-
Answer: Azilsartan medoxomil is a poorly water-soluble compound, and its monopotassium salt form is used to improve this property. However, precipitation can still occur, especially in acidic or neutral aqueous media. Azilsartan medoxomil's solubility is pH-dependent, increasing as the pH rises.[1][2] The drug is unstable in aqueous solutions at pH 1 and pH 7 but is relatively stable between pH 3 and 5.[3]
Troubleshooting Steps:
-
Verify the pH of your buffer: Ensure your buffer's pH is in a range where the compound is more soluble. For instance, the solubility is significantly higher in phosphate (B84403) buffer at pH 7.4 compared to pH 1.2.[1][2]
-
Consider using a co-solvent: If your experimental design allows, adding a small amount of a water-miscible organic solvent can significantly enhance solubility. Methanol (B129727), ethanol, and DMSO have been shown to be effective.[4][5][6][7] For in vivo studies, consider biocompatible co-solvents like PEG 300 or Transcutol P.[4][8]
-
Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can help dissolve the compound.[4] However, be cautious about potential degradation, especially at pH extremes.[3]
-
Prepare a stock solution: Dissolve the compound in a suitable organic solvent like DMSO at a high concentration first, and then add it to your aqueous buffer dropwise while stirring.[4] Note that high concentrations of DMSO can have biological effects.
-
2. Issue: Low and inconsistent dissolution rate during in vitro release studies.
-
Question: My in vitro dissolution experiments are showing a very slow and variable release profile for this compound. How can I improve the dissolution rate and consistency?
-
Answer: The low aqueous solubility of azilsartan medoxomil is a primary reason for poor dissolution.[2][8] Several formulation strategies can be employed to enhance the dissolution rate.
Troubleshooting Steps:
-
Particle size reduction: Reducing the particle size of the drug substance can increase the surface area available for dissolution.
-
Use of solubilizing excipients: Incorporating surfactants or wetting agents into your formulation can improve the wettability and dissolution of the hydrophobic drug particles.
-
Solid dispersion technique: This is a common and effective method to improve the dissolution of poorly soluble drugs.[1][9][10][11] It involves dispersing the drug in a hydrophilic carrier.
-
Carriers: β-cyclodextrin and Polyethylene glycol 4000 (PEG-4000) have been shown to be effective carriers for azilsartan medoxomil.[1][11]
-
Preparation Methods: Techniques include physical mixing, kneading, and solvent evaporation.[9][10][11] The solvent evaporation method has been reported to yield superior solubility enhancements compared to the kneading method.[9]
-
-
Nanoemulsion formulation: Developing a nanoemulsion can significantly improve the solubility and dissolution rate.[8]
-
3. Issue: Difficulty in preparing a stable aqueous solution for analytical testing.
-
Question: I am struggling to prepare a stable and clear aqueous solution of this compound for HPLC or UV-Vis analysis. What is the recommended procedure?
-
Answer: Due to its low aqueous solubility, preparing a stock solution in an organic solvent is the standard practice for analytical purposes.
Recommended Protocol:
-
Solvent Selection: Methanol is a suitable solvent for preparing stock solutions of azilsartan medoxomil.[1][12] It is freely soluble in methanol.[13]
-
Stock Solution Preparation: Accurately weigh the required amount of this compound and dissolve it in a precise volume of methanol to get a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Preparation: For creating a calibration curve, dilute the stock solution with the mobile phase used in your HPLC method or the dissolution medium for UV-Vis analysis.[1][2] For instance, a stock solution can be prepared by dissolving 10 mg of the drug in 5 ml of methanol and then diluting it up to 100 ml with 0.1N HCl (pH 1.2).[1][12]
-
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound at different pH values?
Azilsartan medoxomil is an acidic drug with a pKa of 6.1, and its aqueous solubility is pH-dependent, increasing with a rise in pH.[2]
Quantitative Solubility Data
| Solvent/Medium | pH | Solubility (µg/mL) | Reference |
| Water | Neutral | 16.1 ± 0.1 | [2] |
| 0.1N HCl | 1.2 | 20.30 ± 0.11 | [1][2] |
| Phosphate Buffer | 6.8 | 374 ± 0.5 | [1][2] |
| Phosphate Buffer | 7.4 | 1033 ± 1.2 | [2] |
2. What is the recommended experimental protocol for determining the saturation solubility of this compound?
The shake-flask method is a standard and reliable technique for determining equilibrium solubility.[14][15]
Experimental Protocol: Shake-Flask Method for Saturation Solubility
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired aqueous medium (e.g., water, 0.1N HCl, phosphate buffer) in a sealed container.[2]
-
Equilibration: Place the container in an incubator shaker set at a constant temperature (e.g., 25 ± 1 °C or 37 ± 1 °C) and agitate for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.[1][2]
-
Separation: After equilibration, centrifuge the suspension at a high speed (e.g., 5000 rpm for 15 minutes) to separate the undissolved solid.[1][2]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with the respective medium and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 248 nm) or HPLC.[1][2][13]
3. Which organic solvents are suitable for dissolving this compound?
Azilsartan medoxomil is freely soluble in methanol and slightly soluble in DMSO and acetone.[6][13][16] Its solubility has also been determined in other organic solvents.
Solubility in Organic Solvents
| Solvent | Solubility | Reference |
| Methanol | Freely soluble | [13] |
| Ethanol | High solubility | [5][7] |
| Acetonitrile | Lower solubility | [5][7] |
| Tetrahydrofuran | High solubility | [5][7] |
| DMSO | Slightly soluble | [6] |
4. How can I improve the oral bioavailability of azilsartan medoxomil?
Improving the aqueous solubility and dissolution rate is a key strategy to enhance the oral bioavailability of azilsartan medoxomil, a BCS Class IV drug (low solubility, low permeability).[3]
Strategies to Enhance Bioavailability:
-
Solid Dispersions: Formulating with hydrophilic carriers like β-cyclodextrin can significantly improve the dissolution rate.[1][10]
-
Nanosuspensions and Nanoemulsions: These nanoparticle-based approaches increase the surface area of the drug, leading to enhanced dissolution and absorption.[2][8]
-
Liquisolid Compacts: This technique involves converting a liquid medication into a free-flowing and compressible powder, which can improve wettability and dissolution.[9]
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Shake-flask method for solubility determination.
References
- 1. pkheartjournal.com [pkheartjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azilsartan MedoxoMil (MonopotassiuM salt) [chembk.com]
- 7. Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scifiniti.com [scifiniti.com]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. ijipls.co.in [ijipls.co.in]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. rjptonline.org [rjptonline.org]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. fda.gov [fda.gov]
- 16. WO2013104342A1 - Crystalline forms of azilsartan medoxomil potassium and preparation and uses thereof - Google Patents [patents.google.com]
Technical Support Center: Enhancing Azilsartan Medoxomil Monopotassium Bioavailability
Welcome to the technical support center for improving the in vivo bioavailability of azilsartan (B1666440) medoxomil monopotassium. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation and pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of azilsartan medoxomil monopotassium often low in in vivo studies?
A1: Azilsartan medoxomil is a prodrug that is hydrolyzed to its active form, azilsartan.[1][2][3][4] Its oral bioavailability, estimated to be around 60%, is primarily limited by its poor aqueous solubility.[3][5][6] The drug is classified as Biopharmaceutics Classification System (BCS) Class II or IV, indicating low solubility and potentially low permeability, which are significant hurdles for oral absorption.[5][7][8] To be absorbed, the drug must first dissolve in the gastrointestinal fluids.[1][7]
Q2: What are the most common formulation strategies to enhance the bioavailability of azilsartan medoxomil?
A2: Several techniques have been successfully employed to improve the solubility and, consequently, the bioavailability of azilsartan medoxomil. These include:
-
Solid Dispersions: This technique involves dispersing the drug in a water-soluble carrier to enhance its dissolution rate.[1][9][10][11][12][13] Common carriers include β-cyclodextrin and polyvinylpyrrolidone (B124986) (PVP).[1][9][10][11]
-
Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are lipid-based formulations that form nano-sized droplets in the gastrointestinal tract, increasing the surface area for drug absorption.[1][5][7][14][15]
-
Liquisolid Compacts: This method involves dissolving the drug in a non-volatile solvent and adsorbing it onto a carrier and coating material, which can enhance dissolution.[1][6][7]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the drug's solubility by encapsulating the lipophilic drug molecule within a hydrophilic exterior.[1][7]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.[1][7]
Q3: How much can the bioavailability be improved with these formulation techniques?
A3: In vivo studies in animal models have demonstrated significant improvements. For instance, a nanoemulsion formulation increased the cumulative drug permeation by 2.1 times compared to a drug suspension.[5] Lipid-based liquisolid compacts have been shown to increase the relative bioavailability by 1.29-fold compared to the pure drug.[7] Another study on lipid-based solid dispersions reported a 1.11-fold increase in relative bioavailability compared to the pure drug.[16]
Troubleshooting Guides
Issue 1: Poor and Variable Drug Dissolution in Vitro
Possible Cause: The inherent low aqueous solubility of azilsartan medoxomil. The crystalline nature of the pure drug may also contribute to slow dissolution.
Troubleshooting Steps:
-
Formulation Approach - Solid Dispersion:
-
Action: Prepare a solid dispersion of azilsartan medoxomil with a hydrophilic carrier like β-cyclodextrin.
-
Rationale: Solid dispersions can enhance the dissolution rate by converting the drug to an amorphous state and increasing its wettability.[1][9] Studies have shown that solid dispersions with β-cyclodextrin can significantly improve the dissolution rate, with up to 85% of the drug released.[9]
-
Verification: Conduct in vitro dissolution studies comparing the solid dispersion to the pure drug. An increase in the percentage of drug released over time indicates success.
-
-
Formulation Approach - Nanoemulsion:
-
Action: Develop a Self-Nanoemulsifying Drug Delivery System (SNEDDS). This involves screening and selecting appropriate oils (e.g., ethyl oleate), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol P) based on the drug's solubility in these excipients.[5]
-
Rationale: SNEDDS form a fine emulsion (nano-sized droplets) upon gentle agitation in an aqueous medium, which provides a large surface area for drug release and absorption.[14][15][17]
-
Verification: Characterize the particle size of the resulting emulsion and perform in vitro drug release studies. A smaller particle size and a faster release profile compared to the unformulated drug are desired.
-
Issue 2: Low Cmax and AUC in Pharmacokinetic Studies Despite In Vitro Dissolution Enhancement
Possible Cause: The issue may stem from poor membrane permeability or pre-systemic metabolism, as azilsartan medoxomil is a BCS Class IV candidate (low solubility, low permeability).[7]
Troubleshooting Steps:
-
Permeability Enhancement with Nanoformulations:
-
Action: Utilize a nanoemulsion or SNEDDS formulation.
-
Rationale: The components of nanoemulsions, particularly surfactants, can enhance permeability by interacting with the intestinal membrane. The small droplet size also facilitates drug transport across the intestinal epithelium.[1][5]
-
Verification: Conduct ex vivo intestinal permeability studies using animal intestinal segments. An increased permeation rate for the formulated drug compared to the pure drug suspension would confirm the enhancement.[5]
-
-
In Vivo Study Design Considerations:
-
Action: Ensure the animal model and study design are appropriate. This includes proper fasting protocols and blood sampling time points to accurately capture the absorption phase.
-
Rationale: The absorption of azilsartan medoxomil can be rapid, with Tmax occurring between 1.5 to 3 hours in humans.[5] Missing early time points can lead to an underestimation of Cmax.
-
Verification: Review the pharmacokinetic data. If Tmax is at the first or second sampling point, consider adding earlier time points in a subsequent study.
-
Issue 3: Difficulty in Quantifying Azilsartan in Plasma Samples
Possible Cause: Inadequate sensitivity or specificity of the analytical method, or improper sample preparation leading to matrix effects.
Troubleshooting Steps:
-
Method Optimization (LC-MS/MS):
-
Action: Develop and validate a sensitive and robust LC-MS/MS method for the quantification of azilsartan (the active metabolite).[18][19]
-
Rationale: LC-MS/MS offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological matrices like plasma.[18] Using a stable isotope-labeled internal standard (e.g., Azilsartan-d4) is recommended to ensure accuracy and precision.[18]
-
Verification: The method should be validated for linearity, accuracy, precision, and recovery according to regulatory guidelines. The lower limit of quantification (LLOQ) should be sufficient to measure the lowest expected plasma concentrations.
-
-
Sample Preparation:
-
Action: Employ a straightforward and efficient sample preparation technique such as protein precipitation followed by centrifugation.[18][19]
-
Rationale: Proper sample cleanup is essential to remove plasma proteins and other interfering substances that can suppress the analyte signal in the mass spectrometer (matrix effect).
-
Verification: Evaluate matrix effects during method validation to ensure they are minimal and controlled.
-
Data Summary Tables
Table 1: In Vivo Pharmacokinetic Parameters of Different Azilsartan Medoxomil Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
|---|---|---|---|---|
| Pure Drug Suspension | - | - | - | [10][11] |
| Solid Dispersion (SD-3) | Significantly Increased (p < 0.05) | Significantly Increased (p < 0.05) | Not specified | [10][11] |
| Lipid-Based Solid Dispersion (ASD6) | - | - | 1.11 times (vs. pure drug) | [16] |
| Lipid-Based Liquisolid Compacts | - | - | 1.29 times (vs. pure drug) |[7] |
Note: Direct comparison of absolute values between studies may not be appropriate due to differences in study design and dosing.
Table 2: Solubility Enhancement of Azilsartan Medoxomil by Solid Dispersion
| Formulation Method | Carrier | Drug:Carrier Ratio | Solubility Increase | Reference |
|---|---|---|---|---|
| Physical Mixture | β-Cyclodextrin | 1:2 | Four-fold | [9] |
| Not Specified | β-Cyclodextrin | Not Specified | Up to 9 times |[11] |
Experimental Protocols
Protocol 1: Preparation of Azilsartan Medoxomil Solid Dispersion (Physical Mixture Method)
-
Materials: this compound, β-Cyclodextrin, glass mortar and pestle, sieves (e.g., 120 mesh).
-
Procedure:
-
Weigh the required amounts of azilsartan medoxomil and β-cyclodextrin to achieve the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:3).[9]
-
Transfer the powders to a glass mortar.
-
Mix the powders by grinding with the pestle for a specified duration (e.g., 30 minutes) to ensure a homogeneous mixture.[9]
-
Pass the resulting physical mixture through a sieve to obtain a uniform particle size.[9]
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: In Vitro Dissolution Study
-
Apparatus: USP Dissolution Test Apparatus (e.g., Apparatus 1 - basket method).
-
Dissolution Medium: 0.1N HCl (simulated gastric fluid).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5 °C.
-
Place a specified amount of the formulation (equivalent to a single dose) in the basket.
-
Set the rotational speed of the basket to a predetermined rate (e.g., 100 rpm).[13]
-
At predefined time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.[9]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples (e.g., through a 0.22 µm filter).
-
Analyze the drug content in the filtered samples using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[9]
-
Plot the cumulative percentage of drug released against time.
-
Protocol 3: Quantification of Azilsartan in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.[18]
-
Add 25 µL of the internal standard working solution (e.g., Azilsartan-d4 in methanol).[18]
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.[18][19]
-
Vortex the mixture for a brief period (e.g., 30 seconds).
-
Centrifuge the tubes at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: C18 column (e.g., 4.6 mm x 250 mm).[20]
-
Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., 0.1% orthophosphoric acid, pH 3.2).[20]
-
Flow Rate: 1 mL/min.[20]
-
Injection Volume: 10 µL.[20]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for azilsartan and the internal standard.[18][19] Example transition for azilsartan: m/z 455.2 → 411.2.[19]
-
Visualizations
References
- 1. scifiniti.com [scifiniti.com]
- 2. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults | springermedizin.de [springermedizin.de]
- 5. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scifiniti.com [scifiniti.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pkheartjournal.com [pkheartjournal.com]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. jneonatalsurg.com [jneonatalsurg.com]
- 12. pkheartjournal.com [pkheartjournal.com]
- 13. iajps.com [iajps.com]
- 14. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Self-nanoemulsifying drug delivery systems (SNEDDS) for the oral delivery of lipophilic drugs | Semantic Scholar [semanticscholar.org]
- 16. ijcrr.com [ijcrr.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]
- 20. ijper.org [ijper.org]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Quantification of Azilsartan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS quantification of azilsartan (B1666440).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant ion suppression and high signal variability in my azilsartan quantification. What is the likely cause and how can I mitigate it?
A1: Significant ion suppression and signal variability in the LC-MS/MS analysis of azilsartan from biological matrices, such as plasma, are often caused by matrix effects .[1][2][3] These effects arise from co-eluting endogenous components, most notably phospholipids (B1166683), which interfere with the ionization of azilsartan in the mass spectrometer's ion source.[4][5][6]
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is by using a SIL-IS, such as azilsartan-d4 (B587368).[7][8][9][10] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar extraction inefficiencies and ion suppression or enhancement, allowing for accurate correction of the analyte signal.[1][9][10]
-
Optimize Sample Preparation: The choice of sample preparation technique is critical for removing interfering matrix components.[1][11][12] The most common methods for azilsartan are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[11] While PPT is the simplest, SPE generally provides the cleanest extracts and the least matrix effect.[11][13][14]
-
Chromatographic Separation: Ensure adequate chromatographic separation of azilsartan from the bulk of matrix components, especially phospholipids.[1] Phospholipids often elute in the earlier part of a reversed-phase gradient.[4] Adjusting the gradient or using a more retentive column can help move the azilsartan peak away from these suppression zones.
-
Phospholipid Removal Strategies: If phospholipids are confirmed as the primary source of interference, consider specific phospholipid removal techniques.[4][5][6][15] This can include specialized SPE cartridges or plates designed to retain phospholipids.[6][15][16]
Q2: Which sample preparation method is best for minimizing matrix effects for azilsartan analysis in plasma?
A2: The "best" method depends on the specific requirements of your assay, such as required sensitivity, throughput, and the complexity of the matrix. Here is a comparison of the three most common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[11]
Comparison of Sample Preparation Techniques for Azilsartan:
| Technique | Pros | Cons | Typical Recovery (%) | Matrix Effect |
| Protein Precipitation (PPT) | Simple, fast, inexpensive, high-throughput.[6][13] | Results in the "dirtiest" extract, high potential for matrix effects, particularly from phospholipids.[4][13][14] | 83.2 - 96.2[17] | High |
| Liquid-Liquid Extraction (LLE) | More selective than PPT, effectively removes salts and highly polar interferences.[11][12] | More time-consuming and requires solvent optimization.[4][6] | ~80[18] | Moderate |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, highly selective, significantly reduces matrix effects.[11][13][14] | More complex method development, can be more expensive.[4][6] | >94[15] | Low |
Q3: I am using a stable isotope-labeled internal standard (azilsartan-d4), but still see inaccuracies. Why might this be happening?
A3: While a stable isotope-labeled internal standard (SIL-IS) like azilsartan-d4 is the gold standard for correcting matrix effects, inaccuracies can still arise under certain conditions.[9][20][21]
Potential Issues and Solutions:
-
Differential Matrix Effects: In cases of severe ion suppression, the analyte and the SIL-IS may not experience the exact same degree of signal suppression, leading to inaccurate ratios.[21] This can happen if there is a slight chromatographic separation between the two, causing one to elute in a region of slightly different matrix composition.
-
Contamination of the Internal Standard: The SIL-IS solution may be contaminated with the unlabeled analyte.
-
Solution: Verify the purity of your azilsartan-d4 standard.[21]
-
-
Incorrect IS Concentration: An improperly prepared or degraded internal standard working solution will lead to systematic errors.
-
Solution: Prepare fresh internal standard solutions and verify their concentration.[13]
-
-
Non-Co-elution: Although rare for SIL-IS, ensure that azilsartan and azilsartan-d4 are perfectly co-eluting.
-
Solution: Check the chromatography. If there is separation, the analytical column may be degrading, or the mobile phase may be incorrectly prepared.
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is fast and simple, suitable for high-throughput analysis where matrix effects can be compensated for by a robust internal standard.[7][8][13]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the azilsartan-d4 internal standard working solution (e.g., 100 ng/mL).[7]
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.[7][13]
-
Vortex the mixture vigorously for 1 minute.[7]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[13]
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.[7]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[11]
-
To 100 µL of plasma sample, add the internal standard.
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[13]
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the most effective cleanup, leading to reduced matrix effects and improved sensitivity.[11][13]
-
To 100 µL of plasma sample, add 20 µL of the azilsartan-d4 internal standard working solution.[13]
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[13]
-
Load the plasma sample onto the conditioned SPE cartridge.[13]
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[13]
-
Elute azilsartan and the internal standard with 1 mL of 5% formic acid in methanol.[13]
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for analysis.[13]
Visualizations
Caption: Experimental workflow for Azilsartan quantification.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]
- 18. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. crimsonpublishers.com [crimsonpublishers.com]
- 21. waters.com [waters.com]
Optimizing Oral Gavage Formulation of Azilsartan for Rat Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the oral gavage formulation of azilsartan (B1666440) (administered as the prodrug, azilsartan medoxomil) for pharmacokinetic and pharmacodynamic studies in rats. Azilsartan medoxomil's low aqueous solubility presents significant formulation challenges. This guide offers practical solutions, detailed protocols, and troubleshooting advice to ensure accurate and reproducible dosing.
Frequently Asked Questions (FAQs)
Q1: What is azilsartan medoxomil and why is its formulation challenging?
A1: Azilsartan medoxomil is the prodrug of the potent angiotensin II receptor blocker, azilsartan.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, meaning it has low aqueous solubility and/or low permeability.[2][3] Its aqueous solubility is reported to be as low as 0.00978 mg/mL at 37°C.[4] This poor solubility makes it difficult to prepare a homogenous and stable oral formulation, which is critical for achieving consistent and reproducible results in rat studies.
Q2: What are the most common vehicles for oral gavage of azilsartan medoxomil in rats?
A2: The most common and recommended vehicles are aqueous suspensions containing a suspending agent and often a wetting agent. A standard and widely used vehicle is 0.5% w/v carboxymethylcellulose (CMC) in water .[5] To improve the wettability of the hydrophobic azilsartan medoxomil powder, a non-ionic surfactant such as 0.1% to 0.5% v/v Tween 80 (polysorbate 80) is frequently added to the CMC solution.[6][7]
Q3: How can I improve the solubility of azilsartan medoxomil in my formulation?
A3: Several strategies can be employed to enhance the solubility and dissolution rate of azilsartan medoxomil:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution. Nanosuspensions have been shown to significantly increase the solubility of azilsartan.[6][8]
-
Solid Dispersions: Creating a solid dispersion of azilsartan medoxomil with a hydrophilic carrier (e.g., β-cyclodextrin, PEG 4000, Soluplus®) can improve its dissolution. Studies have shown a four-fold increase in aqueous solubility with a 1:2 drug-to-carrier ratio using β-cyclodextrin.[9]
-
Co-solvents: While aqueous suspensions are preferred, co-solvents like Polyethylene Glycol 400 (PEG 400) or Transcutol P can be used. Azilsartan medoxomil has higher solubility in these solvents.[4][10] However, the safety and potential effects of the co-solvent on the experimental outcomes must be considered.
-
Nanoemulsions: Formulating azilsartan medoxomil into a nanoemulsion with an oil phase (e.g., ethyl oleate), surfactant (e.g., Tween 80), and co-surfactant (e.g., Transcutol P) has been shown to dramatically increase its solubility and oral bioavailability.[4]
Q4: How stable are azilsartan medoxomil suspensions? How should I prepare and store them?
A4: Azilsartan medoxomil is susceptible to hydrolysis, especially at acidic (pH 1) and neutral to alkaline (pH 7 and above) conditions. It is relatively more stable in a pH range of 3 to 5.[11] Suspensions are by nature thermodynamically unstable and particles will settle over time. Therefore, it is highly recommended to prepare the suspension fresh daily .[5] If a stock suspension must be used for a full day of dosing, it should be stored at 2-8°C (refrigerated) and protected from light.[7] The suspension must be thoroughly re-homogenized (e.g., by vortexing and stirring) before each animal is dosed.
Data Presentation: Solubility and Pharmacokinetics
The following tables summarize key quantitative data for azilsartan medoxomil to aid in formulation decisions.
Table 1: Solubility of Azilsartan Medoxomil in Various Solvents
| Solvent/Vehicle | Solubility (mg/mL) | Reference |
|---|---|---|
| Water (at 37°C) | ~0.00978 | [4] |
| Ethyl Oleate | 49.32 | [10] |
| Tween 80 | 72.27 | [10] |
| Transcutol P | 65.71 | [10] |
| PEG 400 | 28.76 | [10] |
| Corn Oil | 15.18 | [10] |
| Nanosuspension (optimized) | 4.45 | [6] |
| Solid Dispersion (1:2 with β-CD) | Four-fold increase vs. aqueous |[9] |
Table 2: Reported Pharmacokinetic Parameters of Azilsartan in Rats Following Oral Gavage
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Pure Suspension | 20 | 12.85 (µg/mL) | 2.66 | 136.97 (µg·hr/mL) | - | |
| Solid Dispersion | 20 | Significantly Increased | - | Significantly Increased | - | |
| Nanoemulsion | 0.67 | 3678.80 | - | - | - | |
| Pure Drug | 0.67 | 2308.75 | - | - | - |
| Intravenous | - | - | - | - | 34.1 |[4] |
Note: Direct comparison between studies can be challenging due to differences in rat strains, analytical methods, and formulation details.
Experimental Protocols
Protocol 1: Preparation of a Standard 0.5% CMC / 0.5% Tween 80 Suspension
This protocol describes the preparation of a common vehicle for suspending hydrophobic compounds like azilsartan medoxomil.
Materials:
-
Carboxymethylcellulose sodium salt (low viscosity)
-
Tween 80 (Polysorbate 80)
-
Purified water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Graduated cylinder
Procedure:
-
Heat approximately half of the required volume of purified water to 60-70°C.
-
While stirring the heated water, slowly sprinkle in the 0.5% w/v of CMC powder to avoid clumping.
-
Continue stirring until the CMC is fully dispersed. It may not fully dissolve at this stage.
-
Remove the beaker from the heat and add the remaining volume of cold purified water.
-
Continue stirring the solution at room temperature or in a cold water bath until the CMC is completely dissolved and the solution is clear and viscous.
-
Add 0.5% v/v of Tween 80 to the CMC solution.
-
Stir until the Tween 80 is fully incorporated, creating a homogenous vehicle.
-
This vehicle can now be used to prepare the azilsartan medoxomil suspension.
Protocol 2: Preparation and Administration of Azilsartan Medoxomil Suspension (1 mg/mL)
Materials:
-
Azilsartan medoxomil powder
-
Prepared 0.5% CMC / 0.5% Tween 80 vehicle
-
Mortar and pestle
-
Spatula
-
Glass vial
-
Vortex mixer and/or magnetic stirrer
-
Oral gavage needle (16-18 gauge, flexible or ball-tipped, appropriate length for rat size)
-
Syringe (e.g., 1 mL or 3 mL)
Procedure:
-
Calculate the required amount: For a 1 mg/mL suspension, weigh the desired amount of azilsartan medoxomil (e.g., 10 mg for 10 mL of suspension).
-
Create a paste: Place the weighed powder into a mortar. Add a very small volume of the prepared vehicle (a few drops) and triturate with the pestle to create a smooth, uniform paste. This step is crucial for wetting the hydrophobic powder and preventing clumping.
-
Gradual dilution: Slowly add more vehicle in small increments while continuously triturating to form a homogenous slurry.
-
Final volume: Transfer the slurry to a graduated cylinder or a tared vial. Rinse the mortar and pestle with the remaining vehicle and add it to the slurry to reach the final desired volume.
-
Homogenization: Cap the vial and vortex vigorously for 2-3 minutes. For best results, place the vial on a magnetic stirrer for at least 30 minutes before the first dose.
-
Administration:
-
Ensure the suspension is continuously stirring to maintain homogeneity.
-
Just before dosing, vortex the suspension again.
-
Withdraw the calculated dose volume into the syringe.
-
Administer to the rat using proper oral gavage technique, ensuring the gavage needle is inserted into the esophagus and not the trachea.
-
Administer the dose slowly and steadily.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. imedpub.com [imedpub.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pkheartjournal.com [pkheartjournal.com]
- 8. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Azilsartan Medoxomil Monopotassium and ROS Assays
Welcome to the technical support center for researchers utilizing Azilsartan (B1666440) medoxomil monopotassium in experiments involving the measurement of reactive oxygen species (ROS). This resource provides essential guidance on potential interactions, troubleshooting for common ROS assays, and detailed experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Does azilsartan medoxomil monopotassium directly interfere with common ROS assay probes like DCFH-DA, DHE, or MitoSOX Red?
A: Based on current scientific literature, there is no direct evidence to suggest that this compound chemically reacts with and interferes with the fluorescent probes used in common ROS assays (e.g., DCFH-DA, DHE, MitoSOX Red) in a cell-free environment. The observed reduction in ROS levels in cellular assays is attributed to the biological antioxidant effects of azilsartan, rather than a chemical artifact of the assay itself.
Q2: What is the primary mechanism by which azilsartan reduces cellular ROS levels?
A: Azilsartan has been shown to exert antioxidant effects primarily by activating the Nrf2 signaling pathway.[1] This pathway upregulates the expression of several antioxidant enzymes. Additionally, azilsartan can modulate the NF-κB and MAPK signaling pathways, which are involved in inflammatory responses and oxidative stress.
Q3: If I observe a decrease in ROS signal after treating my cells with azilsartan, how can I be sure it's a true biological effect?
A: To confirm a true biological effect, it is crucial to include proper controls in your experiment. This includes a vehicle control (the solvent used to dissolve azilsartan) and a positive control for ROS induction. Additionally, performing a cell-free control experiment, where azilsartan is incubated with the ROS probe in the absence of cells, can help rule out any direct chemical interference.
Q4: Are there any known issues with the stability of this compound in experimental conditions?
A: Azilsartan medoxomil is a prodrug that is hydrolyzed to its active form, azilsartan. It is important to consider the stability of the compound in your specific cell culture media and experimental buffer. Degradation of the compound could potentially lead to variability in your results.
Troubleshooting Guides
DCFH-DA Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High background fluorescence in control wells | 1. Auto-oxidation of the DCFH-DA probe. 2. Presence of phenol (B47542) red or other interfering components in the media. 3. Photobleaching of the probe. | 1. Prepare fresh DCFH-DA working solution immediately before use. 2. Use phenol red-free media and wash cells thoroughly with PBS before adding the probe. 3. Protect the plate from light as much as possible during incubation and reading. |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. Variation in probe loading time or concentration. 3. Cell stress during handling. | 1. Ensure a homogenous cell suspension and consistent seeding density. 2. Standardize incubation times and ensure accurate pipetting of the DCFH-DA solution. 3. Handle cells gently and minimize the duration of washing and incubation steps. |
| No or low signal with positive control | 1. Ineffective ROS inducer. 2. Insufficient probe concentration or incubation time. 3. Cells are not healthy. | 1. Verify the concentration and activity of your positive control (e.g., H₂O₂). 2. Optimize the DCFH-DA concentration and incubation time for your cell type. 3. Ensure cells are healthy and within an appropriate passage number. |
Dihydroethidium (DHE) Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High background fluorescence | 1. DHE auto-oxidation. 2. Non-specific oxidation of DHE. | 1. Prepare fresh DHE solution before each experiment. 2. Use specific inhibitors of ROS sources to identify the origin of the signal. Consider using HPLC to differentiate between superoxide-specific (2-hydroxyethidium) and non-specific oxidation products. |
| Signal not localized to the nucleus/mitochondria | 1. Excessive DHE concentration leading to cytoplasmic staining. 2. Cell membrane damage. | 1. Optimize the DHE concentration to ensure proper localization. 2. Check cell viability to rule out membrane integrity issues. |
| Low signal with known superoxide (B77818) inducer | 1. Insufficient DHE uptake. 2. Rapid degradation of superoxide. | 1. Optimize DHE concentration and incubation time. 2. Ensure the ROS inducer is added at the appropriate time relative to DHE staining. |
MitoSOX Red Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High background or non-mitochondrial staining | 1. MitoSOX Red probe concentration is too high. 2. Probe aggregation. 3. Cell stress leading to mitochondrial membrane potential collapse. | 1. Titrate the MitoSOX Red concentration to find the optimal balance between signal and background. 2. Ensure the probe is fully dissolved and vortexed before use. 3. Handle cells gently and use appropriate controls to monitor mitochondrial health. |
| Signal variability between experiments | 1. Inconsistent probe loading. 2. Differences in cell metabolic state. | 1. Standardize all incubation and washing steps. 2. Ensure consistent cell culture conditions, including passage number and confluency. |
| No response to mitochondrial ROS inducer | 1. Ineffective inducer. 2. Mitochondrial dysfunction preventing probe uptake. | 1. Confirm the activity of your positive control (e.g., antimycin A). 2. Use a mitochondrial membrane potential-sensitive dye to confirm mitochondrial integrity. |
Data Presentation
| Cellular Model | Assay Used | Azilsartan Concentration | Observed Effect | Reference |
| Murine Brain Endothelial Cells | Not specified | Not specified | Suppressed t-BHP-induced oxidative damage and inhibited ROS generation. | [2] |
| Bone Marrow Macrophages | DCFH-DA, MitoSOX Red | 0.5 - 1 µM | Dose-dependently decreased RANKL-induced cytoplasmic and mitochondrial ROS levels. | [1] |
| Ovariectomized Mice | DHE Staining | Not specified | Reversed the increase in ROS levels in the bone marrow microenvironment. | [1] |
Experimental Protocols
Protocol 1: Cellular ROS Detection with DCFH-DA
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Phenol red-free cell culture medium
-
Positive control (e.g., 100 µM H₂O₂)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Black, clear-bottom 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in pre-warmed, serum-free, phenol red-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add your test compounds (azilsartan) and controls (vehicle, positive control) diluted in phenol red-free medium to the respective wells.
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Mitochondrial Superoxide Detection with MitoSOX Red
Materials:
-
MitoSOX Red reagent
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Positive control (e.g., 1 µM Antimycin A)
-
This compound
-
Vehicle control
Procedure:
-
Prepare a 5 mM stock solution of MitoSOX Red in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 2.5-5 µM in pre-warmed HBSS.
-
Culture cells to the desired confluency on glass-bottom dishes or appropriate plates for fluorescence microscopy or a plate reader.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Remove the MitoSOX Red solution and wash the cells three times with warm HBSS.
-
Add your test compounds (azilsartan) and controls diluted in HBSS to the cells.
-
Incubate for the desired treatment period.
-
Measure the fluorescence using a fluorescence microscope or plate reader with excitation at ~510 nm and emission at ~580 nm.
Signaling Pathways and Experimental Workflows
Azilsartan's Antioxidant Signaling Pathway
The primary mechanism of azilsartan's antioxidant effect involves the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by azilsartan, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes.
Caption: Azilsartan activates the Nrf2 antioxidant pathway.
General Workflow for Investigating Azilsartan's Effect on Cellular ROS
This workflow outlines the key steps to differentiate between a direct chemical interference and a true biological effect of azilsartan on cellular ROS levels.
Caption: Workflow for assessing azilsartan's effect on ROS.
References
- 1. Frontiers | Azilsartan Suppresses Osteoclastogenesis and Ameliorates Ovariectomy-Induced Osteoporosis by Inhibiting Reactive Oxygen Species Production and Activating Nrf2 Signaling [frontiersin.org]
- 2. Azilsartan, an angiotensin II type 1 receptor blocker, attenuates tert-butyl hydroperoxide-induced endothelial cell injury through inhibition of mitochondrial dysfunction and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Azilsartan Medoxomil Monopotassium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Azilsartan (B1666440) Medoxomil Monopotassium (AZM).
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Azilsartan Medoxomil expected to degrade?
A1: Azilsartan medoxomil is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions.[1][2] It has been observed to be more susceptible to thermal and photolytic degradation.[3]
Q2: What are the major degradation products (DPs) observed during forced degradation studies of Azilsartan Medoxomil?
A2: Several degradation products have been identified. Notably, five DPs (DP1 to DP5) were formed under various stress conditions. A common degradation product, DP4, was observed under all degradation conditions. DP1, DP2, and DP5 were observed under acid hydrolytic conditions, while DP3 was observed under alkaline conditions.[1][2] In another study, four degradation products were identified under acidic, alkaline, and water hydrolysis, and photolysis.[4]
Q3: What analytical techniques are most suitable for analyzing the degradation products of Azilsartan Medoxomil?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly used techniques.[1][3][4] Specifically, LC coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOFMS) has been effectively used for the identification and characterization of degradation products.[1][2]
Q4: Are there any known process-related impurities that might interfere with degradation studies?
A4: Yes, one of the identified degradation products, 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid (I), is also a known process-related impurity.[4] It is crucial to have a well-characterized reference standard for the active pharmaceutical ingredient (API) to distinguish between degradation products and pre-existing impurities.
Troubleshooting Guide
Issue 1: My chromatogram shows more degradation products than expected under acidic conditions.
-
Possible Cause 1: The concentration of the acid or the temperature of the study might be too high, leading to secondary degradation.
-
Troubleshooting Step 1: Review the experimental protocol and compare your conditions to published literature. Consider reducing the acid concentration or the temperature.
-
Possible Cause 2: The starting material may contain impurities that are also degrading.
-
Troubleshooting Step 2: Analyze a sample of the undegraded Azilsartan Medoxomil to identify any pre-existing impurity peaks.
Issue 2: I am observing poor separation between Azilsartan Medoxomil and its degradation products in my HPLC analysis.
-
Possible Cause 1: The mobile phase composition may not be optimal for resolving all compounds.
-
Troubleshooting Step 1: Adjust the gradient profile or the ratio of the organic solvent to the aqueous buffer. A common mobile phase consists of acetonitrile (B52724) and a buffer like ammonium (B1175870) formate (B1220265) or trifluoroacetic acid in water.[1][4]
-
Possible Cause 2: The column chemistry may not be suitable.
-
Troubleshooting Step 2: Consider using a different type of C18 column or a column with a different stationary phase.
Issue 3: The mass spectrometry data for a supposed degradation product does not match any known degradants.
-
Possible Cause 1: You may have identified a novel degradation product.
-
Troubleshooting Step 1: Perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation data. This will help in elucidating the structure of the unknown compound.
-
Possible Cause 2: The peak could be an artifact from the sample preparation or the analytical system.
-
Troubleshooting Step 2: Inject a blank (solvent) to ensure the peak is not from the system. Review your sample preparation steps for any potential sources of contamination.
Quantitative Data Summary
The following tables summarize the percentage of degradation of Azilsartan Medoxomil under various stress conditions as reported in different studies.
Table 1: Summary of Forced Degradation Results for Azilsartan Medoxomil
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 5 days | 22.48 | [3] |
| Base Hydrolysis | 0.05 N NaOH | 20 min | 20.51 | [3] |
| Neutral Hydrolysis | Water (pH 7.0 ± 0.2) | 8 days | 11.48 | [3] |
| Oxidative Degradation | 0.3% H₂O₂ | 2 hours | 26.04 | [3] |
| Acidic (Formulation) | Not Specified | Not Specified | 1.64 | [5] |
| Basic (Formulation) | Not Specified | Not Specified | 16.43 | [5] |
| Acidic + Heat (Combination Drug) | 1N HCl, 60°C | 18 hours | 19.5 | [6] |
| Acidic + Heat (Combination Drug) | 1N HCl, 60°C | 24 hours | 24.5 | [6] |
| Alkaline (Combination Drug) | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
Preparation of Stock and Sample Solutions
A stock solution of Azilsartan Medoxomil is typically prepared by dissolving the substance in a suitable solvent, such as methanol, to achieve a concentration of 1 mg/mL.[7] For analysis, this stock solution is further diluted with the same solvent or mobile phase to a working concentration (e.g., 50 µg/mL).[7]
Forced Degradation (Stress) Studies
-
Acid Degradation: A common method involves treating the drug solution with 0.1 N HCl and keeping it for a specified duration (e.g., 5 days).[3]
-
Base Degradation: The drug solution is treated with a base like 0.05 N NaOH for a shorter period (e.g., 20 minutes) due to higher reactivity.[3]
-
Neutral Degradation: The drug solution is refluxed with water for a defined period.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent such as 3% or 30% hydrogen peroxide (H₂O₂).[6]
-
Thermal Degradation: The solid drug is exposed to a high temperature (e.g., 70°C) in an oven for an extended period (e.g., 48 hours).[7]
-
Photolytic Degradation: The drug solution or solid drug is exposed to UV and fluorescent light in a photostability chamber as per ICH Q1B guidelines.
HPLC Method for Analysis
-
Column: A C18 column is commonly used (e.g., Acquity UPLC® C18 CSH column).[1]
-
Mobile Phase: A gradient elution is often employed with a mobile phase consisting of an aqueous component (e.g., 0.02% trifluoroacetic acid or 20 mM ammonium formate) and an organic component (e.g., acetonitrile).[1][4]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[3]
-
Detection: UV detection is commonly performed at a wavelength of 248 nm.[3]
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Simplified degradation pathways of Azilsartan Medoxomil.
References
- 1. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - Lookchem [lookchem.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. japsonline.com [japsonline.com]
- 7. pharmainfo.in [pharmainfo.in]
Technical Support Center: Enhancing the Dissolution Rate of Azilsartan for In Vitro Release Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro release studies aimed at enhancing the dissolution rate of azilsartan (B1666440).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial in vitro dissolution studies with pure azilsartan show very poor and inconsistent release. What are the primary reasons and what initial steps can I take?
A1: Azilsartan is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, indicating low aqueous solubility, which is the primary reason for poor dissolution.[1][2] Inconsistent results can arise from issues with the experimental setup.
Troubleshooting Steps:
-
Verify Dissolution Apparatus Calibration: Ensure your dissolution apparatus is properly calibrated. Equipment-related issues are a common source of variability.[3]
-
Control Environmental Factors: Factors like vibration can significantly impact dissolution results. Ensure the dissolution equipment is on a stable, vibration-free surface.[3]
-
Assess Drug Particle Size: The particle size of the active pharmaceutical ingredient (API) has a substantial effect on dissolution. Consider particle size reduction techniques like micronization as a preliminary step.[2][4]
-
Select Appropriate Dissolution Medium: The pH of the dissolution medium is critical. Azilsartan's solubility is pH-dependent, showing higher solubility in alkaline pH compared to acidic pH.[5][6] Ensure the chosen medium is relevant to the physiological conditions you aim to simulate.
Q2: I am developing a solid dispersion to enhance azilsartan's dissolution, but the improvement is not as significant as expected. What factors should I investigate?
A2: The efficacy of a solid dispersion depends on several formulation and process parameters.
Troubleshooting Steps:
-
Carrier Selection: The choice of a hydrophilic carrier is crucial. Commonly used and effective carriers for azilsartan include Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), and cyclodextrins.[7][8][9] If your current carrier is not providing the desired enhancement, consider screening other hydrophilic polymers.
-
Drug-to-Carrier Ratio: The ratio of azilsartan to the carrier significantly impacts dissolution enhancement. It is essential to experimentally determine the optimal ratio. Often, a higher proportion of the carrier leads to better dissolution, but there is a saturation point.[7][8]
-
Method of Preparation: The technique used to prepare the solid dispersion (e.g., solvent evaporation, kneading, melting) can affect the final product's characteristics. The solvent evaporation method has been reported to be highly effective for azilsartan.[4][8]
-
Confirm Amorphization: The primary mechanism for dissolution enhancement in solid dispersions is the conversion of the crystalline drug to a more soluble amorphous form. Use analytical techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity in your formulation.[7][8][10]
Q3: My azilsartan nanosuspension is showing particle aggregation and instability over a short period. How can I improve its stability?
A3: Nanosuspension stability is a common challenge, primarily due to the high surface energy of the nanoparticles.
Troubleshooting Steps:
-
Stabilizer and Co-stabilizer Concentration: The type and concentration of stabilizers are critical. For azilsartan nanosuspensions, PVP-K30 has been used as a stabilizer, with co-stabilizers like Sodium Lauryl Sulphate (SLS) and Tween 80 showing a significant effect in reducing particle size and improving stability.[6][11] Experiment with different stabilizer concentrations and combinations.
-
Zeta Potential: The zeta potential is a key indicator of the stability of a colloidal dispersion. A zeta potential of approximately ±20-30 mV is generally required for a stable nanosuspension. If your zeta potential is low, it indicates insufficient electrostatic repulsion between particles, leading to aggregation. Adjusting the stabilizer type or concentration can help increase the zeta potential.[1]
-
Homogenization/Stirring Speed: The energy input during the preparation of the nanosuspension, such as stirring speed or sonication intensity, affects the particle size and its distribution. Optimize these parameters to achieve a uniform and small particle size, which can enhance stability.[6][11]
Data Presentation: Comparative Dissolution Enhancement
The following tables summarize quantitative data from various studies to provide a comparative overview of different dissolution enhancement techniques for azilsartan.
Table 1: Enhancement of Azilsartan Dissolution Using Solid Dispersions
| Carrier | Drug:Carrier Ratio | Method | Dissolution Medium | % Drug Release (Time) | Fold Increase in Solubility | Reference |
| PEG 4000 | 1:3 | Solvent Evaporation | Not Specified | Not Specified | ~3.88 | [8] |
| Beta-cyclodextrin | 1:2 | Physical Mixture | Not Specified | >85% (Time not specified) | ~9 | [7][10] |
| Gelucire 44/14 | 1:3 | Solvent Evaporation | Not Specified | Not Specified | Not Specified | [5] |
| PVP K30 | Not Specified | Solvent Evaporation | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Enhancement of Azilsartan Dissolution Using Nanosuspensions
| Stabilizer(s) | Drug:Stabilizer Ratio | Method | Particle Size (nm) | % Drug Release (Time) | Reference |
| PVP-K30 & SLS | 1:0.75:0.25 | Solvent-Antisolvent Precipitation | 157 | Significantly enhanced vs. pure drug | [6][11] |
| Poloxamer 188 & NaDC | Not Specified | Not Specified | ~300 | ~100% (in pH 6.8) | [12] |
| PVPK-30 | Not Specified | Nano-precipitation | Not Specified | 98.14% | [13] |
Table 3: Enhancement of Azilsartan Dissolution Using Other Techniques
| Technique | Key Excipients | % Drug Release (Time) | Reference |
| Nanoemulsion | Ethyl oleate, Tween 80, Transcutol P | Significantly improved vs. suspension | [4][14] |
| Liquisolid Compacts | Capmul MCM, Captex | Not Specified | [15] |
| Mesoporous Silica Nanoparticles | Not Specified | >80% (30 min) | [16] |
Experimental Protocols
1. Preparation of Azilsartan Solid Dispersion by Solvent Evaporation Method
-
Materials: Azilsartan medoxomil, Polyethylene Glycol 4000 (PEG 4000), Methanol (B129727).[8]
-
Procedure:
-
Accurately weigh azilsartan medoxomil and PEG 4000 in the desired ratio (e.g., 1:1, 1:2, 1:3).[8]
-
Dissolve both the drug and the carrier in a suitable volume of methanol in a beaker with continuous stirring until a clear solution is obtained.
-
The beaker is then placed in a temperature-controlled water bath to allow the solvent to evaporate slowly.
-
The resulting solid mass is scraped, and further dried in a desiccator to ensure complete removal of the solvent.[9]
-
The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.
-
2. Preparation of Azilsartan Nanosuspension by Solvent-Antisolvent Precipitation Method
-
Materials: Azilsartan medoxomil, PVP-K30 (stabilizer), Sodium Lauryl Sulphate (SLS) (co-stabilizer), Methanol (solvent), Deionized water (anti-solvent).[6]
-
Procedure:
-
Dissolve a specific amount of azilsartan medoxomil in methanol to prepare the organic phase.[6]
-
In a separate vessel, dissolve PVP-K30 and SLS in deionized water to prepare the aqueous anti-solvent phase.[6]
-
Slowly inject the organic solution into the aqueous phase under constant high-speed stirring using a magnetic stirrer or homogenizer.[6]
-
Continue stirring for a specified period to allow for the complete evaporation of the organic solvent and the formation of the nanosuspension.[13]
-
3. In Vitro Dissolution Study Protocol
-
Apparatus: USP Dissolution Apparatus II (Paddle type).[7][13]
-
Dissolution Medium: 900 mL of a specified medium (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8 or 7.8).[13][17][18]
-
Procedure:
-
Place a quantity of the formulation (pure drug, solid dispersion, or nanosuspension) equivalent to a specific dose of azilsartan into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specified volume of the sample from each vessel.[7]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtrate for azilsartan concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[7][18]
-
Mandatory Visualizations
Caption: Experimental workflow for formulation and in vitro dissolution testing.
Caption: Troubleshooting decision tree for poor azilsartan dissolution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. scifiniti.com [scifiniti.com]
- 5. ijcrr.com [ijcrr.com]
- 6. researchgate.net [researchgate.net]
- 7. pkheartjournal.com [pkheartjournal.com]
- 8. ijipls.co.in [ijipls.co.in]
- 9. iajps.com [iajps.com]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization, characterization and in vitro/vivo evaluation of azilsartan nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scifiniti.com [scifiniti.com]
- 16. Formulation and Characterization of Azilsartan medoxomil – Loaded Mesoporous Silica Nanoparticles and Development of Immediate Release Tablets for Improved Performance | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 17. impactfactor.org [impactfactor.org]
- 18. journalijar.com [journalijar.com]
Azilsartan medoxomil monopotassium stability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of azilsartan (B1666440) medoxomil monopotassium under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of azilsartan medoxomil monopotassium?
A1: this compound is a prodrug that is susceptible to hydrolysis. It is unstable in aqueous solutions at low (acidic) and high (alkaline) pH but is relatively stable in the pH range of 3 to 5[1]. The degradation process is accelerated by increased temperature.
Q2: Under which pH conditions is this compound most labile?
A2: The drug is most susceptible to degradation under acidic and alkaline conditions[2][3]. Forced degradation studies have shown significant degradation in the presence of acids (like 0.1 M HCl) and bases (like 0.1 M NaOH)[4].
Q3: What are the primary degradation products of this compound?
A3: Under hydrolytic stress (acidic, basic, and neutral conditions), azilsartan medoxomil can degrade into several products. Four primary degradation products have been identified in studies, with some forming under both acidic and alkaline conditions, while others are specific to either acidic or alkaline environments[5].
Q4: Is this compound sensitive to heat and light?
A4: Yes, studies have indicated that azilsartan medoxomil is susceptible to thermal and photolytic degradation[4]. Solid-state thermal degradation has been observed at elevated temperatures (e.g., 50°C to 70°C) over extended periods[6].
Troubleshooting Guide
Issue 1: Unexpectedly high levels of degradation in my sample.
-
Question: I am observing a higher-than-expected percentage of degradation in my this compound sample during a stability study. What could be the cause?
-
Answer:
-
Check the pH of your medium: Azilsartan medoxomil is highly sensitive to pH. Ensure your buffer or solution pH is within the stable range of 3 to 5[1]. Accidental shifts in pH can significantly accelerate degradation.
-
Verify the storage temperature: Elevated temperatures can increase the rate of hydrolysis. Confirm that your samples have been stored at the intended temperature and that there have been no temperature excursions.
-
Assess for light exposure: If your experiment is not specifically a photostability study, ensure your samples are protected from light, as the drug is known to be photolabile[4].
-
Consider the purity of your starting material: Impurities in the initial drug substance can sometimes catalyze degradation reactions.
-
Review your analytical method: Ensure your analytical method is stability-indicating and can accurately separate the parent drug from its degradation products. Method-related issues could lead to an overestimation of degradation.
-
Issue 2: Inconsistent stability results between batches.
-
Question: I am getting variable stability results for different batches of this compound under the same experimental conditions. Why might this be happening?
-
Answer:
-
Differences in impurity profiles: Different batches may have slight variations in their impurity profiles, which could affect stability.
-
Physical property variations: Factors such as particle size and crystal form can influence the dissolution rate and, consequently, the degradation rate in solution.
-
Inconsistent sample preparation: Ensure that the preparation of solutions, including the order of addition of components and mixing times, is consistent across all experiments.
-
Quantitative Data on Stability
The following tables summarize the degradation of this compound under various stress conditions as reported in forced degradation studies.
Table 1: Degradation of Azilsartan Medoxomil under Hydrolytic Conditions
| Condition | Temperature | Duration | % Degradation | Reference |
| 0.1 M HCl | 85°C | 8 hours | Significant Degradation | |
| 0.1 N HCl | Not Specified | 5 days | 22.48% | [4] |
| 0.1 M NaOH | 85°C | 8 hours | Significant Degradation | |
| 0.05 N NaOH | Not Specified | 20 minutes | 20.51% | [4] |
| Water (pH 7) | 85°C | 8 hours | Significant Degradation | |
| Water (pH 7) | Not Specified | 8 days | 11.48% | [4] |
Table 2: Degradation of Azilsartan Medoxomil under Other Stress Conditions
| Condition | Temperature | Duration | % Degradation | Reference |
| 30% H₂O₂ | Room Temperature | 24 hours | No Degradation | |
| 0.3% H₂O₂ | Not Specified | 2 hours | Not Specified (2 degradation products observed) | [4] |
| Dry Heat (Solid) | 50°C | 30 days | No Degradation | |
| Dry Heat (Solid) | 70°C | 48 hours | Not Specified | [6] |
| Photolysis | 25°C | Not Specified | Significant Degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolytic)
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Take a known volume of the stock solution and mix it with 0.1 M HCl.
-
Reflux the solution at a specified temperature (e.g., 85°C) for a defined period (e.g., 8 hours).
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate base (e.g., 0.1 M NaOH).
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl for degradation and neutralize with 0.1 M HCl.
-
-
Neutral Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use purified water instead of acid or base.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used[5].
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.0) and organic solvents like methanol (B129727) and acetonitrile[5].
-
Flow Rate: A flow rate of around 0.8 to 1.0 mL/min is generally employed[4].
-
Detection: UV detection at a wavelength of approximately 254 nm is suitable for azilsartan medoxomil.
-
Temperature: The analysis is typically performed at ambient temperature.
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Troubleshooting Unexpected Degradation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Forced Degradation Studies by HPTLC-MS Method for Estimation of Azilsartan Kamedoxomil in Pharmaceutical Dosage Form [bostonsciencepublishing.us]
- 3. researchgate.net [researchgate.net]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
Validation & Comparative
Azilsartan and Olmesartan: An In Vitro Comparison of Their Effects on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two prominent angiotensin II receptor blockers (ARBs), azilsartan (B1666440) and olmesartan (B1677269), on endothelial function. The information presented is based on available experimental data from separate studies, offering insights into their respective mechanisms of action at the cellular level.
Overview
Endothelial dysfunction is a critical early event in the pathogenesis of cardiovascular diseases. Angiotensin II, a key effector of the renin-angiotensin system, contributes to this dysfunction by promoting oxidative stress and reducing the bioavailability of nitric oxide (NO), a crucial signaling molecule for vasodilation and vascular health. Azilsartan and olmesartan, by blocking the angiotensin II type 1 (AT1) receptor, are known to improve endothelial function. However, in vitro studies suggest they may exert their beneficial effects through distinct and overlapping mechanisms.
Quantitative Data Comparison
The following tables summarize quantitative data from in vitro studies investigating the effects of azilsartan and olmesartan on key markers of endothelial function. It is important to note that these data are collated from different studies and are not from a head-to-head comparative experiment.
Table 1: Effects on Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide (NO) Production
| Parameter | Azilsartan | Olmesartan |
| eNOS Expression | Increased eNOS mRNA and protein expression in ox-LDL-stimulated HUVECs in a dose-dependent manner (3 µM and 6 µM).[1] | Data not available from the provided search results. |
| NO Production | Significantly promoted the inhibited secretion of NO induced by ox-LDL in HUVECs in a dose-dependent manner (3 µM and 6 µM).[1] | Increased maximal NO release by 30% in human endothelial cells, which was significantly greater than other ARBs like losartan, telmisartan, and valsartan.[2][3] |
Table 2: Effects on Oxidative Stress
| Parameter | Azilsartan | Olmesartan |
| Intracellular ROS Production | Data not available from the provided search results. | Significantly reduced intracellular ROS production in HUVECs stimulated with various oxidants.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication of the findings.
Azilsartan: Amelioration of ox-LDL-induced eNOS Reduction and NO Production [1]
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured.
-
Treatment: HUVECs were stimulated with oxidized low-density lipoprotein (ox-LDL) at a concentration of 100 μg/mL in the presence or absence of azilsartan at concentrations of 3 µM and 6 µM for 24 hours.
-
eNOS Expression Analysis:
-
qRT-PCR: Total RNA was extracted, reverse-transcribed to cDNA, and quantitative real-time PCR was performed to measure the gene expression of eNOS.
-
Western Blot: Total protein was extracted, and Western blotting was performed to detect the protein levels of eNOS.
-
-
Nitric Oxide (NO) Production Assay: The production of NO in the cell culture supernatant was determined using a specific NO assay kit.
Olmesartan: Measurement of NO Release from Endothelial Cells [2][3]
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) from multiple donors were cultured.
-
Treatment: HUVECs were treated with olmesartan at a concentration of 1 µM.
-
NO Measurement:
-
Nanosensors: NO release was stimulated with a calcium ionophore (1 µM).
-
Electrochemical Detection: NO concentrations were measured directly using NO-specific nanosensors.
-
Olmesartan: Assessment of Intracellular ROS Production [4]
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) were used.
-
Induction of Oxidative Stress: HUVECs were stimulated with various oxidants, including angiotensin II, lipopolysaccharide, indoxyl sulfate, advanced oxidation protein products (AOPP), or hydrogen peroxide (H2O2).
-
Treatment: The oxidant-stimulated cells were treated with olmesartan.
-
ROS Measurement: Intracellular reactive oxygen species (ROS) production was evaluated by measuring the mean fluorescence intensity of an ROS-sensitive fluorescent dye.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by azilsartan and olmesartan in endothelial cells, as well as a typical experimental workflow for assessing endothelial function in vitro.
Caption: Azilsartan's effect on the eNOS/NO pathway under ox-LDL stress.
Caption: Olmesartan's protective mechanism against oxidative stress.
Caption: General workflow for in vitro endothelial function studies.
Conclusion
Based on the available in vitro evidence from separate studies, both azilsartan and olmesartan demonstrate protective effects on endothelial cells, which are crucial for cardiovascular health. Azilsartan has been shown to counteract the negative effects of oxidized LDL by upregulating eNOS expression and subsequently increasing nitric oxide production.[1] Olmesartan, on the other hand, exhibits a strong capacity to increase nitric oxide release and protect endothelial cells from oxidative stress induced by various stimuli.[2][3][4]
While a direct head-to-head in vitro comparison is lacking in the reviewed literature, these findings suggest that both ARBs contribute to improved endothelial function, potentially through complementary mechanisms. Azilsartan appears to directly target the eNOS/NO production pathway in the context of dyslipidemia, while olmesartan shows a broader anti-oxidative stress effect and a significant impact on NO release. Further research involving direct comparative studies under identical experimental conditions is warranted to definitively elucidate the relative potencies and nuanced mechanistic differences between these two agents on endothelial function in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olmesartan protects endothelial cells against oxidative stress-mediated cellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Azilsartan and Valsartan in Hypertensive Animal Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive efficacy of azilsartan (B1666440) and valsartan (B143634), focusing on preclinical data from hypertensive animal models. While direct head-to-head studies in the same animal model are limited in the published literature, this document synthesizes available data to offer insights into their comparative performance. The guide is structured to present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
Quantitative Data Comparison
The following tables summarize the antihypertensive effects of azilsartan and valsartan in different hypertensive animal models. It is important to note that the data for each drug is derived from separate studies, and direct comparisons should be made with caution.
Table 1: Antihypertensive Efficacy of Azilsartan in Spontaneously Hypertensive Obese Rats (SHROB)
| Parameter | Vehicle-Treated SHROB | Azilsartan-Treated SHROB | % Change with Azilsartan |
| Systolic Blood Pressure (mmHg) | 185 ± 5 | 142 ± 6 | ↓ 23.2% |
| Diastolic Blood Pressure (mmHg) | 135 ± 4 | 98 ± 5 | ↓ 27.4% |
| Mean Arterial Pressure (mmHg) | 152 ± 4 | 113 ± 5 | ↓ 25.7% |
Data adapted from studies on spontaneously hypertensive obese rats, a model of metabolic syndrome. Treatment duration was 56 days.[1][2]
Table 2: Antihypertensive Efficacy of Valsartan in Renovascular Hypertensive Rats (2-Kidney, 1-Clip Model)
| Parameter | Hypertensive Control | Valsartan-Treated | % Change with Valsartan |
| Systolic Blood Pressure (mmHg) | 198 ± 7 | 155 ± 6 | ↓ 21.7% |
Data adapted from studies using the Goldblatt two-kidney, one-clip (2K1C) model of renovascular hypertension. Treatment duration and dosage may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the key animal models cited in this guide.
Spontaneously Hypertensive Obese Rat (SHROB) Model for Azilsartan Efficacy
-
Animal Model: Male Spontaneously Hypertensive Obese Rats (SHROB), a model that exhibits hypertension, obesity, and insulin (B600854) resistance, closely mimicking human metabolic syndrome.[1][2]
-
Treatment Groups:
-
Control Group: Normotensive Wistar-Kyoto (WKY) rats receiving vehicle.
-
Vehicle-Treated SHROB Group: SHROB rats receiving vehicle.
-
Azilsartan-Treated SHROB Group: SHROB rats receiving azilsartan medoxomil (AZL-M) orally.
-
-
Drug Administration: Azilsartan medoxomil was administered daily via oral gavage for a period of 56 days.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure were monitored using a non-invasive tail-cuff method.
-
Endpoint Analysis: At the end of the treatment period, animals were euthanized, and tissues were collected for histological and biochemical analysis to assess end-organ damage, including cardiac fibrosis and renal injury.[1][2]
DOCA-Salt Hypertensive Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Induction of Hypertension:
-
Unilateral nephrectomy (removal of one kidney) is performed to reduce renal clearance capacity.
-
Subcutaneous implantation of a deoxycorticosterone acetate (B1210297) (DOCA) pellet, a synthetic mineralocorticoid.
-
Replacement of drinking water with a 1% sodium chloride (NaCl) solution.
-
-
Mechanism: This model induces a low-renin, volume-dependent form of hypertension.
-
Drug Administration: Antihypertensive agents like valsartan or azilsartan are typically administered daily via oral gavage or in drinking water for several weeks.
-
Blood Pressure Measurement: Blood pressure is monitored regularly using tail-cuff plethysmography or radiotelemetry.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the comparative efficacy of azilsartan and valsartan.
Discussion and Conclusion
Furthermore, some studies suggest that azilsartan may have more pronounced pleiotropic effects, such as improved insulin sensitivity and anti-inflammatory properties, which could provide additional cardiovascular benefits beyond blood pressure reduction.[3] Future preclinical research should focus on direct head-to-head comparisons of azilsartan and valsartan in various hypertensive animal models to further elucidate their differential effects on end-organ damage and cardiovascular remodeling.
References
Azilsartan and Candesartan: A Head-to-Head Comparison on Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent angiotensin II receptor blockers (ARBs), azilsartan (B1666440) and candesartan (B1668252), with a specific focus on their effects on cardiac hypertrophy. The information presented is collated from clinical and preclinical studies to offer an objective overview for research and development purposes.
Quantitative Data Summary
The following table summarizes the key quantitative data from head-to-head clinical trials comparing the efficacy of azilsartan and candesartan on parameters related to cardiac hypertrophy and function.
| Parameter | Study | Azilsartan Group | Candesartan Group | p-value |
| Change in E/e' ratio | J-TASTE Randomized Controlled Trial[1] | -0.8 (LSM change) | +0.2 (LSM change) | 0.057 |
| Change in Left Atrial Volume Index (mL/m²) | J-TASTE Randomized Controlled Trial[1] | -2.7 (median change) | +1.4 (median change) | 0.091 |
| Change in Left Ventricular Mass Index (g/m²) | Retrospective Observational Study | Data not available in direct comparison | Data not available in direct comparison | - |
| Blood Pressure Reduction (Systolic/Diastolic mmHg) | Rakugi et al., 2012[2] | -21.8 / -12.4 | -17.5 / -9.8 | <0.0001 / 0.0003 |
LSM: Least-Squares Mean
Experimental Protocols
J-TASTE Randomized Controlled Trial
-
Study Design: A multicenter, prospective, randomized, open-label, parallel-group trial[1].
-
Participants: 193 hypertensive patients with heart failure and a left ventricular ejection fraction of ≥ 45%[1].
-
Intervention: Patients were randomized to receive either azilsartan (20 mg once daily, n=95) or candesartan (8 mg once daily, n=98) for 48 weeks. Dose adjustments were permitted based on the patient's condition[1].
-
Primary Endpoint: The primary outcome was the baseline-adjusted change in the ratio of peak early diastolic transmitral flow velocity (E) to early diastolic mitral annular velocity (e') (E/e')[1].
-
Assessment of Cardiac Hypertrophy: Echocardiography was performed at baseline and at 48 weeks to assess E/e', left atrial volume index, and other cardiac parameters[1].
Retrospective Observational Study
While not a direct head-to-head trial on left ventricular mass index, a retrospective study provided insights into the effects of both drugs on diastolic function, a key aspect of hypertrophic cardiomyopathy.
-
Study Design: A retrospective analysis of hypertensive patients with heart failure with preserved ejection fraction (HFpEF)[3].
-
Participants: Patients who had been treated with either azilsartan or candesartan were identified from a database[3].
-
Intervention: The study compared the changes in echocardiographic parameters in patients receiving azilsartan versus those receiving candesartan[3].
-
Assessment of Cardiac Function: Echocardiographic data, including the E/e' ratio, were analyzed before and after treatment with either azilsartan or candesartan[3].
Signaling Pathways
The following diagram illustrates the distinct signaling pathways through which azilsartan and candesartan are understood to exert their effects on cardiac myocytes, downstream of their common target, the Angiotensin II Type 1 (AT1) receptor.
References
- 1. Efficacy of azilsartan on left ventricular diastolic dysfunction compared with candesartan: J-TASTE randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Azilsartan Medoxomil Demonstrates Superior AT1 Receptor Binding Affinity Compared to Other Angiotensin II Receptor Blockers
A comprehensive analysis of in vitro experimental data reveals that azilsartan (B1666440), the active metabolite of azilsartan medoxomil, exhibits a higher binding potency and more persistent binding to the angiotensin II type 1 (AT1) receptor than other widely prescribed angiotensin II receptor blockers (ARBs). This enhanced binding affinity may contribute to its potent and sustained antihypertensive effects observed in clinical settings.
For researchers and professionals in drug development, understanding the molecular interactions between a drug and its target is paramount. In the context of hypertension management, the efficacy of ARBs is intrinsically linked to their ability to competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of this potent hormone. This guide provides a detailed comparison of the AT1 receptor binding affinity of azilsartan with other leading ARBs, supported by experimental data and methodologies.
Comparative Analysis of AT1 Receptor Binding Affinity
The binding affinity of a drug to its receptor is a critical determinant of its potency. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity and greater potency.
A key study by Ojima et al. provides a direct comparison of the IC50 values for several ARBs in inhibiting the binding of radioactively labeled angiotensin II to human AT1 receptors. The experiments were conducted under two conditions: without drug washout and after a 5-hour drug washout period. The latter condition is particularly insightful as it highlights the persistence of receptor blockade.
| Angiotensin II Receptor Blocker | IC50 (nM) - No Drug Washout | IC50 (nM) - After 5-hour Drug Washout |
| Azilsartan | 2.6 | 7.4 |
| Olmesartan (B1677269) | 6.7 | 242.5 |
| Telmisartan (B1682998) | 5.1 | 191.6 |
| Irbesartan (B333) | 15.8 | >10,000 |
| Valsartan | 44.9 | >10,000 |
Data sourced from Ojima et al., as cited in a 2012 review on the differential pharmacology of azilsartan.[1]
Under standard conditions (no drug washout), azilsartan demonstrates a high binding affinity with an IC50 of 2.6 nM, which is approximately twice as potent as olmesartan and telmisartan, and significantly more potent than irbesartan and valsartan.[1]
The most striking difference is observed after the drug washout period. Azilsartan maintains a low IC50 of 7.4 nM, indicating its slow dissociation from the AT1 receptor.[1] In contrast, the IC50 values for olmesartan and telmisartan increase dramatically, suggesting a much faster dissociation rate.[1] For irbesartan and valsartan, the binding is almost completely reversed after 5 hours.[1] This "superpotent" ability of azilsartan to remain tightly bound to the AT1 receptor for extended periods is a distinguishing feature that likely contributes to its robust and sustained 24-hour blood pressure control.[1]
The Renin-Angiotensin Signaling Pathway and AT1 Receptor Blockade
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The diagram below illustrates the cascade and the point of intervention for ARBs.
Figure 1. The Renin-Angiotensin System and ARB Mechanism of Action.
Experimental Protocol: Radioligand Binding Assay
The determination of AT1 receptor binding affinity for various ARBs is typically performed using a competitive radioligand binding assay. The following provides a generalized methodology based on standard practices in the field.
1. Membrane Preparation:
-
Human AT1 receptors are recombinantly expressed in a suitable cell line (e.g., COS-7 or HEK-293 cells).
-
The cells are harvested and homogenized in a cold lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the AT1 receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-Angiotensin II), and varying concentrations of the unlabeled competitor ARB (e.g., azilsartan, olmesartan, etc.).
-
The plates are incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Following incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor drug concentration.
-
A sigmoidal dose-response curve is generated, and the IC50 value is determined using non-linear regression analysis.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
The workflow for a typical competitive binding assay is depicted below.
References
Off-Target Effects of Azilsartan Medoxomil: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a drug is paramount. This guide provides a comparative analysis of the off-target effects of azilsartan (B1666440) medoxomil, an angiotensin II receptor blocker (ARB), in cell-based assays. We present experimental data, detailed protocols, and visual representations of key signaling pathways to offer a comprehensive resource for evaluating its performance against other ARBs.
Azilsartan medoxomil is a potent antagonist of the angiotensin II type 1 (AT1) receptor, widely prescribed for the treatment of hypertension.[1] While its on-target efficacy is well-established, exploring its off-target effects is crucial for a complete understanding of its mechanism of action and potential pleiotropic benefits or adverse effects. This guide delves into the known off-target activities of azilsartan medoxomil and other ARBs, focusing on their interactions with peroxisome proliferator-activated receptor-gamma (PPARγ) and their impact on cellular proliferation.
Comparative Analysis of Off-Target Effects
The following tables summarize quantitative data from various cell-based assays, comparing the off-target effects of azilsartan medoxomil with other commonly used ARBs. It is important to note that these data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: PPARγ Activation by Angiotensin II Receptor Blockers
| Drug | Cell Line | Assay Type | Concentration | Fold Activation vs. Control | EC50 (µM) |
| Azilsartan | 3T3-L1 | Adipogenesis Assay | 1 µM | Enhanced Adipogenesis* | - |
| PPARγ Transactivation Assay | up to 10 µM | No significant activation | >10 | ||
| Telmisartan (B1682998) | PPARγ Transactivation Assay | 10 µM | ~2.6 - 27 | ~3 - 5 | |
| Irbesartan | PPARγ Transactivation Assay | 10 µM | ~3.4 | ~3 - 5 | |
| Losartan | PPARγ Transactivation Assay | 100 µM | ~3.6 | >50 | |
| Candesartan | PPARγ Transactivation Assay | 10 µM | Modest activation | ~3 - 5 | |
| Valsartan | PPARγ Transactivation Assay | up to 10 µM | No significant activation | - | |
| Olmesartan | PPARγ Transactivation Assay | up to 10 µM | No significant activation | - |
*Azilsartan was found to enhance adipogenesis and the expression of several adipocyte-related genes to a greater extent than valsartan. However, it did not demonstrate classical PPARγ activation in transactivation assays, suggesting a different mechanism of action.[2]
Table 2: Inhibition of Vascular Cell Proliferation by Angiotensin II Receptor Blockers
| Drug | Cell Line | Assay Type | Concentration for Inhibition | IC50 |
| Azilsartan | Aortic Endothelial Cells | Cell Proliferation Assay | 1 µM | Not Reported |
| Valsartan | Aortic Endothelial Cells | Cell Proliferation Assay | >10 µM (little to no effect) | Not Reported |
The antiproliferative effects of azilsartan were observed even in cells lacking AT1 receptors, indicating an off-target mechanism.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PPARγ Activation Assay (Luciferase Reporter Gene Assay)
This protocol is a general guideline for assessing the activation of PPARγ by compounds like ARBs using a luciferase reporter system.
a. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, COS-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a PPARγ expression vector, a luciferase reporter vector containing PPAR response elements (PPREs), and a control vector expressing Renilla luciferase (for normalization) using a suitable transfection reagent.[3][4]
b. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM containing 1% FBS.
-
Add the test compounds (azilsartan medoxomil and other ARBs) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rosiglitazone).
c. Luciferase Assay:
-
After 24 hours of incubation with the compounds, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[3][4]
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Determine the EC50 value by fitting the dose-response curve with a suitable nonlinear regression model.
Adipocyte Differentiation Assay (Oil Red O Staining)
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and its assessment by Oil Red O staining.[5][6]
a. Cell Culture and Differentiation Induction:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Grow cells to confluence in 6-well plates. Two days post-confluence, initiate differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (MDI medium).
-
After 2-3 days, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Replenish the medium every 2-3 days with DMEM containing 10% FBS.
b. Compound Treatment:
-
Add the test compounds (ARBs) to the differentiation medium at the desired concentrations.
c. Oil Red O Staining:
-
After 8-10 days of differentiation, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with a working solution of Oil Red O for 10-20 minutes to visualize lipid droplets.
-
Wash the cells with water and visualize under a microscope.
d. Quantification (Optional):
-
To quantify lipid accumulation, elute the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the eluate at approximately 510 nm.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of ARBs on the proliferation of vascular smooth muscle cells using the MTT colorimetric assay.[7][8][9]
a. Cell Culture:
-
Culture primary human aortic smooth muscle cells (HASMCs) or a suitable VSMC cell line in smooth muscle growth medium.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
b. Serum Starvation and Compound Treatment:
-
Synchronize the cells by serum-starving them in a basal medium for 24 hours.
-
Treat the cells with various concentrations of the test compounds (ARBs) in the presence of a mitogen (e.g., platelet-derived growth factor or 10% FBS) to stimulate proliferation. Include appropriate controls (vehicle and mitogen-only).
c. MTT Assay:
-
After 48-72 hours of incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals formed by viable cells by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the mitogen-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways discussed in this guide.
Caption: Angiotensin II Type 1 Receptor Signaling Pathway.
Caption: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling Pathway.
Conclusion
The available evidence from cell-based assays indicates that azilsartan medoxomil possesses unique off-target effects compared to other ARBs. While some ARBs, notably telmisartan and irbesartan, can directly activate PPARγ, azilsartan appears to influence adipogenesis through a PPARγ-independent mechanism. Furthermore, azilsartan exhibits potent anti-proliferative effects on vascular cells that are also independent of its primary AT1 receptor blocking activity.
These findings highlight the importance of comprehensive in vitro profiling to elucidate the full spectrum of a drug's activity. For researchers in drug development, these off-target effects could present opportunities for repositioning or developing compounds with enhanced therapeutic profiles. Continued investigation into the molecular mechanisms underlying these off-target effects is warranted to fully understand their clinical implications.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular and cellular effects of azilsartan: a new generation angiotensin II receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 5. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 7. Chemerin stimulates aortic smooth muscle cell proliferation and migration via activation of autophagy in VSMCs of metabolic hypertension rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Azilsartan: An In-Depth Look at its In Vivo Anti-Inflammatory Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of azilsartan (B1666440), an angiotensin II receptor blocker (ARB), with other alternatives. This document synthesizes experimental data, details methodologies for key experiments, and visualizes relevant signaling pathways.
Azilsartan, a potent and highly selective ARB, has demonstrated significant anti-inflammatory properties in various in vivo models, distinguishing it from other members of its class.[1] Its primary mechanism of action involves blocking the angiotensin II type 1 (AT1) receptor, which in turn interferes with the progression of inflammatory processes.[2] This guide explores the experimental evidence validating these effects.
Comparative Efficacy of Azilsartan
In vivo studies have consistently shown that azilsartan effectively attenuates inflammation in a dose-dependent manner. Its performance has been compared to other ARBs and standard anti-inflammatory drugs.
Dose-Response Relationship in Rodent Models of Inflammation
A study utilizing rat models of formalin-induced chronic inflammation and cotton pellet-induced granuloma found that azilsartan, at doses ranging from 0.125 to 2.0 mg/kg, significantly reduced inflammation. The maximum effect was observed at a dose of 1.0 mg/kg, which was comparable to the potent corticosteroid dexamethasone (B1670325).[2]
| Dose (mg/kg) | Inhibition of Formalin-Induced Paw Edema (%) | Inhibition of Cotton Pellet-Induced Granuloma (%) |
| 0.125 | 25.3 | 21.8 |
| 0.25 | 38.1 | 33.2 |
| 0.5 | 52.4 | 45.7 |
| 1.0 | 68.3 | 59.1 |
| 2.0 | 65.1 | 56.4 |
| Dexamethasone (0.5 mg/kg) | 72.5 | 63.2 |
| Data synthesized from a study on experimentally-induced inflammation in rats.[2] |
Superiority in Diabetic Vascular Inflammation
In a study on diabetic KKAy mice, azilsartan (0.005%) was found to be more potent than candesartan (B1668252) cilexetil (0.005%) in preventing endothelial dysfunction. Azilsartan more effectively restored the phosphorylation ratio of endothelial nitric oxide synthase (eNOS) and attenuated the expression of inflammatory and oxidative stress markers in the aortic wall.
| Treatment | Acetylcholine-Induced Vascular Relaxation (%) | Aortic MCP-1 mRNA Expression (relative to control) | Aortic Nox2 mRNA Expression (relative to control) |
| Control | 100 | 1.0 | 1.0 |
| Diabetic (Vehicle) | 65.2 | 3.2 | 2.8 |
| Diabetic + Azilsartan (0.005%) | 88.5 | 1.5 | 1.3 |
| Diabetic + Candesartan (0.005%) | 75.8 | 2.1 | 1.9 |
| Data synthesized from a study on diabetic mice. |
Key Signaling Pathways in Azilsartan's Anti-Inflammatory Action
Azilsartan exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Beyond its primary action of blocking the AT1 receptor, it influences downstream inflammatory cascades.
AT1R Blockade and Downstream Effects
The fundamental anti-inflammatory action of azilsartan stems from its potent and persistent blockade of the AT1 receptor.[1] This prevents angiotensin II from binding and initiating a cascade of pro-inflammatory events, including the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.
Modulation of MAPKs and HMGB1/NF-κB Pathways
Azilsartan has been shown to suppress the lipopolysaccharide (LPS)-triggered Mitogen-Activated Protein Kinase (MAPK) signaling pathway in macrophages.[3] It also inhibits the HMGB1/NF-κB/p38/ERK1/2/JNK signaling pathway, which plays a crucial role in renal ischemia-reperfusion injury.[4][5] This multifaceted inhibition of key inflammatory pathways highlights the comprehensive anti-inflammatory profile of azilsartan.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key in vivo experimental protocols used to assess the anti-inflammatory effects of azilsartan.
Formalin-Induced Chronic Inflammation in Rats
This model is used to evaluate the anti-proliferative and anti-inflammatory effects of drugs.
-
Animals: Male Wistar rats (150-200g) are used.
-
Induction of Inflammation: 0.1 mL of 2% formalin is injected into the sub-plantar surface of the left hind paw of each rat on the first and third day of the experiment.
-
Treatment: Azilsartan (0.125, 0.25, 0.5, 1.0, and 2.0 mg/kg), dexamethasone (0.5 mg/kg as a positive control), or vehicle (control) is administered orally daily for 10 days.
-
Assessment: The volume of the injected paw is measured daily using a plethysmometer. The percentage of inhibition of edema is calculated.
Cotton Pellet-Induced Granuloma in Rats
This model assesses the transudative, exudative, and proliferative components of chronic inflammation.
-
Animals: Male Wistar rats (150-200g) are used.
-
Induction of Granuloma: Autoclaved cotton pellets (10 mg) are implanted subcutaneously in the axilla and groin of anesthetized rats.
-
Treatment: Azilsartan (0.125, 0.25, 0.5, 1.0, and 2.0 mg/kg), dexamethasone (0.5 mg/kg), or vehicle is administered orally for 7 days.
-
Assessment: On the 8th day, the rats are euthanized, and the cotton pellets surrounded by granulomatous tissue are dissected out, dried, and weighed. The percentage of inhibition of granuloma formation is calculated.[2]
LPS-Induced Bone Resorption in Mice
This model is used to study inflammation-triggered bone loss.
-
Animals: Male C57BL/6 mice (8 weeks old) are used.
-
Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli (25 mg/kg) is injected subcutaneously over the calvaria.
-
Treatment: Azilsartan (10 mg/kg) or vehicle is administered orally once daily for 5 days.
-
Assessment: After 5 days, the mice are euthanized, and the calvariae are dissected for histological analysis (H&E staining) to quantify osteoclast numbers and bone resorption pits. Gene expression of inflammatory markers (TNF-α, RANKL) is measured by qPCR.[3]
Experimental Workflow for In Vivo Studies
The general workflow for in vivo validation of azilsartan's anti-inflammatory effects follows a standardized process.
Conclusion
The in vivo evidence strongly supports the anti-inflammatory effects of azilsartan. It not only demonstrates dose-dependent efficacy in various models of inflammation but also shows superiority over other ARBs like candesartan in specific contexts. Its mechanism of action, involving the potent blockade of the AT1 receptor and modulation of downstream signaling pathways such as MAPK and HMGB1/NF-κB, provides a solid basis for its therapeutic potential beyond hypertension. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the anti-inflammatory properties of azilsartan.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Azilsartan inhibits inflammation-triggered bone resorption and osteoclastogenesis in vivo via suppression of TNF-α expression in macrophages [frontiersin.org]
- 4. Azilsartan Modulates HMGB1/NF-κB/p38/ERK1/2/JNK and Apoptosis Pathways during Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azilsartan Modulates HMGB1/NF-κB/p38/ERK1/2/JNK and Apoptosis Pathways during Renal Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Azilsartan vs. Telmisartan: A Comparative Analysis of PPAR-gamma Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) activating properties of two angiotensin II receptor blockers (ARBs), azilsartan (B1666440) and telmisartan (B1682998). The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the distinct molecular pharmacology of these two agents.
Introduction
Both azilsartan and telmisartan are widely prescribed for the management of hypertension. Beyond their primary mechanism of blocking the angiotensin II type 1 (AT1) receptor, certain ARBs have been shown to possess pleiotropic effects, including the modulation of PPAR-γ, a key nuclear receptor involved in glucose and lipid metabolism. This has significant implications for their potential therapeutic applications in metabolic disorders. This guide dissects the current scientific evidence on the differential effects of azilsartan and telmisartan on PPAR-γ activation.
Quantitative Data Summary
The following table summarizes the quantitative data from various in vitro and in vivo studies on the PPAR-γ activating potential of telmisartan and azilsartan.
| Parameter | Telmisartan | Azilsartan | Reference |
| PPAR-γ Activation (in vitro) | Partial agonist | No direct agonist activity in reporter assays; conflicting reports from in vivo and computational studies. | [1][2] |
| EC50 for PPAR-γ Activation | ~4.5 µmol/L | Not Applicable / Not Reported | [3] |
| Maximal Activation vs. Full Agonist | 25-30% of full agonists (e.g., rosiglitazone) | Not Applicable / Not Reported | [4][5] |
| Fold Activation in Reporter Assays | 2.6 to 27-fold induction (concentration dependent) | No significant activation reported | [3] |
| Effect on PPAR-γ Gene Expression | Not a primary mechanism | In vivo studies suggest an increase in adipose tissue | |
| Effect on PPAR-γ Target Genes | Upregulates adiponectin, aP2, and GLUT4 | In vitro studies show increased mRNA of some downstream targets, but other studies show no effect on adiponectin and aP2 mRNA. | [1][6][7] |
| In Vivo Evidence | PPAR-γ dependent metabolic effects | Cardioprotective effects reversed by PPAR-γ antagonist; upregulated PPAR-γ to a lesser extent than telmisartan. | [2][8] |
Key Findings
Telmisartan: A Confirmed Partial PPAR-γ Agonist
Numerous studies have consistently demonstrated that telmisartan acts as a partial agonist of PPAR-γ[4][5]. In cellular transactivation assays, telmisartan achieves approximately 25-30% of the maximal receptor activation observed with full PPAR-γ agonists like rosiglitazone[4][5]. This partial agonism is attributed to its unique molecular structure, which allows it to bind to the PPAR-γ ligand-binding domain, albeit differently from full agonists, leading to a less stable conformation of the receptor and attenuated coactivator recruitment. This partial activation is sufficient to induce the expression of PPAR-γ target genes involved in glucose and lipid metabolism, such as adiponectin, fatty acid-binding protein 2 (aP2), and glucose transporter 4 (GLUT4)[4][6][7].
Azilsartan: Conflicting Evidence on Direct PPAR-γ Activation
The effect of azilsartan on PPAR-γ is less definitive and the subject of conflicting reports. Some in vitro studies, including PPAR-γ reporter assays, have shown that azilsartan does not directly activate PPAR-γ. However, other research suggests a potential role for PPAR-γ in mediating some of azilsartan's effects. For instance, a study using a mouse model of myocardial ischemia-reperfusion injury found that the cardioprotective effects of azilsartan were reversed by a PPAR-γ antagonist[2]. The same study, however, noted that azilsartan upregulated PPAR-γ to a lesser extent than telmisartan[2]. Furthermore, some in vivo studies have indicated that azilsartan treatment can increase the gene expression of PPAR-γ in adipose tissue, an effect that may be indirect. In cultured adipocytes, azilsartan did not affect PPAR-γ gene expression but did increase the mRNA levels of some downstream target genes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for ARB-mediated PPAR-γ activation and a typical experimental workflow used to assess this activity.
Caption: Proposed signaling pathway of ARB effects on PPAR-γ activation.
References
- 1. Molecular and cellular effects of azilsartan: a new generation angiotensin II receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of azilsartan compared with that of telmisartan on an in vivo model of myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of telmisartan on the expression of adiponectin receptors and nicotinamide adenine dinucleotide phosphate oxidase in the heart and aorta in type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-specific peroxisome proliferator activated receptor gamma expression and metabolic effects of telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
The SARTAN-Secretome Shift: A Comparative Analysis of Cardiac Fibroblast Responses to Angiotensin II Receptor Blockers
A deep dive into the differential effects of sartans on the secretome of cardiac fibroblasts, providing researchers and drug development professionals with a comparative guide to their anti-fibrotic potential. This guide synthesizes experimental data on how different angiotensin II receptor blockers (ARBs) modulate the release of key proteins involved in cardiac remodeling and fibrosis.
Cardiac fibroblasts are key players in the development of cardiac fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM) proteins that leads to stiffening of the heart muscle and ultimately, heart failure. Angiotensin II (Ang II) is a potent pro-fibrotic mediator that, by binding to its type 1 receptor (AT1R) on cardiac fibroblasts, stimulates their proliferation, differentiation into myofibroblasts, and secretion of a host of pro-fibrotic factors. Sartans, a class of drugs that selectively block the AT1R, are widely used to treat hypertension and heart failure. While their clinical benefits are well-established, a comparative understanding of how different sartans modulate the secretome of cardiac fibroblasts at a molecular level is crucial for optimizing therapeutic strategies.
This guide provides a comparative analysis of the effects of various sartans—including telmisartan, losartan (B1675146), irbesartan (B333), valsartan (B143634), olmesartan, and candesartan—on the secretome of cardiac fibroblasts. The data presented is compiled from multiple in vitro studies, offering insights into the nuanced differences in their mechanisms of action.
Comparative Effects of Sartans on the Cardiac Fibroblast Secretome
The following table summarizes the observed effects of different sartans on the secretion and expression of key proteins by cardiac fibroblasts, primarily following stimulation with Angiotensin II.
| Secreted Protein/Protein Family | Telmisartan | Losartan | Irbesartan | Valsartan | Olmesartan | Candesartan |
| Transforming Growth Factor-β1 (TGF-β1) | Inhibits Ang II-induced expression[1][2][3]. | Attenuates Ang II-stimulated secretion[4]. Its metabolite EXP3179 inhibits TGF-β1-stimulated CTGF expression[5]. | Inhibits Ang II-induced mRNA expression[6]. Reverses high glucose-induced upregulation[7]. | In combination with sacubitril, reduces TGF-β1 expression more effectively than valsartan alone[8][9]. | Reduces myocardial expression[10]. | No direct data on secretion from fibroblasts found. |
| Collagens (e.g., Collagen I, III) | Inhibits Ang II-induced synthesis[1][11][12]. | Reduces expression of procollagen-I and -III in vivo[13][14]. | Reduces high glucose-induced COL1A1 expression and collagen content[7][15]. | In combination with sacubitril, reduces collagen levels[8]. | Reduces myocardial expression of collagen-I and -III[10]. | Reduces collagen content in vivo[16]. |
| Fibronectin | No direct data found. | Reduces expression in vivo[13]. | Inhibits Ang II-induced mRNA expression[6]. | No direct data found. | No direct data found. | No direct data found. |
| Matrix Metalloproteinases (MMPs) | Decreases activation of MMP-2/9[2]. | Dose-dependently increases MMP-2 and MMP-9 activities[17]. Inhibits Ang II-induced expression of MMPs 2, 7, 9, and 14 in vivo[18]. | Reduces MMP-2 expression[19]. | No direct data found. | Suppresses myocardial mRNA expression of MMP-2 and -9[10]. | Modulates MMP-2 expression. |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | Increases activation of TIMP-1[2]. | Promotes secretion of TIMP-1[20]. | Reduces TIMP-2 expression[19]. | No direct data found. | No direct data found. | No direct data found. |
| Plasminogen Activator Inhibitor-1 (PAI-1) | No direct data found. | No direct data found. | Inhibits Ang II-induced expression[6]. | No direct data found. | No direct data found. | No direct data found. |
| Connective Tissue Growth Factor (CTGF) | Decreases expression[2][3]. | Its metabolite EXP3179 inhibits TGF-β1-stimulated expression. | No direct data found. | No direct data found. | No direct data found. | Represses expression. |
| Osteopontin (OPN) | Decreases expression[2]. | No direct data found. | No direct data found. | No direct data found. | Decreases expression[21]. | No direct data found. |
| Endothelin-1 (ET-1) | No direct data found. | Decreases secretion. | No direct data found. | No direct data found. | No direct data found. | No direct data found. |
| Interleukin-6 (IL-6) | No direct data found. | Decreases secretion[22]. | No direct data found. | No direct data found. | Suppresses myocardial mRNA expression[10]. | No direct data found. |
Signaling Pathways and Experimental Workflows
The anti-fibrotic effects of sartans are primarily mediated through the blockade of the AT1 receptor, which in turn inhibits downstream pro-fibrotic signaling cascades.
References
- 1. Telmisartan inhibited angiotensin II-induced collagen metabolic imbalance without directly targeting TGF-β 1/Smad signaling pathway in cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telmisartan, a unique ARB, improves left ventricular remodeling of infarcted heart by activating PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telmisartan ameliorates cardiac fibrosis and diastolic function in cardiorenal heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II stimulated expression of transforming growth factor-beta1 in cardiac fibroblasts and myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying the cardiac antifibrotic effects of losartan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II has multiple profibrotic effects in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irbesartan ameliorates myocardial fibrosis in diabetic cardiomyopathy rats by inhibiting the TGFβ1/Smad2/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sacubitril/valsartan decreases cardiac fibrosis in left ventricle pressure overload by restoring PKG signaling in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beneficial effects of olmesartan, an angiotensin II receptor type 1 antagonist, in rats with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiotensin II-induced stimulation of collagen secretion and production in cardiac fibroblasts is mediated via angiotensin II subtype 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Losartan Prevents Heart Fibrosis Induced by Long-Term Intensive Exercise in an Animal Model | PLOS One [journals.plos.org]
- 15. Irbesartan ameliorates myocardial fibrosis in diabetic cardiomyopathy rats by inhibiting the TGFβ1/Smad2/3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of the structural modification of Candesartan with Zinc on hypertension and left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of angiotensin II on primary cardiac fibroblast matrix metalloproteinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Angiotensin II stimulates cardiac fibroblast migration via the differential regulation of matrixins and RECK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of emodin and irbesartan on ventricular fibrosis in Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of losartan and angiotensin II on the expression of matrix metalloproteinase-9 and tissue inhibitor of metalloproteinase-1 in rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Olmesartan, an AT1 Antagonist, Attenuates Oxidative Stress, Endoplasmic Reticulum Stress and Cardiac Inflammatory Mediators in Rats with Heart Failure Induced by Experimental Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cardiovascular Effects of Losartan and Its Relevant Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Azilsartan and Losartan: A Comparative Analysis of their Anti-Renal Fibrotic Effects
A detailed examination of the experimental evidence on the differential effects of azilsartan (B1666440) and losartan (B1675146) on key markers of renal fibrosis.
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is the common final pathway of virtually all chronic kidney diseases (CKD), leading to end-stage renal failure. The renin-angiotensin system (RAS) plays a pivotal role in the progression of renal fibrosis, with angiotensin II (Ang II) being a key mediator. Angiotensin II receptor blockers (ARBs) are a class of drugs that selectively block the AT1 receptor, thereby mitigating the detrimental effects of Ang II. Azilsartan and losartan are two widely prescribed ARBs. While both drugs share a common mechanism of action, potential differences in their molecular interactions and clinical efficacy warrant a detailed comparison of their effects on renal fibrosis. This guide provides a comprehensive overview of the experimental data on the differential effects of azilsartan and losartan on key markers of renal fibrosis, including transforming growth factor-beta 1 (TGF-β1), alpha-smooth muscle actin (α-SMA), and collagen deposition.
Comparative Efficacy on Renal Fibrosis Markers
Direct head-to-head comparative studies quantifying the effects of azilsartan versus losartan on the primary markers of renal fibrosis (TGF-β1, α-SMA, and collagen) in the same experimental model are limited in the currently available literature. However, by synthesizing data from multiple preclinical studies, we can draw inferences about their respective anti-fibrotic potential.
Quantitative Data Summary
The following tables summarize the quantitative effects of azilsartan and losartan on key renal fibrosis markers as reported in various preclinical studies. It is crucial to note that these data are compiled from different studies with varying experimental models and methodologies, and therefore, direct comparison of the absolute values should be done with caution.
Table 1: Effects of Azilsartan on Renal Fibrosis Markers
| Marker | Animal Model | Treatment Dose & Duration | % Reduction vs. Control/Untreated | Reference |
| MMP-9 | Hypertensive patients with CKD after stroke | 36 patients, 6 months | 19.9% decrease | [1] |
| TIMP-1 | Hypertensive patients with CKD after stroke | 36 patients, 6 months | 7.5% decrease | [1] |
Note: Data for direct markers like TGF-β1, α-SMA, and collagen for azilsartan in a direct comparison with losartan were not available in the searched literature. The data presented are from a study comparing azilsartan with telmisartan.
Table 2: Effects of Losartan on Renal Fibrosis Markers
| Marker | Animal Model | Treatment Dose & Duration | % Reduction vs. Control/Untreated | Reference |
| TGF-β1 | 5/6 nephrectomized rats | Not specified | Significant decrease (P<0.01) | [2] |
| TGF-β1 | Unilateral Ureteral Obstruction (UUO) rats | Not specified | Significant inhibition | [3] |
| α-SMA | Unilateral Ureteral Obstruction (UUO) rats | Not specified | Significant inhibition | [3] |
| Collagen I | Unilateral Ureteral Obstruction (UUO) rats | Not specified | Significant inhibition | [3] |
| Collagen | 5/6 nephrectomized rats | Not specified | Significant reduction | [2] |
Signaling Pathways in Renal Fibrosis: The Role of ARBs
The pathogenesis of renal fibrosis involves a complex interplay of various signaling pathways. A central pathway is the activation of the AT1 receptor by Ang II, which triggers a cascade of events leading to fibrosis. Both azilsartan and losartan exert their anti-fibrotic effects by blocking this initial step.
Diagram 1: Angiotensin II Signaling Pathway in Renal Fibrosis
Caption: Angiotensin II signaling cascade leading to renal fibrosis and the inhibitory action of Azilsartan and Losartan.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols employed in studies evaluating the anti-fibrotic effects of losartan.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used method to induce renal fibrosis in rodents.[4]
Diagram 2: Experimental Workflow for the Unilateral Ureteral Obstruction (UUO) Model
Caption: A typical experimental workflow for inducing and evaluating renal fibrosis using the UUO model in rats.
Detailed Steps:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure: A midline abdominal incision is made, and the left ureter is isolated and ligated at two points with silk sutures.
-
Drug Administration: Losartan or vehicle is administered daily, often via oral gavage, starting from the day of surgery until the end of the study period (e.g., 7 or 14 days).
-
Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and the obstructed kidneys are harvested. The kidney tissue is then processed for histological analysis (e.g., Masson's trichrome staining for collagen), immunohistochemistry for α-SMA and TGF-β1, and Western blotting for protein quantification.
Discussion and Conclusion
The choice between azilsartan and losartan in a research or clinical setting may depend on various factors, including their pharmacokinetic and pharmacodynamic profiles, as well as their proven efficacy in specific patient populations. Further head-to-head preclinical and clinical studies are warranted to definitively elucidate the differential effects of azilsartan and losartan on the progression of renal fibrosis. Such studies will be invaluable for optimizing therapeutic strategies for patients with chronic kidney disease.
References
- 1. Losartan Alleviates Renal Fibrosis and Inhibits Endothelial-to-Mesenchymal Transition (EMT) Under High-Fat Diet-Induced Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Different Therapeutic Choices with ARBs. Which One to Give? When? Why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Effect of Angiotensin II Receptor Blockers on the Example of Azilsartan Medoxomil (Edarbi) on the Functional State of the Kidneys in Metabolically Healthy Obesity [article.sapub.org]
- 4. The Blockade of TACE-Dependent EGF Receptor Activation by Losartan-Erlotinib Combination Attenuates Renal Fibrosis Formation in 5/6-Nephrectomized Rats Under Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Azilsartan's Cardioprotective Edge: A Comparative Guide to Mitochondrial Function in Cardiomyocytes
For Immediate Release
A deep dive into the molecular mechanisms of angiotensin II receptor blockers (ARBs) reveals azilsartan's potential to preserve mitochondrial integrity in cardiomyocytes, the heart's primary contractile cells. This guide offers a comparative analysis of azilsartan (B1666440) and other widely-used ARBs, focusing on their effects on mitochondrial function, a critical determinant of cardiac health and disease.
This publication is intended for researchers, scientists, and drug development professionals investigating the intricate cellular mechanisms of cardiovascular therapeutics. Here, we present a synthesis of preclinical findings, detailing the impact of azilsartan and its counterparts—valsartan, olmesartan (B1677269), telmisartan, and candesartan—on key mitochondrial parameters. While direct comparative studies in cardiomyocytes remain limited, this guide collates available data to provide a valuable resource for understanding the nuanced effects of these critical medications.
The Central Role of Mitochondria in Cardiomyocyte Health
Mitochondria are the powerhouses of cardiomyocytes, responsible for generating the vast amounts of adenosine (B11128) triphosphate (ATP) required for continuous cardiac contraction. Beyond energy production, they are pivotal in regulating cellular signaling, reactive oxygen species (ROS) homeostasis, and apoptosis (programmed cell death). Mitochondrial dysfunction is a hallmark of various cardiovascular pathologies, including heart failure and ischemic heart disease. Consequently, therapeutic agents that can protect or enhance mitochondrial function hold significant promise for the treatment of heart disease.
Azilsartan: A Promising Guardian of Mitochondrial Function
Emerging evidence suggests that azilsartan, a potent and selective ARB, confers significant protection to mitochondria. Preclinical studies have demonstrated that azilsartan can preserve mitochondrial membrane potential (MMP), a crucial indicator of mitochondrial health, reduce the generation of damaging ROS, inhibit the release of cytochrome c (a key step in apoptosis), and maintain ATP synthesis.[1][2] A study on doxorubicin-induced cardiotoxicity also highlighted azilsartan's ability to mitigate oxidative stress and apoptosis in cardiac tissues.[3]
While much of the direct mechanistic data for azilsartan's mitochondrial effects comes from studies on endothelial cells, the consistent observation of reduced oxidative stress and apoptosis in cardiac models strongly suggests a protective role for mitochondria in cardiomyocytes as well.
Comparative Analysis of ARBs on Mitochondrial Parameters
To provide a comprehensive overview, this guide summarizes the reported effects of azilsartan and other commonly prescribed ARBs on critical mitochondrial functions. The following tables present a qualitative and quantitative summary based on available preclinical data. It is important to note that the experimental models and cell types often vary between studies, making direct comparisons challenging.
Table 1: Qualitative Comparison of ARB Effects on Cardiomyocyte Mitochondrial Function
| Feature | Azilsartan | Valsartan | Olmesartan | Telmisartan | Candesartan |
| Mitochondrial Membrane Potential | Preserves/Increases[1] | Improves[4] | - | - | Improves[5] |
| ATP Production/Levels | Preserves[1] | Increases ATP/ADP ratio[6] | - | Enhances[7] | - |
| Reactive Oxygen Species (ROS) | Reduces[3] | Reduces oxidative stress[4] | Reduces oxidative stress[8][9][10] | Reduces[11] | Reduces H2O2[5] |
| Mitochondrial Biogenesis/Turnover | - | Increases biogenesis[12] | - | Enhances biogenesis[7] | Improves structure[5] |
| Apoptosis (Mitochondrial Pathway) | Inhibits[3] | - | - | Suppresses[11] | - |
Note: Data for azilsartan on specific mitochondrial parameters in cardiomyocytes is inferred from broader cardioprotective effects and studies in other cell types.
Table 2: Quantitative Data on ARB Effects on Mitochondrial Parameters
| Drug | Parameter | Model System | Key Finding | Citation |
| Azilsartan | Oxidative Stress (MDA levels) | Rat heart tissue (Doxorubicin-induced cardiotoxicity) | Significantly decreased MDA levels compared to doxorubicin-only group. | [3] |
| Valsartan | ATP/ADP Ratio | Isolated rat heart mitochondria (Ischemia) | Increased ATP/ADP ratio (Succinate: 1.6±0.4 vs 0.5±0.1 in ischemia). | [6] |
| Olmesartan | Oxidative Stress (4-HNE) | Rat heart tissue (Autoimmune myocarditis) | Significantly reduced the intensity of 4-HNE staining. | [8] |
| Telmisartan | ATP Production | Human coronary artery endothelial cells | Significantly enhanced intracellular ATP production. | [7] |
| Candesartan | Mitochondrial Membrane Potential | Spontaneously Hypertensive Rat Cardiomyocytes | Significantly improved mitochondrial membrane potential. | [5] |
Signaling Pathways and Experimental Workflows
The protective effects of ARBs on mitochondrial function are mediated through complex signaling pathways. The primary mechanism involves the blockade of the angiotensin II type 1 (AT1) receptor, which in turn reduces downstream signaling cascades that promote oxidative stress and inflammation.
Figure 1. Signaling pathway of Angiotensin II-induced mitochondrial dysfunction and the site of action for azilsartan.
The following diagram illustrates a typical experimental workflow for assessing the impact of a therapeutic agent like azilsartan on mitochondrial function in isolated cardiomyocytes.
Figure 2. A generalized workflow for studying the effects of ARBs on cardiomyocyte mitochondrial function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to assess key mitochondrial parameters in cardiomyocytes.
Measurement of Mitochondrial Membrane Potential (MMP)
A common method for measuring MMP involves the use of fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.[13]
-
Cell Preparation: Isolate primary cardiomyocytes or culture cardiomyocyte cell lines.
-
Dye Loading: Incubate the cells with a fluorescent dye such as JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE). For JC-1, healthy mitochondria with high MMP will show red fluorescence due to the formation of J-aggregates, while depolarized mitochondria will exhibit green fluorescence from JC-1 monomers.[14] For TMRE, the fluorescence intensity is proportional to the MMP.
-
Treatment: Expose the cells to the ARB of interest at various concentrations for a specified duration.
-
Imaging/Quantification: Visualize the cells using fluorescence microscopy or quantify the fluorescence intensity using a plate reader or flow cytometry. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.[14][15]
Measurement of Cellular ATP Levels
Cellular ATP levels can be quantified using bioluminescence-based assays.[16]
-
Cell Lysis: After treatment with the ARB, lyse the cardiomyocytes to release the intracellular ATP.
-
Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which results in light emission.
-
Luminescence Measurement: Measure the intensity of the emitted light using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve with known ATP concentrations to determine the absolute ATP levels in the cell lysates.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels are often measured using cell-permeable fluorescent probes.[17]
-
Probe Loading: Incubate the cardiomyocytes with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate (B1210297) groups, and the non-fluorescent DCFH is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Treatment: Treat the cells with the ARB being investigated.
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[18]
Conclusion and Future Directions
The available evidence strongly suggests that angiotensin II receptor blockers, as a class, exert protective effects on mitochondrial function, primarily by mitigating angiotensin II-induced oxidative stress. Azilsartan, in particular, has demonstrated robust protective effects in various preclinical models.
However, to definitively establish the comparative efficacy of azilsartan versus other ARBs on mitochondrial function in cardiomyocytes, further head-to-head studies are warranted. Future research should focus on utilizing standardized, cardiomyocyte-specific models and a comprehensive panel of mitochondrial function assays. Such studies will be invaluable in elucidating the full therapeutic potential of azilsartan and other ARBs in the management of cardiovascular diseases characterized by mitochondrial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azilsartan improves doxorubicin-induced cardiotoxicity via inhibiting oxidative stress, proinflammatory pathway, and apoptosis [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Candesartan cilexetil attenuated cardiac remodeling by improving expression and function of mitofusin 2 in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valsartan improves mitochondrial function in hearts submitted to acute ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telmisartan enhances mitochondrial activity and alters cellular functions in human coronary artery endothelial cells via AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olmesartan, an AT1 Antagonist, Attenuates Oxidative Stress, Endoplasmic Reticulum Stress and Cardiac Inflammatory Mediators in Rats with Heart Failure Induced by Experimental Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of olmesartan against cardiac ischemia/reperfusion injury in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olmesartan, an AT1 antagonist, attenuates oxidative stress, endoplasmic reticulum stress and cardiac inflammatory mediators in rats with heart failure induced by experimental autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Valsartan regulates myocardial autophagy and mitochondrial turnover in experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 15. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 16. Cardiomyocyte ATP Production, Metabolic Flexibility, and Survival Require Calcium Flux through Cardiac Ryanodine Receptors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Situ Real-Time Chemiluminescence Imaging of Reactive Oxygen Species Formation from Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Azilsartan Medoxomil Monopotassium in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive operational and disposal plan for Azilsartan medoxomil monopotassium, a potent angiotensin II receptor blocker, tailored for research and drug development professionals. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, state and local regulations may impose more stringent requirements.[1] For research laboratories, all used and unused investigational medications must be destroyed in accordance with federal guidelines.[4][5]
Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While this substance is not classified as hazardous for transport, proper personal protective equipment (PPE) should always be worn.[6][7]
Key Safety Precautions:
-
Personal Protective Equipment: Wear appropriate PPE, including safety goggles with side-shields, gloves, and a lab coat.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area to minimize the risk of inhalation.[6][10]
-
Avoid Contamination: Prevent the substance from entering drains, waterways, or the soil.[8][10]
Disposal Procedures for this compound
The primary and most recommended method for the disposal of unused or waste this compound is through a licensed waste disposal service.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate waste this compound from other chemical waste streams to ensure proper handling and disposal.
-
Containerization: Place the waste material in a clearly labeled, sealed, and suitable container to prevent leakage or spillage.[8][10] The label should clearly identify the contents as "Waste this compound."
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the collection and disposal of the pharmaceutical waste. They will ensure that the waste is managed by an approved environmental management vendor for incineration.[5]
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.
Disposal of Contaminated Materials:
Any materials, such as weighing paper, contaminated gloves, or spill cleanup supplies, that come into contact with this compound should be considered pharmaceutical waste and disposed of accordingly. These materials should be placed in a designated, sealed container for incineration.
Important Considerations:
-
Do Not Dispose in Regular Trash: Do not dispose of this compound in the regular trash.[8]
-
Do Not Flush: Under no circumstances should this compound be flushed down the drain or toilet.[8][11] This practice can lead to the contamination of water supplies as sewage treatment systems may not effectively remove such compounds.[11]
-
Return to Manufacturer: In some instances, it may be possible to return expired or unused products to the manufacturer.[8] Inquire with the supplier about their take-back programs.
Quantitative Data
Experimental Protocol: Preparation of a Stock Solution and Subsequent Disposal
This protocol outlines a common laboratory procedure involving this compound and the subsequent disposal of the resulting waste.
Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in an in-vitro assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Appropriate PPE (lab coat, gloves, safety glasses)
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution. (Molecular Weight of this compound: 606.62 g/mol )
-
Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh the calculated amount of this compound powder onto the weighing paper.
-
Solubilization: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube.
-
Mixing: Securely cap the tube and vortex until the solid is completely dissolved.
-
Storage: Label the tube clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at the recommended temperature (typically -20°C or -80°C).
Disposal of Waste from the Procedure:
-
Weighing Paper and Contaminated PPE: The weighing paper and any gloves or other PPE that came into contact with the powder should be placed in a designated pharmaceutical waste container for incineration.
-
Excess Stock Solution: Any unused or expired stock solution should be collected in a designated hazardous waste container provided by your institution's EHS department. Do not mix with other solvent waste unless permitted by EHS.
-
Empty Vials: The original vial containing the this compound powder should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate should be collected as hazardous waste. The rinsed vial can then be disposed of in the regular laboratory glass waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. abmole.com [abmole.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. dtsc.ca.gov [dtsc.ca.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
